endo-BCN-PEG8-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51NO12/c32-29(33)7-9-35-11-13-37-15-17-39-19-21-41-23-24-42-22-20-40-18-16-38-14-12-36-10-8-31-30(34)43-25-28-26-5-3-1-2-4-6-27(26)28/h26-28H,3-25H2,(H,31,34)(H,32,33)/t26-,27+,28? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKJPUANVDIPPF-FITHBNAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to endo-BCN-PEG8-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of endo-BCN-PEG8-acid, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical and physical characteristics, provides established experimental protocols for its use, and illustrates a common workflow for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Structure and Properties
This compound is a versatile chemical tool designed for the precise covalent linkage of biomolecules. Its structure is tripartite, consisting of an endo-bicyclononyne (endo-BCN) moiety, a polyethylene (B3416737) glycol (PEG) spacer of eight units, and a terminal carboxylic acid. This unique combination of functional groups imparts specific and advantageous properties for advanced bioconjugation strategies.
The endo-BCN group is a strained alkyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry". This reaction is notable for its high efficiency, specificity, and biocompatibility, as it proceeds rapidly at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst. The endo isomer of BCN is known for its high reactivity in SPAAC reactions.
The PEG8 spacer is a hydrophilic chain of eight ethylene (B1197577) glycol units. This linker enhances the aqueous solubility of the molecule and any conjugate it forms. Furthermore, the PEG spacer provides flexibility and reduces steric hindrance, which can be crucial for maintaining the biological activity of the conjugated biomolecules.
The terminal carboxylic acid provides a reactive handle for covalent modification through amide bond formation. This is typically achieved by reacting the carboxylic acid with primary amines on a target molecule, such as lysine (B10760008) residues on a protein, in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate experimental design, including stoichiometry calculations and solvent selection.
| Property | Value | Source(s) |
| Chemical Formula | C₃₀H₅₁NO₁₂ | [1][2][3] |
| Molecular Weight | 617.73 g/mol | [1][2][3] |
| CAS Number | 2126805-02-3 | [1][2][3] |
| Purity | ≥95% | [1] |
| Appearance | White to off-white solid or oil | [3] |
| Solubility | Soluble in DMSO, DMF, and water | [4] |
| Storage Conditions | -20°C, desiccated, protected from light | [1] |
Experimental Protocols
The utility of this compound lies in its ability to undergo two distinct and orthogonal conjugation reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and amide coupling. The following sections provide detailed methodologies for these key experiments.
Amide Coupling of this compound to an Amine-Containing Molecule
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound
-
Amine-containing molecule (e.g., antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF, DMSO, or water immediately before use.
-
-
Activation of Carboxylic Acid:
-
Dissolve this compound in Activation Buffer.
-
Add a 5-10 fold molar excess of EDC and NHS (or sulfo-NHS) to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated this compound (NHS ester) to the solution of the amine-containing molecule. A 10-20 fold molar excess of the linker is a common starting point for protein conjugations.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the conjugation of the BCN group of an endo-BCN-PEG8-functionalized molecule to an azide-containing molecule.
Materials:
-
BCN-functionalized molecule (prepared as in section 2.1)
-
Azide-containing molecule
-
Reaction Buffer: PBS, pH 7.4 or other amine-free buffer
-
Purification system (e.g., HPLC, FPLC, or spin desalting column)
Procedure:
-
Preparation of Reactants:
-
Ensure the BCN-functionalized molecule and the azide-containing molecule are purified and in a compatible, amine-free buffer such as PBS.
-
Determine the concentrations of both reactants accurately.
-
-
SPAAC Reaction:
-
In a reaction vessel, combine the BCN-functionalized molecule and the azide-containing molecule. A slight molar excess (1.5-5 fold) of one reactant can be used to drive the reaction to completion, depending on which component is more precious.
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification of the Final Conjugate:
-
Purify the resulting conjugate from unreacted starting materials using an appropriate method based on the properties of the molecules, such as size exclusion chromatography, affinity chromatography, or HPLC.
-
Application Workflow: PROTAC Synthesis
A prominent application of this compound is in the construction of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The following diagram illustrates a logical workflow for the synthesis of a PROTAC using this compound.
Caption: Logical workflow for the synthesis of a PROTAC using this compound.
This workflow demonstrates the sequential and orthogonal nature of the reactions facilitated by this compound. First, the carboxylic acid is activated and coupled to a primary amine on the target protein ligand. Following purification, the BCN group of the resulting intermediate is then reacted with an azide-functionalized E3 ligase ligand via SPAAC to yield the final PROTAC molecule.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient conjugation of biomolecules. Its unique combination of a highly reactive, copper-free click chemistry handle (endo-BCN), a solubility-enhancing and flexible PEG8 spacer, and a versatile amide-coupling moiety (carboxylic acid) makes it an invaluable tool for researchers in drug development, proteomics, and materials science. The detailed protocols and logical workflow provided in this guide offer a solid foundation for the successful application of this compound in a variety of advanced bioconjugation strategies.
References
The Strategic Role of the PEG8 Spacer in the Heterobifunctional Linker endo-BCN-PEG8-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterobifunctional linker endo-BCN-PEG8-acid has emerged as a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker is composed of three key moieties: an endo-Bicyclononyne (BCN) group for copper-free click chemistry, a carboxylic acid for stable amide bond formation, and a central polyethylene (B3416737) glycol (PEG) chain of eight repeating units (PEG8). This in-depth technical guide elucidates the multifaceted role of the PEG8 spacer, focusing on its impact on the physicochemical properties, pharmacokinetics, and overall performance of the resulting bioconjugates. We will delve into the quantitative advantages conferred by the PEG8 linker, provide detailed experimental protocols for its use, and present visual workflows and pathways to facilitate a comprehensive understanding of its application.
Introduction to this compound
This compound is a versatile chemical linker designed to connect two different molecules with high specificity and efficiency. Its heterobifunctional nature allows for a two-step, orthogonal conjugation strategy.
-
endo-BCN Group: This strained alkyne is highly reactive towards azide-functionalized molecules via the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry". This reaction is bioorthogonal, meaning it can proceed efficiently in complex biological media without interfering with native biochemical processes, and importantly, it does not require a cytotoxic copper catalyst.[1][2]
-
Carboxylic Acid Group: This functional group can be activated to react with primary amines on a target molecule, forming a stable amide bond. This is a common and robust method for protein modification.[3][4]
-
PEG8 Spacer: The core of this linker's utility lies in the eight-unit polyethylene glycol chain. This spacer is not merely a bridge but a critical determinant of the final conjugate's properties.[5]
Below is a diagram illustrating the general structure of the this compound linker.
The Pivotal Role of the PEG8 Spacer
The inclusion of a PEG spacer, specifically one of a defined length like PEG8, offers a multitude of advantages in the design of complex biotherapeutics.[5][6] These benefits primarily stem from the hydrophilic and flexible nature of the ethylene glycol chain.
Enhancing Solubility and Reducing Aggregation
A significant challenge in the development of ADCs and PROTACs is the often poor aqueous solubility of the cytotoxic payloads or small molecule inhibitors.[7] Conjugating these hydrophobic moieties to a large biomolecule like an antibody can lead to aggregation, which compromises the stability, efficacy, and safety of the therapeutic.[8]
The PEG8 linker acts as a "hydrophilicity reservoir," effectively creating a hydration shell around the hydrophobic drug.[5] This masking effect significantly improves the overall solubility of the conjugate and prevents the formation of high-molecular-weight aggregates.[7][8] This, in turn, facilitates easier formulation and manufacturing.[7]
Table 1: Impact of PEGylation on Physicochemical Properties of Bioconjugates
| Property | Without PEG Linker | With PEG8 Linker | Rationale & Citation |
| Solubility | Low (e.g., <2 mg/mL for some ADCs) | Significantly Increased (e.g., >20 mg/mL) | The hydrophilic ethylene glycol units improve solubility in aqueous buffers.[7] |
| Aggregation | High (>30% aggregates observed) | Significantly Reduced (e.g., <5% aggregates) | The PEG chain creates a hydration shell, preventing intermolecular hydrophobic interactions.[7][8] |
| Drug-to-Antibody Ratio (DAR) | Limited (often ≤4) | Higher DARs Achievable (e.g., 8) | The PEG spacer mitigates the hydrophobicity of the payload, allowing for more drug molecules to be attached without causing aggregation.[9] |
| Calculated LogD (cLogD) | Higher (more hydrophobic) | Lower (more hydrophilic) | The addition of the polar PEG chain reduces the overall lipophilicity of the payload-linker construct.[6] |
Note: The values presented are illustrative and based on findings from multiple studies on PEGylated ADCs. The exact improvements are dependent on the specific antibody, payload, and conjugation strategy.
Improving Pharmacokinetics and Safety
The pharmacokinetic (PK) profile of a biotherapeutic is a critical determinant of its clinical success. The PEG8 spacer positively influences the PK of conjugates in several ways:
-
Extended Circulation Half-Life: The hydrophilic PEG chain increases the hydrodynamic radius of the conjugate. This larger size reduces renal clearance, leading to a longer circulation half-life in the bloodstream.[10]
-
Reduced Immunogenicity: By "shielding" the payload and potentially immunogenic epitopes on the conjugate, the PEG linker can reduce the likelihood of an immune response.[9]
-
Improved Safety Profile: By mitigating non-specific uptake, particularly by the liver, the PEG8 spacer can reduce off-target toxicity. This is especially important for highly potent cytotoxic drugs used in ADCs. Studies have shown that ADCs with PEG8 or longer spacers exhibit reduced hepatotoxicity and myelosuppression compared to those with shorter or no PEG linkers.[9]
Providing a Flexible Spacer
The PEG8 linker provides a flexible and defined physical distance between the two conjugated molecules. This spacing is crucial for:
-
Maintaining Biological Activity: It prevents the payload from sterically hindering the binding of the antibody to its target antigen or the PROTAC from forming a productive ternary complex.[11]
-
Optimizing Efficacy: The length of the linker in a PROTAC is a critical parameter that influences the geometry of the ternary complex (Target Protein - PROTAC - E3 Ligase), which in turn dictates the efficiency of protein degradation.
The following diagram illustrates the general mechanism of a PROTAC, highlighting the role of the linker in bringing the target protein and the E3 ligase into proximity.
Experimental Protocols
The following sections provide generalized protocols for using this compound. The exact conditions, such as molar ratios, reaction times, and purification methods, should be optimized for each specific application.
Protocol 1: Amide Coupling to an Amine-Containing Molecule (e.g., Protein)
This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to a primary amine on a protein.
Materials:
-
This compound
-
Protein with available primary amines (e.g., lysine (B10760008) residues)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-8.0
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare a stock solution of EDC (e.g., 10 mg/mL) in Activation Buffer immediately before use.
-
Prepare a stock solution of Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
-
Prepare the protein solution (e.g., 2-5 mg/mL) in Coupling Buffer.
-
-
Activation of this compound:
-
In a microfuge tube, combine a desired amount of the this compound stock solution with Activation Buffer.
-
Add a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-NHS to the linker solution.
-
Incubate at room temperature for 15-30 minutes.
-
-
Conjugation to Protein:
-
Immediately add the activated linker solution to the protein solution. A 10-20 fold molar excess of the linker over the protein is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Confirm conjugation and determine the degree of labeling using techniques such as HPLC, SDS-PAGE, and mass spectrometry.
-
The workflow for this two-step conjugation process is outlined below.
References
- 1. This compound, CAS 2126805-02-3 | AxisPharm [axispharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound, 2126805-02-3 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. purepeg.com [purepeg.com]
- 8. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to endo-BCN-PEG8-acid for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the demand for highly efficient, specific, and biocompatible chemical tools is paramount. Copper-free click chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a cornerstone technology for the precise modification of biomolecules in complex biological environments.[1] Central to this technology are heterobifunctional linkers that enable the seamless connection of different molecular entities. This guide provides a comprehensive technical overview of endo-BCN-PEG8-acid , a versatile linker designed for advanced applications in drug development, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][3]
This compound is a thoughtfully designed molecule incorporating three key functional components:
-
An endo-bicyclo[6.1.0]nonyne (BCN) group: A highly strained cyclooctyne (B158145) that readily participates in SPAAC reactions with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[4]
-
A polyethylene glycol (PEG) spacer of eight units (PEG8) : A hydrophilic chain that enhances the aqueous solubility of the linker and its conjugates, provides flexibility, and minimizes steric hindrance.[5][6]
-
A terminal carboxylic acid : A versatile functional group for the covalent attachment to primary amines via stable amide bond formation.[2][7]
This guide will delve into the technical specifications of this compound, provide detailed experimental protocols for its use, and illustrate key concepts with diagrams to empower researchers in their pursuit of novel therapeutics.
Core Concepts: The Chemistry of this compound
The utility of this compound is rooted in two fundamental and orthogonal chemical reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and amide bond formation.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction, meaning it can proceed within a biological system without interfering with native biochemical processes. The high ring strain of the BCN group in this compound allows it to react selectively and efficiently with an azide-containing molecule to form a stable triazole linkage.[8] This reaction is catalyst-free, avoiding the cellular toxicity associated with copper-catalyzed click chemistry.[4]
Amide Bond Formation
The terminal carboxylic acid of this compound can be activated to react with primary amines on proteins, peptides, or other molecules to form a highly stable amide bond. This reaction is typically facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or a similar activator.[7][9]
Technical Data
A summary of the key quantitative and qualitative data for this compound is presented below for easy reference and comparison.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₀H₅₁NO₁₂ | [2] |
| Molecular Weight | 617.73 g/mol | [2] |
| CAS Number | 2126805-02-3 | [2] |
| Purity | Typically >95% | [2] |
| Appearance | White to off-white solid or oil | [2] |
| Solubility | Soluble in DMSO, DMF, DCM. The PEG8 spacer enhances solubility in aqueous media. | [10] |
| Storage | Store at -20°C for long-term stability. | [10] |
Reactivity and Comparative Data
| Parameter | Value / Observation | Significance | Reference |
| SPAAC Reactivity (endo-BCN vs. exo-BCN) | Second-order rate constant (k₂) with benzyl (B1604629) azide: endo-BCN ≈ 0.29 M⁻¹s⁻¹ ; exo-BCN ≈ 0.19 M⁻¹s⁻¹ | The endo isomer exhibits slightly faster reaction kinetics, making it preferable for many applications. | |
| PEG Spacer Length (PEG8) | Provides a balance of hydrophilicity and linker length. | The PEG8 linker is often optimal for PROTACs, facilitating the formation of a stable ternary complex without being excessively long, which can decrease efficiency.[4] | |
| Stability | The BCN moiety can be sensitive to strongly acidic conditions. The amide bond formed is highly stable under physiological conditions. | Important consideration for reaction and storage conditions. The resulting conjugate is stable for in vivo applications.[3] |
Experimental Protocols
The following protocols provide detailed methodologies for the two key reactions involving this compound. These are general guidelines and may require optimization for specific applications.
Protocol 1: Amide Coupling to an Amine-Containing Molecule (e.g., a Protein)
This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., antibody, protein, or small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
Prepare the amine-containing molecule in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL for a protein).
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated this compound solution to the solution of the amine-containing molecule. A 1.5 to 10-fold molar excess of the activated linker to the protein is a good starting point, but this should be optimized.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry (for small molecules or proteins), SDS-PAGE (for proteins), or HPLC.
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the reaction of a BCN-functionalized molecule with an azide-containing molecule.
Materials:
-
BCN-functionalized molecule (prepared using Protocol 1)
-
Azide-containing molecule
-
Reaction Buffer: PBS, pH 7.4, or another amine-free buffer
-
Anhydrous DMSO (if needed to dissolve the azide-containing molecule)
Procedure:
-
Reagent Preparation:
-
Ensure the BCN-functionalized molecule is purified and in the desired Reaction Buffer.
-
Prepare a stock solution of the azide-containing molecule in DMSO or the Reaction Buffer.
-
-
SPAAC Reaction:
-
In a suitable reaction vessel, add the BCN-functionalized molecule.
-
Add a 2-4 fold molar excess of the azide-containing molecule. The final concentration of DMSO should ideally be kept below 5% (v/v) to minimize potential effects on protein structure.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may be shorter depending on the concentration and reactivity of the substrates.
-
-
Purification:
-
Purify the conjugate to remove excess azide-containing molecule using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.
-
-
Characterization:
-
Analyze the final conjugate using methods such as mass spectrometry, SDS-PAGE, or HPLC to confirm the successful click reaction.
-
Applications in Drug Development
The unique properties of this compound make it an ideal tool for the construction of complex therapeutic modalities like PROTACs and ADCs.
PROTACs (Proteolysis-Targeting Chimeras)
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker is a critical component, and the PEG8 chain of this compound provides the necessary length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, leading to ubiquitination and subsequent degradation of the target.[4]
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. The linker plays a crucial role in the stability and efficacy of the ADC. This compound can be used to attach a drug payload to an azide-modified antibody in a site-specific manner, leading to a more homogeneous and effective therapeutic.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that leverages the benefits of copper-free click chemistry and a hydrophilic PEG spacer. Its well-defined structure and dual reactivity make it an invaluable tool for researchers and drug developers in the creation of sophisticated bioconjugates, including next-generation ADCs and PROTACs. By providing a reliable method for linking molecules with high efficiency and biocompatibility, this compound is helping to advance the frontiers of targeted therapy and chemical biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound, 2126805-02-3 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, CAS 2126805-02-3 | AxisPharm [axispharm.com]
- 10. endo-BCN-PEG8-amine | BroadPharm [broadpharm.com]
An In-Depth Technical Guide to endo-BCN-PEG8-acid for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, endo-BCN-PEG8-acid, and its application in the development of antibody-drug conjugates (ADCs). It covers the core principles of its reactivity, detailed experimental protocols for conjugation and characterization, and expected quantitative data.
Introduction to this compound
This compound is a key reagent in the field of bioconjugation, particularly for the construction of ADCs.[1][2] Its structure is specifically designed for versatility and efficiency, incorporating three essential components:
-
An endo-Bicyclononyne (BCN) group: This strained alkyne moiety is highly reactive towards azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][3][4] This bioorthogonal reaction is rapid and occurs under mild, aqueous conditions, making it ideal for conjugating molecules to sensitive biological entities like antibodies.
-
A terminal carboxylic acid: This functional group allows for the stable attachment of amine-containing molecules, such as cytotoxic payloads, through the formation of an amide bond. This reaction is typically facilitated by carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][4][5]
-
A hydrophilic Polyethylene Glycol (PEG8) spacer: The eight-unit PEG linker serves multiple purposes. It significantly increases the hydrophilicity of the entire ADC construct, which can mitigate aggregation issues often associated with hydrophobic payloads.[1][2] The PEG spacer also provides steric separation between the antibody and the payload, potentially preserving the antibody's antigen-binding affinity and improving the payload's access to its target.
The combination of these features in a single molecule allows for a controlled, sequential conjugation strategy, which is fundamental to producing well-defined and effective ADCs.[2]
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C30H51NO12 | [1] |
| Molecular Weight | 617.7 g/mol | [1] |
| Purity | Typically >95% | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
| Solubility | Soluble in DMSO, DMF | [5] |
Principle of ADC Construction using this compound
The construction of an ADC using this compound typically follows a two-stage process. This strategy allows for the separate preparation and purification of the antibody-linker and linker-payload conjugates before their final assembly.
Stage 1: Payload-Linker Conjugation
The carboxylic acid of this compound is activated and reacted with an amine-containing cytotoxic payload to form a stable amide bond.
Stage 2: Antibody-Linker-Payload Conjugation (Click Chemistry)
An azide (B81097) group is introduced onto the antibody, often at a specific site to ensure homogeneity of the final ADC. The azide-modified antibody is then reacted with the BCN-functionalized payload via SPAAC to form the final ADC.
Experimental Protocols
The following are detailed, representative protocols for the key stages of ADC development using this compound. These protocols are adapted from established bioconjugation methodologies and should be optimized for specific antibodies and payloads.
Preparation of an Azide-Modified Antibody
Site-specific introduction of an azide group onto an antibody is crucial for producing a homogeneous ADC. One common method involves the enzymatic modification of the antibody's N-glycans.
Materials:
-
Monoclonal antibody (mAb) in PBS, pH 7.4
-
Endoglycosidase (e.g., PNGase F)
-
Galactosyltransferase (GalT)
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
Desalting columns (e.g., Sephadex G-25)
Protocol:
-
Deglycosylation: Treat the mAb (e.g., 5 mg/mL) with PNGase F according to the manufacturer's protocol to remove the native N-glycans.
-
Azide Installation:
-
To the deglycosylated antibody, add Galactosyltransferase to a final concentration of 0.1 mg/mL.
-
Add UDP-GalNAz to a final concentration of 1 mM.
-
Incubate the reaction mixture at 30°C for 12-18 hours with gentle agitation.
-
-
Purification:
-
Purify the azide-modified antibody using a Protein A affinity column to remove the enzymes and excess reagents.
-
Perform a buffer exchange into PBS, pH 7.4, using a desalting column.
-
-
Characterization:
-
Confirm the incorporation of the azide group by mass spectrometry. An increase in mass corresponding to the GalNAz moiety should be observed.
-
Conjugation of this compound to an Amine-Containing Payload
Materials:
-
Amine-containing payload (e.g., MMAE)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO or DMF
-
Reaction buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching solution: Hydroxylamine (B1172632)
Protocol:
-
Reagent Preparation:
-
Dissolve the amine-containing payload and this compound in a minimal amount of anhydrous DMSO.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the reaction buffer.
-
-
Activation of Linker:
-
In a reaction vial, dissolve this compound in the reaction buffer.
-
Add a 1.5-fold molar excess of both EDC and Sulfo-NHS to the linker solution.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation:
-
Add a 1.2-fold molar excess of the amine-containing payload to the activated linker solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
-
Quenching:
-
Add hydroxylamine to the reaction mixture to quench any unreacted activated linker.
-
-
Purification:
-
Purify the BCN-PEG8-Payload conjugate by reversed-phase HPLC.
-
Confirm the product identity and purity by mass spectrometry and NMR.
-
ADC Formation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Materials:
-
Azide-modified antibody (from section 3.1)
-
BCN-PEG8-Payload conjugate (from section 3.2)
-
PBS, pH 7.4
-
Anhydrous DMSO
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified antibody solution (e.g., 5 mg/mL in PBS).
-
Dissolve the BCN-PEG8-Payload conjugate in a minimal amount of DMSO to create a stock solution (e.g., 10 mM).
-
-
Click Reaction:
-
Slowly add a 5-10 molar excess of the BCN-PEG8-Payload stock solution to the antibody solution while gently vortexing. The final DMSO concentration should not exceed 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle end-over-end mixing.
-
-
Purification:
-
Remove the excess, unreacted BCN-PEG8-Payload by size-exclusion chromatography (SEC) using a column suitable for antibody purification (e.g., Superdex 200). The mobile phase should be PBS, pH 7.4.
-
Alternatively, hydrophobic interaction chromatography (HIC) can be used for purification.
-
-
Concentration:
-
Concentrate the purified ADC using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa).
-
Characterization of the ADC
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a hydrophobic payload to an antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
-
HPLC system with a UV detector
Protocol:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area % of each species * DAR of that species) / 100
-
Mass Spectrometry (MS) Analysis
Principle: MS is used to confirm the identity and homogeneity of the ADC by measuring its molecular weight.
Protocol:
-
Intact Mass Analysis:
-
Analyze the purified ADC by LC-MS using a reversed-phase column suitable for proteins.
-
Deconvolute the resulting mass spectrum to determine the molecular weights of the different ADC species. This will confirm successful conjugation and the distribution of drug-loaded species.
-
-
Reduced Mass Analysis:
-
Reduce the ADC using a reducing agent like DTT to separate the light and heavy chains.
-
Analyze the reduced sample by LC-MS to confirm the location of the conjugation on the specific chains.
-
In Vitro Cytotoxicity Assay
Principle: This assay determines the potency of the ADC by measuring its ability to kill target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
ADC, unconjugated antibody, and free payload
-
Cell viability reagent (e.g., CellTiter-Glo®)
Protocol:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.
-
Remove the old medium from the wells and add the different drug concentrations. Include untreated cells as a control.
-
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., luminescence).
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).
-
Expected Quantitative Data
The following tables summarize typical quantitative data that can be expected from the characterization of an ADC synthesized using this compound.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis
| Analytical Method | Average DAR | DAR Distribution |
| HIC-HPLC | 1.9 | DAR0: 5%, DAR2: 95% |
| Mass Spectrometry | 1.95 | Consistent with HIC-HPLC |
Note: For site-specific conjugation methods targeting two engineered sites, a DAR of approximately 2 is expected.
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Compound | Target-Positive Cells (e.g., SK-BR-3) | Target-Negative Cells (e.g., MCF-7) |
| ADC | 15 ng/mL | > 2000 ng/mL |
| Unconjugated Antibody | > 2000 ng/mL | > 2000 ng/mL |
| Free Payload (e.g., MMAE) | 0.5 ng/mL | 0.5 ng/mL |
Note: These values are illustrative and will vary depending on the antibody, payload, target antigen expression, and cell line.
Visualizations
Logical Workflow for ADC Synthesis
General Mechanism of Action for an ADC
Conclusion
This compound is a powerful and versatile tool for the development of next-generation antibody-drug conjugates. Its heterobifunctional nature, combined with the benefits of a hydrophilic PEG spacer and the efficiency of copper-free click chemistry, enables the construction of homogeneous and effective ADCs. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute their own ADC development programs using this advanced linker technology.
References
The Strategic Application of endo-BCN-PEG8-acid in PROTAC Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. The rational design of PROTACs hinges on the careful selection of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. This technical guide provides an in-depth exploration of endo-BCN-PEG8-acid, a versatile linker gaining prominence in PROTAC synthesis.
Introduction to this compound
This compound is a bifunctional linker that incorporates a bicyclo[6.1.0]nonyne (BCN) moiety and a carboxylic acid, connected by an eight-unit polyethylene (B3416737) glycol (PEG) chain. This unique architecture offers several advantages for PROTAC development:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN group is a strained alkyne that readily participates in copper-free click chemistry with azide-functionalized molecules.[1][2] This bioorthogonal reaction is highly efficient and can be performed under mild conditions, making it ideal for the conjugation of complex biomolecules.
-
PEG8 Spacer: The hydrophilic eight-unit PEG chain enhances the aqueous solubility of the resulting PROTAC, a crucial property for cell permeability and overall bioavailability.[3] The length of the PEG linker can also influence the geometry of the ternary complex (POI-PROTAC-E3 ligase), impacting degradation efficiency.
-
Terminal Carboxylic Acid: The carboxylic acid provides a versatile handle for conjugation to amine-containing molecules, typically the E3 ligase ligand or the POI ligand, through stable amide bond formation.[4]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H51NO12 | [4] |
| Molecular Weight | 617.7 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, DCM, and water | [5] |
The PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: The PROTAC induces the formation of a ternary complex, leading to poly-ubiquitination and proteasomal degradation of the target protein.
Experimental Protocols for PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound typically involves a modular approach. The following protocols outline a general strategy for synthesizing a hypothetical PROTAC where the POI ligand contains an azide (B81097) handle and the E3 ligase ligand has a free amine.
Synthesis Workflow
The overall workflow involves two main steps:
-
Amide bond formation between the E3 ligase ligand and this compound.
-
Strain-promoted alkyne-azide cycloaddition (SPAAC) with the azide-functionalized POI ligand.
Caption: A typical two-step synthesis workflow for a PROTAC using this compound.
Protocol 1: Amide Coupling of E3 Ligase Ligand with this compound
This protocol describes the formation of a stable amide bond between an amine-containing E3 ligase ligand and the carboxylic acid of the linker.
Materials:
-
Amine-functionalized E3 Ligase Ligand (1.0 eq)
-
This compound (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.5 eq)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve this compound, EDC, and NHS in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the amine-functionalized E3 ligase ligand to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the E3 Ligand-Linker intermediate.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol details the copper-free click chemistry reaction to conjugate the BCN-functionalized intermediate with an azide-containing POI ligand.
Materials:
-
E3 Ligand-Linker Intermediate (from Protocol 1) (1.0 eq)
-
Azide-functionalized POI Ligand (1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or a mixture of t-BuOH/H2O
Procedure:
-
Dissolve the E3 Ligand-Linker intermediate and the azide-functionalized POI ligand in the chosen anhydrous and degassed solvent under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction is typically fast.[6]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the final PROTAC product using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Characterize the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Characterization and Evaluation of PROTACs
Once synthesized, the efficacy of the PROTAC must be evaluated. Key parameters include its ability to induce the degradation of the target protein.
Quantitative Data Presentation (Hypothetical Example)
The following table presents hypothetical data for a PROTAC synthesized using this compound targeting a hypothetical protein kinase.
| PROTAC ID | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-BCN-PEG8-1 | Kinase X | Cereblon (CRBN) | 50 | 92 | Cancer Cell Line A |
| PROTAC-BCN-PEG8-2 | Kinase Y | Von Hippel-Lindau (VHL) | 120 | 85 | Cancer Cell Line B |
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocol: Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them using the appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control and vehicle-treated samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 4. This compound, 2126805-02-3 | BroadPharm [broadpharm.com]
- 5. endo-BCN-PEG8-amine | BroadPharm [broadpharm.com]
- 6. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
An In-depth Technical Guide to endo-BCN-PEG8-acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs), represent a paradigm shift in precision medicine, aiming to maximize therapeutic efficacy while minimizing off-target toxicity. The linker connecting the targeting moiety to the therapeutic payload is a critical component influencing the stability, solubility, and overall performance of the conjugate. This guide provides a detailed technical overview of endo-BCN-PEG8-acid, a heterobifunctional linker increasingly utilized in the construction of these complex biotherapeutics. We will explore its core components, mechanism of action via bioorthogonal click chemistry, and provide standardized experimental protocols for its application.
Core Concepts: Structure and Function
This compound is a sophisticated chemical tool designed for a two-step bioconjugation strategy. Its structure can be deconstructed into three key functional domains:
-
endo-BCN (Bicyclo[6.1.0]nonyne): This is a highly strained cyclooctyne. The significant ring strain is the driving force for its reaction with azide-containing molecules in a process called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][] This reaction is a cornerstone of "click chemistry," prized for its high efficiency, specificity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst.[1][][4] The endo isomer of BCN is noted for its high reactivity.[2]
-
PEG8 (Octaethylene Glycol): This hydrophilic polyethylene (B3416737) glycol spacer is composed of eight repeating ethylene (B1197577) glycol units. The PEG chain serves several critical functions in ADC development:
-
Enhanced Solubility: It mitigates the hydrophobicity of many potent cytotoxic payloads, reducing the propensity for ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[5][6][7]
-
Improved Pharmacokinetics (PK): The PEG spacer can shield the ADC from clearance mechanisms, leading to a longer circulation half-life and increased tumor exposure.[5] Studies have shown that a PEG8 linker can optimize an ADC's PK profile.[5]
-
Steric Optimisation: It provides spatial separation between the bulky antibody and the drug payload, minimizing steric hindrance and preserving the binding affinity of the antibody.[5]
-
-
Carboxylic Acid (-COOH): This terminal functional group serves as the primary attachment point to the targeting ligand (e.g., an antibody or peptide).[8][9][10] It readily reacts with primary amines, such as the ε-amine of lysine (B10760008) residues on an antibody, through standard amide bond formation chemistry, typically facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[8][11]
The combination of these three components makes this compound a versatile tool for creating stable, soluble, and effective targeted drug delivery systems.[10][12]
Mechanism of Action in Drug Conjugate Synthesis
The synthesis of a targeted drug conjugate using this compound is a sequential, two-stage process that leverages two distinct and orthogonal chemical reactions. This strategy allows for controlled and well-defined conjugation.
Stage 1: Ligand Functionalization (Amide Coupling) The first step involves attaching the linker to the targeting protein (e.g., a monoclonal antibody). The carboxylic acid group on the linker is activated by EDC and NHS (or Sulfo-NHS for aqueous reactions) to form a highly reactive NHS ester.[11][13] This intermediate readily reacts with primary amine groups (e.g., surface-accessible lysine residues) on the antibody to form a stable amide bond.[11] This reaction functionalizes the antibody with the BCN moiety.
Stage 2: Payload Attachment (Strain-Promoted Click Chemistry) The second step involves the attachment of the therapeutic payload, which must be pre-functionalized with an azide (B81097) group (-N3). The BCN-functionalized antibody is mixed with the azide-modified drug. The inherent ring strain of the BCN alkyne allows it to react spontaneously with the azide in a [3+2] dipolar cycloaddition.[14] This SPAAC reaction forms a stable, covalent triazole linkage, completing the assembly of the drug conjugate.[1][4] This bioorthogonal reaction is highly specific, meaning the BCN and azide groups react exclusively with each other, even in the complex milieu of other biological functional groups.[1][15]
Below is a logical diagram illustrating this two-stage conjugation workflow.
Quantitative Data
While specific reaction efficiencies and final drug-to-antibody ratios (DARs) are highly dependent on the specific antibody, drug, and reaction conditions, the following table summarizes typical parameters and ranges reported for the chemistries involved.
| Parameter | Description | Typical Value / Range | Reference |
| Linker Molar Excess (Stage 1) | Molar ratio of this compound to antibody during the initial conjugation step. | 5 to 20-fold | [4] |
| Payload Molar Excess (Stage 2) | Molar ratio of azide-modified payload to BCN-functionalized antibody. | 1.5 to 5-fold | [14] |
| Stage 1 Reaction Time | Incubation time for the EDC/NHS activation and coupling to the antibody. | 1 - 2 hours | [4][13] |
| Stage 2 Reaction Time | Incubation time for the SPAAC reaction. | 2 - 12 hours | [1] |
| Reaction Temperature | Typical temperature for both conjugation stages. | Room Temperature (or 4°C) | [1][4] |
| Typical DAR Achieved | Average number of drug molecules per antibody. Varies based on conjugation chemistry (e.g., Lysine vs. Cysteine). | 2 - 8 | [16][17] |
| Conjugation Efficiency | The yield of the final conjugated product. | High / Quantitative | [1][4] |
Detailed Experimental Protocols
The following sections provide generalized, step-by-step protocols for creating and characterizing an antibody-drug conjugate using this compound. Note: These are starting points and must be optimized for specific antibodies and payloads.
Protocol 1: Antibody Functionalization with this compound
This protocol describes the conjugation of the linker to lysine residues on an antibody.
-
Reagent Preparation:
-
Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in the reaction buffer (e.g., MES buffer, pH 6.0) or ultrapure water.
-
-
Activation and Conjugation:
-
To the antibody solution, add the this compound stock solution to achieve a final 10-20 fold molar excess.
-
Immediately add the EDC and Sulfo-NHS stock solutions to a final concentration of ~2 mM and ~5 mM, respectively.[13]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[4][13]
-
-
Purification:
Protocol 2: Conjugation of Azide-Payload to BCN-Antibody (SPAAC)
This protocol describes the "click" reaction to attach the drug payload.
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of the azide-functionalized payload in a compatible solvent (e.g., DMSO).
-
The BCN-functionalized antibody should be in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
-
SPAAC Reaction:
-
Add the azide-payload stock solution to the BCN-antibody solution. A 2-4 fold molar excess of the payload over the antibody is a good starting point.[1]
-
Ensure the final concentration of organic solvent (e.g., DMSO) is kept low (ideally <5% v/v) to maintain protein stability.[1]
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle mixing.[1]
-
-
Purification of the Final ADC:
-
Once the reaction is complete, purify the ADC from excess payload and byproducts. Size Exclusion Chromatography (SEC) is a common method for this step.
-
Protocol 3: Characterization of the Final ADC
Characterization is crucial to confirm successful conjugation and determine the Drug-to-Antibody Ratio (DAR).
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC is a widely used technique to determine the DAR profile of an ADC.[18][19][20] The addition of each hydrophobic drug payload increases the retention time of the conjugate on the HIC column.
-
This allows for the separation of species with different numbers of conjugated drugs (DAR 0, DAR 2, DAR 4, etc.).[19]
-
The average DAR can be calculated from the weighted area of each peak in the chromatogram.[20][][22]
-
-
Size Exclusion Chromatography (SEC):
-
Mass Spectrometry (MS):
The experimental workflow from antibody to characterized ADC is visualized below.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. adcreview.com [adcreview.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound, 2126805-02-3 | BroadPharm [broadpharm.com]
- 10. This compound, CAS 2126805-02-3 | AxisPharm [axispharm.com]
- 11. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Creative Biolabs [creative-biolabs.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. jocpr.com [jocpr.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 22. lcms.cz [lcms.cz]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. waters.com [waters.com]
- 25. agilent.com [agilent.com]
An In-depth Technical Guide to the Solubility and Stability of endo-BCN-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties of endo-BCN-PEG8-acid, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This document outlines its solubility characteristics and stability profile, offering detailed experimental protocols for in-house verification and visualization of its application in a typical synthetic workflow.
Core Properties of this compound
This compound is a molecule designed with distinct functional ends separated by a polyethylene (B3416737) glycol (PEG) spacer.[3][5] The endo-bicyclononyne (BCN) group facilitates copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction.[2][5] The terminal carboxylic acid allows for conventional amide bond formation with primary amines, typically mediated by coupling agents like EDC or HATU.[3][5] The eight-unit PEG spacer (PEG8) is a key structural feature that enhances the molecule's aqueous solubility and provides spatial separation between the conjugated molecules.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C30H51NO12 | [5] |
| Molecular Weight | 617.73 g/mol | [5] |
| Purity | Typically >95% or >98% | [3][6] |
| Appearance | Not specified, likely a solid | - |
| CAS Number | 2126805-02-3 | [3][5] |
Solubility Profile
The solubility of this compound is a critical parameter for its application in various reaction conditions, particularly in aqueous buffers for biological applications. The presence of the hydrophilic PEG8 chain significantly contributes to its solubility in aqueous media.[3][5]
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for creating stock solutions. | [5] |
| Dimethylformamide (DMF) | Soluble | Recommended to use anhydrous DMF to preserve reactivity. | [4][6] |
| Dichloromethane (DCM) | Soluble | A related amine-functionalized BCN-PEG8 is soluble in DCM. | [6] |
| Aqueous Media (e.g., water, PBS) | Increased solubility | The hydrophilic PEG spacer enhances solubility in aqueous environments. Quantitative data is not readily available. | [3][5] |
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from standard methods for determining the thermodynamic solubility of small molecules and can be applied to this compound.[7][8]
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Orbital shaker with temperature control
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL). The goal is to have undissolved solid material present.
-
Equilibration: Place the tube on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[8]
-
Phase Separation: After incubation, centrifuge the tube at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.[7]
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same buffer.
-
Analyze the filtered supernatant and the standard solutions by HPLC.
-
Construct a calibration curve from the standards.
-
Determine the concentration of the this compound in the supernatant by comparing its response to the calibration curve.
-
-
Data Reporting: The determined concentration represents the equilibrium solubility of the compound under the tested conditions. Report the solubility in units such as mg/mL or µM.
Stability Profile
The stability of this compound is crucial for its storage and handling, as well as for the successful execution of conjugation reactions. Degradation can occur at the BCN moiety, the PEG chain, or the carboxylic acid terminus.
Table 3: Storage and Handling Recommendations
| Condition | Recommendation | Rationale | Source(s) |
| Long-term Storage | -20°C | To ensure stability for months to years. | [5] |
| Short-term Storage | 0 - 4°C | Suitable for days to weeks. | [5] |
| Shipping | Ambient Temperature | Stable for a few weeks during ordinary shipping. | [5] |
| Handling | Use anhydrous solvents (e.g., DMF, DMSO) | To preserve the reactivity of the functional groups, particularly from hydrolysis. | [4][9] |
| Light Exposure | Store in the dark | General recommendation for complex organic molecules to prevent photodegradation. | [5] |
Chemical Stability Considerations
-
BCN Moiety: The bicyclononyne is a strained alkyne, which makes it highly reactive in SPAAC reactions. This inherent strain can also make it susceptible to degradation under certain conditions. For instance, studies on BCN-containing oligonucleotides have shown some hydrolysis of the BCN group under repeated acidic conditions (e.g., trichloroacetic acid for detritylation), although the majority of the BCN remains intact after several cycles.[10] The stability across a broader pH range has not been extensively documented.
-
PEG Chain: Polyethylene glycol is generally stable, but it can undergo thermal-oxidative degradation at elevated temperatures (e.g., above 70°C) in the presence of oxygen, leading to chain scission.[1][11][12] This is typically not a concern under standard bioconjugation and storage conditions.
-
Carboxylic Acid: The carboxylic acid is a stable functional group. However, when preparing active esters (e.g., NHS esters) for conjugation, these activated forms are susceptible to hydrolysis, especially in aqueous environments.
Experimental Protocol: Assessment of Stability in Solution
This protocol provides a framework for evaluating the stability of this compound under specific pH and temperature conditions.[13][14]
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 4, 7.4, 9)
-
Temperature-controlled incubator or water bath
-
HPLC system (as described in the solubility protocol)
-
Quenching solution (if necessary, e.g., a buffer to neutralize the pH)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration.
-
Sample Preparation: Dilute the stock solution into the different aqueous buffers to a final working concentration (e.g., 100 µM).
-
Incubation: Incubate the samples at one or more relevant temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. If necessary, quench the reaction (e.g., by adding the quenching solution).
-
Quantification: Analyze the samples by HPLC. Monitor the peak area of the intact this compound. The appearance of new peaks may indicate degradation products.
-
Data Analysis: Plot the percentage of remaining intact this compound against time for each condition (pH and temperature). From this data, the degradation rate and half-life (t½) can be calculated.
Application in PROTAC Synthesis Workflow
This compound is frequently used as a linker in the synthesis of PROTACs.[2] The following diagram illustrates a typical workflow where the linker connects a target protein ligand (warhead) and an E3 ligase ligand.
Caption: A modular workflow for PROTAC synthesis using this compound.
Logical Relationship for Stability Assessment
The stability of this compound is influenced by several environmental factors. The following diagram illustrates the logical relationship between these factors and the potential degradation pathways.
Caption: Factors influencing the stability of this compound.
By understanding the solubility and stability characteristics of this compound and employing the outlined protocols, researchers can optimize its use in creating novel bioconjugates and therapeutics, ensuring reproducibility and success in their synthetic endeavors.
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2126805-02-3 | BroadPharm [broadpharm.com]
- 4. This compound, CAS 2126805-02-3 | AxisPharm [axispharm.com]
- 5. medkoo.com [medkoo.com]
- 6. endo-BCN-PEG8-amine | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. who.int [who.int]
- 9. endo-BCN-PEG8-NHS ester, CAS 1608140-48-2 | AxisPharm [axispharm.com]
- 10. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pure.korea.ac.kr [pure.korea.ac.kr]
- 13. westgard.com [westgard.com]
- 14. japsonline.com [japsonline.com]
Technical Guide: Safety and Handling of endo-BCN-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling procedures for endo-BCN-PEG8-acid, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2][3] Given its application in research and drug development, a thorough understanding of its safe handling is paramount. This document summarizes available safety data, outlines detailed handling protocols, and provides visual workflows to ensure user safety.
Core Safety Information
While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), standard laboratory precautions should always be observed.[4] The following table summarizes the available safety and physical property data based on the Safety Data Sheet (SDS).[4]
| Property | Data |
| GHS Classification | Not classified as a hazard[4] |
| Appearance | Liquid[4] |
| Odor | No data available[4] |
| Boiling Point | No data available[4] |
| Melting Point | No data available[4] |
| Toxicological Data | No data available[4] |
| Ecological Data | No data available[4] |
Experimental Protocols
Adherence to proper laboratory procedures is crucial when working with any chemical, including this compound. The following protocols are derived from the product's Safety Data Sheet.[4]
Personal Protective Equipment (PPE)
-
Gloves: Always wear chemical-resistant gloves.
-
Eye Protection: Safety goggles are mandatory to prevent eye contact.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
Handling and Storage
-
Ventilation: Use only in a chemical fume hood to minimize inhalation exposure.[4]
-
Handling: The product should be handled by, or under the close supervision of, individuals qualified in handling potentially hazardous chemicals.[4]
-
Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be washed before reuse.[4]
-
Storage: Store in closed vessels at -20°C.[4]
First Aid Measures
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids with fingers. If irritation persists, seek medical attention.[4]
-
Inhalation: Move to fresh air. In severe cases or if symptoms persist, seek medical attention.[4]
-
Ingestion: Wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention.[4]
Spills and Disposal
-
Spill Cleanup: In case of a spill, mix with sand or a similar inert absorbent material. Sweep up the mixture and place it in a tightly closed container for disposal.[4]
-
Environmental Precautions: Do not allow the material to enter drains or water courses.[4]
-
Disposal: Arrange for disposal as special waste through a licensed disposal company, in accordance with local, national, and regional regulations.[4]
Fire Fighting Measures
-
Extinguishing Media: Use dry powder or carbon dioxide extinguishers.[4]
-
Protective Equipment: Wear protective clothing and a self-contained breathing apparatus.[4]
Stability and Reactivity
-
Conditions to Avoid: Heat, flames, and sparks should be avoided.[4]
-
Materials to Avoid: Avoid contact with oxidizing agents.[4]
-
Hazardous Combustion Products: No data is available on hazardous combustion products.[4]
Visual Workflow for Safe Handling
The following diagram illustrates the standard workflow for the safe handling of this compound, from receipt of the compound to its disposal.
Caption: Workflow for the safe handling of this compound.
Signaling Pathways and Toxicological Profile
Currently, there is no available data on the specific signaling pathways affected by this compound or its detailed toxicological profile. As this compound is intended for research use only, it is crucial to handle it with the assumption that it may be bioactive and potentially hazardous until proven otherwise.[5]
Disclaimer
The information provided in this guide is based on the currently available Safety Data Sheet and is intended for informational purposes only.[4] It is not a substitute for a comprehensive risk assessment that should be conducted by qualified professionals before using this chemical. All users should be trained in proper laboratory techniques and be aware of the potential hazards.
References
Methodological & Application
Application Notes: Bioconjugation Using endo-BCN-PEG8-acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The field of bioconjugation has revolutionized therapeutic and diagnostic development by enabling the precise linkage of molecules to impart novel functions. Antibody-drug conjugates (ADCs), for instance, leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to target cells. The choice of linker is critical to the success of these conjugates, influencing stability, solubility, and overall efficacy.[1]
endo-BCN-PEG8-acid is a high-performance, heterobifunctional linker designed for advanced bioconjugation applications.[2][3] It features three key components:
-
An endo-Bicyclononyne (BCN) group: This strained alkyne facilitates copper-free click chemistry via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5][6] This reaction is bioorthogonal, rapid, and highly specific for azide-containing molecules, making it ideal for use in complex biological systems.[][8]
-
A terminal Carboxylic Acid (-acid): This functional group allows for covalent linkage to primary amines, such as those on lysine (B10760008) residues of proteins and antibodies, forming a stable amide bond.[3][9]
-
A Polyethylene Glycol (PEG8) spacer: This eight-unit hydrophilic spacer enhances the solubility of the conjugate in aqueous media, reduces aggregation, minimizes steric hindrance, and can improve pharmacokinetic properties by providing a protective hydrophilic shield.[1][3][10][11]
This document provides a detailed protocol for a two-step bioconjugation strategy involving the this compound linker, culminating in the purification and characterization of the final conjugate.
Quantitative Data and Component Properties
The selection of this compound is underpinned by the advantageous properties of its constituent parts. The endo-BCN isomer is noted for being slightly more reactive in SPAAC reactions than its exo counterpart.[6] The PEG8 spacer provides a balance of linker length and hydrophilicity, which has been shown to be beneficial in ADC development.[11]
| Component | Property | Advantage in Bioconjugation | Reference |
| endo-BCN | Strained Alkyne | Enables rapid, catalyst-free, and bioorthogonal SPAAC reaction with azides. High stability and reactivity. | [6][][8] |
| PEG8 Spacer | Hydrophilic, Flexible | Increases aqueous solubility, reduces aggregation, improves pharmacokinetics, and minimizes steric hindrance between conjugated molecules. | [1][10][11] |
| Carboxylic Acid | Amine-Reactive | Forms stable, covalent amide bonds with primary amines (e.g., lysine residues on antibodies) via standard coupling chemistry. | [3][12][13] |
Experimental Workflow
The overall process involves activating the linker, conjugating it to an amine-containing biomolecule (e.g., an antibody), purifying the intermediate, reacting it with an azide-functionalized molecule, and performing a final purification and characterization.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the formation of a stable amide bond between the linker's carboxylic acid and primary amines on an antibody.
A. Materials and Reagents
-
Antibody (e.g., IgG) at 5-10 mg/mL
-
This compound
-
Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, free of amines (e.g., Tris)
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
-
Solvent: Anhydrous DMSO
-
Purification System: Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) columns
B. Procedure
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS. If necessary, perform a buffer exchange using TFF or dialysis. Adjust the concentration to 5-10 mg/mL.
-
Linker Activation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In a separate tube, immediately before use, prepare a solution of EDC and Sulfo-NHS in DMSO or water. A 1:1 or 1:2 molar ratio of EDC to Sulfo-NHS is common.
-
To activate the linker, mix the this compound solution with the EDC/Sulfo-NHS solution at a 1:1.2:1.2 molar ratio. Let it react for 15-20 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the antibody solution. A 5 to 10-fold molar excess of the linker relative to the antibody is a typical starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted linker. Incubate for 30 minutes.
-
Purification: Remove excess linker and reaction byproducts.
-
TFF/Diafiltration: Use a membrane with an appropriate molecular weight cutoff (e.g., 30 kDa for IgG) to exchange the buffer and remove small molecules.[][15]
-
SEC: Elute the sample through a desalting column (e.g., G-25) equilibrated with the desired storage buffer.
-
Protocol 2: SPAAC Reaction with an Azide-Modified Payload
This protocol details the copper-free click chemistry reaction between the BCN-functionalized antibody and an azide-containing molecule (payload).
A. Materials and Reagents
-
BCN-functionalized Antibody (from Protocol 1)
-
Azide-modified payload (e.g., drug, fluorophore)
-
Reaction Buffer: PBS, pH 7.4
B. Procedure
-
Payload Preparation: Dissolve the azide-payload in a compatible solvent (e.g., DMSO) to create a concentrated stock solution.
-
SPAAC Reaction:
-
Add the azide-payload stock solution to the BCN-functionalized antibody. A 3 to 5-fold molar excess of the payload relative to the BCN groups on the antibody is a recommended starting point.
-
Incubate the reaction for 4-12 hours at room temperature or as determined by preliminary optimization experiments. The reaction can also proceed at 4°C for a longer duration (12-24 hours).
-
-
Purification of the Final Conjugate: It is crucial to remove unreacted payload, which can be toxic, and other impurities.[16]
-
Hydrophobic Interaction Chromatography (HIC): This is a highly effective method for separating ADC species with different drug-to-antibody ratios (DAR) and removing free payload.[]
-
TFF/Diafiltration: Can be used to remove excess payload and exchange the final conjugate into its formulation buffer.[17]
-
Protocol 3: Characterization of the Bioconjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final bioconjugate.[18][19]
| Parameter | Method | Purpose |
| Purity & Aggregation | Size Exclusion Chromatography (SEC-HPLC) | To quantify the percentage of monomer, aggregate, and fragment species in the final product.[19] |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC) | To determine the average number of payloads per antibody and the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).[][17] |
| Mass Spectrometry (MS) | To confirm the identity of the conjugate and provide an accurate mass measurement for DAR calculation. | |
| Identity & Integrity | SDS-PAGE (reducing & non-reducing) | To visually confirm the conjugation and assess the integrity of the antibody heavy and light chains.[18] |
| Residual Free Payload | Reversed-Phase HPLC (RP-HPLC) | To quantify the amount of unconjugated payload remaining in the final product. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency (Amide Coupling) | - Inactive EDC/Sulfo-NHS (hydrolyzed).- Presence of amine-containing buffers (e.g., Tris).- Insufficient molar excess of linker. | - Prepare EDC/Sulfo-NHS solutions fresh.- Perform buffer exchange into an amine-free buffer like PBS.- Increase the molar excess of the activated linker. |
| Low Yield from SPAAC Reaction | - Inaccurate quantification of BCN-antibody or azide-payload.- Insufficient reaction time or temperature. | - Accurately determine concentrations before starting.- Increase incubation time or perform the reaction at a higher temperature (e.g., 25°C instead of 4°C). |
| Product Aggregation | - High DAR, especially with hydrophobic payloads.- Suboptimal buffer conditions (pH, ionic strength). | - Reduce the molar excess of linker or payload to target a lower average DAR.- Optimize the formulation buffer. Include excipients like polysorbate if necessary. |
| Broad Peaks in HIC Profile | - High heterogeneity of the conjugate.- On-column degradation. | - Optimize conjugation conditions to achieve a narrower DAR distribution.- Ensure the mobile phase is compatible with the conjugate's stability. |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, CAS 2126805-02-3 | AxisPharm [axispharm.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. This compound - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. This compound, 2126805-02-3 | BroadPharm [broadpharm.com]
- 13. tebubio.com [tebubio.com]
- 15. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 16. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. cellmosaic.com [cellmosaic.com]
- 19. Purity & Stability Detection for Bioconjugates | Bio-Synthesis [new.biosyn.com]
Application Notes and Protocols for Protein Labeling with endo-BCN-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein modification with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone of biopharmaceutical development. PEGylation enhances the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can extend circulating half-life, improve stability, reduce immunogenicity, and decrease renal clearance.[1][2][3][4][5] This application note provides a detailed guide for a two-stage, site-specific protein labeling strategy using the heterobifunctional linker, endo-BCN-PEG8-acid .
This linker features three key components:
-
A Bicyclo[6.1.0]nonyne (BCN) group: A strained alkyne for highly efficient and bioorthogonal, copper-free click chemistry.[5][6]
-
An eight-unit PEG spacer (PEG8) : A hydrophilic linker that enhances solubility and provides spatial separation between the protein and the conjugated molecule.[7][8][9]
-
A terminal carboxylic acid (-acid) : Enables covalent attachment to primary amines (e.g., lysine (B10760008) residues or the N-terminus) on a protein via a stable amide bond.[7][9]
The overall strategy involves two main phases:
-
Phase 1: Protein Functionalization. The carboxylic acid of this compound is activated using EDC/NHS chemistry and subsequently conjugated to amine groups on the target protein. This step results in a "BCN-functionalized" protein.
-
Phase 2: Bioorthogonal Conjugation. The BCN-functionalized protein is then reacted with a molecule of interest (e.g., a fluorescent dye, a toxin for an antibody-drug conjugate, or another protein) that has been pre-functionalized with an azide (B81097) group. This reaction proceeds via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly specific and biocompatible "click" reaction that does not require a toxic copper catalyst.[6][10][11][12]
This methodology allows for the precise and stable attachment of various payloads to proteins, making it a valuable tool in drug development, diagnostics, and fundamental research.
Chemical Principle and Workflow
The core of this protocol is a two-step chemical process. First, the carboxylic acid on the linker is activated to an amine-reactive ester. Second, the bioorthogonal alkyne on the linker reacts with an azide.
Diagram: Chemical Reactions
Caption: Two-phase reaction: Amide coupling followed by SPAAC.
Diagram: Experimental Workflow
Caption: High-level experimental workflow for protein conjugation.
Experimental Protocols
This section provides detailed methodologies for labeling a target protein. It is crucial to perform small-scale optimization experiments to determine the ideal reactant ratios for your specific protein.
Materials and Reagents
| Reagent/Material | Supplier Example | Storage Temperature | Notes |
| This compound | BroadPharm, AxisPharm, etc. | -20°C, desiccated | Heterobifunctional linker.[8][9] |
| Target Protein | User-defined | -20°C or -80°C | Must contain surface-accessible primary amines. |
| Azide-functionalized Payload | User-defined | Varies | e.g., Azide-fluorophore, Azide-drug. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Thermo Fisher Scientific | -20°C, desiccated | Zero-length carbodiimide (B86325) crosslinker.[13] |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Thermo Fisher Scientific | 4°C, desiccated | Improves efficiency and stability of EDC reaction.[13] |
| Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) | In-house preparation | 4°C | Do not use carboxylate-containing buffers (e.g., acetate). |
| Conjugation Buffer (PBS, pH 7.2-7.5) | In-house preparation | Room Temperature | Do not use amine-containing buffers (e.g., Tris, Glycine).[14] |
| Quenching Buffer (1 M Tris-HCl, pH 8.0) | In-house preparation | Room Temperature | To stop the reaction. |
| Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | Room Temperature | For dissolving the linker. |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific | Room Temperature | For buffer exchange and purification. |
Protocol 1: Functionalization of Protein with BCN Linker
This protocol describes the covalent attachment of this compound to primary amines on the target protein.
1. Preparation of Reagents:
-
Protein Solution: Prepare the protein in Activation Buffer (pH 6.0) to a final concentration of 1-10 mg/mL. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column.
-
Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
EDC/Sulfo-NHS Solutions: Immediately before use, prepare EDC and Sulfo-NHS solutions in anhydrous DMSO or water. Equilibrate vials to room temperature before opening to prevent moisture condensation.[12]
2. Activation of BCN-PEG8-Acid:
-
This step creates a semi-stable Sulfo-NHS ester, which is more reactive towards amines than the carboxylic acid.[6][13]
-
In a microcentrifuge tube, combine the BCN-PEG8-acid stock solution with EDC and Sulfo-NHS. The optimal molar ratios should be determined empirically, but a good starting point is provided in the table below.
-
Incubate the activation mixture for 15 minutes at room temperature.
3. Conjugation to Protein:
-
Add the activated linker solution to the protein solution.
-
Immediately adjust the pH of the reaction mixture to 7.2-7.5 by adding a small volume of Conjugation Buffer (PBS) . The reaction of the NHS-ester with primary amines is most efficient at this pH range.[12]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching the Reaction:
-
Add Quenching Buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to quench any unreacted NHS-ester groups.
-
Incubate for 30 minutes at room temperature.
5. Purification of BCN-Functionalized Protein:
-
Remove excess linker and reaction byproducts by size-exclusion chromatography (SEC) or dialysis.[13][15] SEC is often preferred for its speed and efficiency in separating the larger protein from the small molecule reactants.
| Parameter | Recommended Starting Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Ratio (Protein : Linker) | 1 : 5 to 1 : 20 | Highly dependent on the number of available lysines. Start with a lower ratio. |
| Molar Ratio (Linker : EDC : Sulfo-NHS) | 1 : 1.2 : 1.5 | A slight excess of EDC/Sulfo-NHS ensures efficient activation. |
| Activation Time / Temp | 15 min / Room Temp | |
| Conjugation Time / Temp | 2 hours / Room Temp or Overnight / 4°C | Longer incubation at 4°C may yield better results for sensitive proteins. |
Protocol 2: SPAAC Reaction with Azide-Payload
This protocol describes the "click" reaction between the BCN-functionalized protein and an azide-containing molecule.
1. Preparation of Reactants:
-
BCN-Protein Solution: Prepare the purified BCN-functionalized protein in a compatible buffer (e.g., PBS, pH 7.4).
-
Azide-Payload Stock Solution: Dissolve the azide-functionalized payload in a compatible solvent (e.g., DMSO, water) to create a concentrated stock solution.
2. SPAAC Reaction:
-
Add the Azide-Payload stock solution to the BCN-Protein solution. A 1.5 to 5-fold molar excess of the azide-payload is typically recommended to ensure the reaction goes to completion.[4]
-
Ensure the final concentration of any organic solvent (e.g., DMSO) is low (typically <10%) to maintain protein stability.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Reaction times can vary based on the specific BCN reagent and azide used.
3. Final Purification:
-
Purify the final protein conjugate to remove the excess azide-payload and any unreacted protein.
-
The choice of purification method depends on the properties of the final conjugate. Common methods include:
-
Size-Exclusion Chromatography (SEC): Effective if there is a significant size difference between the conjugate and the payload.[13][15]
-
Ion-Exchange Chromatography (IEX): Useful if the payload alters the net charge of the protein.[15]
-
Hydrophobic Interaction Chromatography (HIC): Can be used if the payload significantly changes the protein's hydrophobicity.[15]
-
Characterization and Data Analysis
Proper characterization is critical to confirm successful conjugation and to quantify the efficiency of the labeling process.
| Characterization Method | Purpose | Expected Outcome |
| SDS-PAGE | Assess purity and confirm molecular weight shift. | A band shift corresponding to the addition of the PEG linker and payload. A single, clean band indicates high purity. |
| Size-Exclusion Chromatography (SEC-HPLC) | Determine purity and detect aggregation. | A single, sharp peak for the final conjugate, with a retention time shorter than the unlabeled protein.[1] |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirm the precise mass of the conjugate and determine the degree of labeling (DOL). | A mass spectrum showing peaks corresponding to the protein plus integer multiples of the mass of the linker and payload.[10][16][17] |
| UV-Vis Spectroscopy | Quantify protein concentration and DOL (if payload has a unique absorbance). | Protein concentration is determined at 280 nm. If the payload has a chromophore, its absorbance can be used to calculate the DOL.[15] |
| NMR Spectroscopy | Determine the degree of PEGylation. | Can be used to quantitatively determine the average number of PEG chains attached to the protein.[11] |
Calculating the Degree of Labeling (DOL)
The DOL is the average number of linker/payload molecules conjugated per protein molecule. If the payload has a distinct absorbance, DOL can be calculated using the Beer-Lambert law:
-
Protein Concentration (M) = (A₂₈₀ - A_max * CF) / ε_protein
-
Payload Concentration (M) = A_max / ε_payload
-
DOL = Payload Concentration / Protein Concentration
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the payload's λ_max.
-
ε_protein and ε_payload are the molar extinction coefficients (in M⁻¹cm⁻¹) of the protein and payload, respectively.
-
CF is a correction factor for the payload's absorbance at 280 nm (CF = A₂₈₀ of payload / A_max of payload).
Conclusion
Labeling proteins with this compound is a robust and versatile strategy for creating well-defined bioconjugates. The two-phase approach, combining stable amide bond formation with highly specific, copper-free click chemistry, provides researchers with precise control over the conjugation process. The detailed protocols and characterization methods outlined in this document serve as a comprehensive guide for scientists and drug development professionals to successfully implement this powerful bioconjugation technique for a wide range of applications, from advanced therapeutics to novel diagnostic tools.
References
- 1. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 11. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for endo-BCN-PEG8-acid Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
endo-BCN-PEG8-acid is a heterobifunctional linker that plays a crucial role in modern bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker features two key functional groups: an endo-bicyclo[6.1.0]nonyne (BCN) group and a terminal carboxylic acid. The BCN group facilitates copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), enabling covalent linkage to azide-modified molecules. The carboxylic acid group allows for conjugation to primary amines through the formation of a stable amide bond, typically requiring activation with carbodiimide (B86325) chemistry.[1][2][3][4]
The polyethylene (B3416737) glycol (PEG) spacer, consisting of eight ethylene (B1197577) glycol units (PEG8), enhances the solubility and bioavailability of the resulting conjugate in aqueous environments.[1][2][3] This hydrophilic spacer can also reduce aggregation and minimize steric hindrance, potentially improving the pharmacokinetic properties of the final bioconjugate.[5][6][7] Studies have shown that PEG8 linkers can optimize the in vivo exposure of ADCs.[5][6][7]
These application notes provide a detailed protocol for the conjugation of this compound to primary amine-containing molecules, such as proteins, antibodies, or peptides.
Reagent and Material Properties
A clear understanding of the properties of this compound is essential for its successful application. The following table summarizes its key chemical and physical characteristics.
| Property | Value | Reference |
| Chemical Name | 1-((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28-nonaoxa-4-azahentriacontan-31-oic acid | [1] |
| Molecular Weight | 617.73 g/mol | [1] |
| Chemical Formula | C30H51NO12 | [1] |
| Purity | Typically >95% | [1] |
| Appearance | Varies (refer to Certificate of Analysis) | [1] |
| Solubility | Soluble in aqueous media, DMSO, DMF | [1][2] |
| Storage Conditions | Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C. Store in a dry, dark environment. | [1] |
Experimental Protocols
The conjugation of this compound to primary amines is a two-step, one-pot reaction involving the activation of the carboxylic acid group followed by coupling to the amine. The most common method for activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Materials and Reagents
-
This compound
-
Primary amine-containing molecule (e.g., antibody, protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free buffers like borate (B1201080) or carbonate buffer.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns or dialysis equipment for purification
Experimental Workflow
The following diagram illustrates the general workflow for the conjugation of this compound to a primary amine-containing molecule.
Step-by-Step Protocol
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare the primary amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a separate tube, mix this compound with EDC and NHS/Sulfo-NHS.
-
A molar excess of EDC (e.g., 2-5 fold) and NHS/Sulfo-NHS (e.g., 1.2-2 fold) relative to the this compound is recommended.
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation to the Primary Amine:
-
Add the activated this compound solution to the solution of the primary amine-containing molecule.
-
The molar ratio of the linker to the amine-containing molecule should be optimized for the desired degree of labeling. A starting point is a 5-20 fold molar excess of the linker.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization of the Conjugate:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy if applicable.
-
Quantitative Data
The efficiency of the conjugation reaction depends on several factors, including the molar ratio of the reactants, pH, temperature, and reaction time. The following table provides a general guideline for expected conjugation outcomes based on the molar excess of this compound to a model protein. It is important to note that these values are illustrative and should be optimized for each specific application.
| Molar Excess of Linker to Protein | Expected Degree of Labeling (Linkers per Protein) |
| 5-fold | 1-3 |
| 10-fold | 3-5 |
| 20-fold | 5-8 |
Applications in Drug Development
The dual functionality of this compound makes it a versatile tool in the development of complex biomolecules. Once conjugated to a primary amine of a targeting moiety (e.g., an antibody), the BCN group is available for a highly selective and bioorthogonal reaction with an azide-functionalized payload (e.g., a cytotoxic drug).
Mechanism of Action for an Antibody-Drug Conjugate (ADC)
The following diagram illustrates the conceptual mechanism of action for an ADC synthesized using a BCN-containing linker.
Conclusion
This compound is a valuable reagent for the development of bioconjugates. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this linker in their work. Optimization of the reaction conditions for each specific application is crucial for achieving the desired conjugation efficiency and the desired properties of the final product.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, 2126805-02-3 | BroadPharm [broadpharm.com]
- 3. This compound, CAS 2126805-02-3 | AxisPharm [axispharm.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Activation of endo-BCN-PEG8-acid via EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the activation of the terminal carboxylic acid on endo-BCN-PEG8-acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). This activation process generates a more stable and amine-reactive NHS ester, facilitating the covalent conjugation of the BCN (bicyclononyne) moiety to proteins, antibodies, or other amine-containing biomolecules. The endo-BCN group is a strained alkyne that can participate in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, a bioorthogonal reaction widely used in bioconjugation and drug delivery.[1][2][3][4] The hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1][4]
The EDC/NHS activation of carboxylic acids is a well-established two-step process.[5] EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[5] This intermediate is prone to hydrolysis in aqueous solutions.[5] The addition of NHS traps the O-acylisourea intermediate, converting it into a more stable NHS ester.[5] This NHS ester is significantly less susceptible to hydrolysis and reacts efficiently with primary amines at physiological to slightly basic pH to form a stable amide bond.[6]
Reaction Mechanism
The activation of this compound with EDC and NHS proceeds through a two-step mechanism. First, the carbodiimide (B86325) (EDC) activates the terminal carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reacting with N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. This activated linker is then ready to react with a primary amine on a target molecule.
Caption: EDC/NHS activation and subsequent amidation pathway.
Quantitative Data Summary
The efficiency of the EDC/NHS activation and subsequent conjugation is influenced by several factors including pH, temperature, and the molar ratios of the reactants. The following tables summarize key quantitative parameters based on literature for similar PEGylated compounds. Optimization for your specific application is highly recommended.
Table 1: Recommended Reaction Conditions
| Parameter | Activation Step | Conjugation Step | Reference(s) |
| pH | 4.5 - 6.0 | 7.2 - 8.5 | [6] |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) or 4°C | [7] |
| Reaction Time | 15 - 60 minutes | 30 minutes - 2 hours (or overnight at 4°C) | [6] |
| Recommended Buffer | MES | PBS, HEPES, Borate, Bicarbonate | [6] |
Table 2: Recommended Molar Ratios of Reagents
| Reactant | Molar Ratio (relative to this compound) | Reference(s) |
| EDC | 1.5 - 10 fold excess | [8] |
| NHS (or sulfo-NHS) | 1.5 - 5 fold excess | [8] |
| Amine-containing molecule | 1 - 20 fold excess (application dependent) | [7] |
Table 3: Stability of PEG-NHS Esters
| pH | Temperature (°C) | Half-life of Hydrolysis | Reference(s) |
| 7.0 | 4 | 4 - 5 hours | [9] |
| 7.4 | Room Temp | > 2 hours | [7] |
| 8.6 | 4 | ~10 minutes | [9] |
| 9.0 | Room Temp | < 9 minutes | [7] |
Experimental Protocols
Materials and Reagents
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Amine-containing molecule (e.g., antibody, protein) in a suitable buffer
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis cassettes
Protocol 1: Activation of this compound
This protocol describes the generation of the amine-reactive endo-BCN-PEG8-NHS ester.
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening the vials to prevent condensation.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare a 10 mg/mL stock solution of EDC in Activation Buffer.
-
Immediately before use, prepare a 10 mg/mL stock solution of NHS or sulfo-NHS in Activation Buffer.
-
-
Activation Reaction:
-
In a microcentrifuge tube, add the desired amount of this compound from the stock solution.
-
Add Activation Buffer to the desired final reaction volume.
-
Add the EDC stock solution to achieve a 2-5 fold molar excess over the this compound.
-
Add the NHS or sulfo-NHS stock solution to achieve a 2-5 fold molar excess over the this compound.
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes.
-
-
Post-Activation:
-
The activated endo-BCN-PEG8-NHS ester is now ready for immediate use in the conjugation reaction. It is recommended not to store the activated linker due to its susceptibility to hydrolysis.
-
Protocol 2: Conjugation of Activated endo-BCN-PEG8-NHS Ester to an Amine-Containing Molecule
This protocol outlines the reaction of the activated linker with a primary amine, for example, on an antibody.
-
Preparation of Amine-Containing Molecule:
-
Ensure the amine-containing molecule is in an amine-free buffer, such as PBS. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.
-
Adjust the concentration of the amine-containing molecule to the desired level in the Conjugation Buffer.
-
-
Conjugation Reaction:
-
Add the freshly prepared activated endo-BCN-PEG8-NHS ester solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the linker to the amine-containing molecule is a common starting point for antibody conjugation.
-
Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching and Purification:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
Remove the excess unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Experimental Workflow
The overall experimental process involves the preparation of reagents, activation of the linker, conjugation to the target molecule, and finally, purification of the conjugate.
Caption: Experimental workflow for EDC/NHS activation and conjugation.
Troubleshooting
Low Conjugation Efficiency:
-
pH of Buffers: Ensure the pH for the activation step is between 4.5 and 6.0 and for the conjugation step is between 7.2 and 8.5.[6]
-
Hydrolysis of NHS Ester: Use the activated linker immediately. Avoid high pH during the conjugation step for extended periods.[9]
-
Inactive Reagents: EDC and NHS are moisture-sensitive. Ensure they are stored properly and that fresh solutions are made for each experiment.[6]
-
Competing Amines: Make sure the buffer for your amine-containing molecule is free of primary amines like Tris or glycine.[6]
Precipitation of Protein:
-
Solvent Concentration: If using DMF or DMSO to dissolve the linker, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid protein denaturation.
-
EDC Concentration: High concentrations of EDC can sometimes cause protein precipitation. Consider reducing the molar excess of EDC.
Characterization of the Conjugate
The successful conjugation can be confirmed by various analytical techniques:
-
SDS-PAGE: An increase in the molecular weight of the protein after conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the conjugate and determine the degree of labeling.
-
UV-Vis Spectroscopy: To quantify the protein concentration (e.g., at 280 nm) and potentially the attached molecule if it has a distinct absorbance.
-
HPLC (e.g., HIC or RP-HPLC): To assess the purity of the conjugate and determine the drug-to-antibody ratio (DAR).
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scite.ai [scite.ai]
- 6. broadpharm.com [broadpharm.com]
- 7. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes: Protocol for the Conjugation of endo-BCN-PEG8-acid to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) and other targeted bioconjugates requires robust and reproducible methods for attaching functional moieties to monoclonal antibodies (mAbs). A popular strategy involves the conjugation of payloads to the side chains of lysine (B10760008) residues, which are abundant on the antibody surface. This document provides a detailed protocol for the conjugation of a heterobifunctional linker, endo-BCN-PEG8-acid, to the lysine residues of an antibody.
This linker features a bicyclo[6.1.0]nonyne (BCN) group, which is a strained alkyne that can participate in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reactions. This allows for the subsequent, highly specific attachment of an azide-modified payload (e.g., a cytotoxic drug, a fluorescent dye, or an imaging agent). The carboxylic acid group on the linker is used for the initial conjugation to the primary amines of lysine residues on the antibody via the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The polyethylene (B3416737) glycol (PEG8) spacer enhances the solubility and reduces the potential for aggregation of the final conjugate.
This two-step conjugation strategy offers a balance between the stochastic nature of lysine conjugation and the high specificity of bioorthogonal click chemistry, enabling the creation of well-defined antibody conjugates.
Data Presentation
The following tables summarize the expected quantitative data from the conjugation of this compound to a typical IgG antibody, followed by purification and characterization.
Table 1: Reagent and Reaction Parameters
| Parameter | Recommended Value |
| Antibody Concentration | 2 - 10 mg/mL |
| Molar Ratio (Linker:Antibody) | 5:1 to 20:1 |
| Molar Ratio (EDC:Linker) | 2:1 |
| Molar Ratio (Sulfo-NHS:Linker) | 5:1 |
| Activation Reaction Time | 15 - 30 minutes |
| Conjugation Reaction Time | 1 - 2 hours |
| Reaction Temperature | Room Temperature (20-25°C) |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 |
Table 2: Characterization of the Antibody-BCN-PEG8 Conjugate
| Parameter | Method | Expected Result |
| Average Linker-to-Antibody Ratio (LAR) | Mass Spectrometry (LC-MS) | 2 - 8 |
| LAR Distribution | Mass Spectrometry (LC-MS) | Heterogeneous mixture of species with 0 to >10 linkers |
| Purity (Monomer Content) | Size-Exclusion Chromatography (SEC) | > 95% |
| Aggregates | Size-Exclusion Chromatography (SEC) | < 5% |
| Hydrophobicity Profile | Hydrophobic Interaction Chromatography (HIC) | Shift to earlier retention times compared to the unconjugated antibody, with multiple peaks corresponding to different LAR species. |
Experimental Protocols
Part 1: Conjugation of this compound to an Antibody
This protocol describes the activation of the carboxylic acid on the this compound linker and its subsequent conjugation to the lysine residues of an antibody.
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Sephadex G-25) or centrifugal filtration units (e.g., Amicon Ultra, 30 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into Conjugation Buffer (PBS, pH 7.4) using a desalting column or centrifugal filtration.
-
Adjust the antibody concentration to 5 mg/mL in PBS, pH 7.4.
-
-
Linker and Activator Preparation:
-
Allow this compound, EDC, and Sulfo-NHS to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired volume of the 10 mM this compound stock solution with Activation Buffer.
-
Add the 100 mM EDC stock solution to achieve a final molar ratio of 2:1 (EDC:Linker).
-
Add the 100 mM Sulfo-NHS stock solution to achieve a final molar ratio of 5:1 (Sulfo-NHS:Linker).
-
Incubate the activation reaction for 15 minutes at room temperature.
-
-
Conjugation to the Antibody:
-
Add the activated linker solution to the antibody solution. A 10-fold molar excess of the linker to the antibody is a good starting point for optimization. The final DMSO concentration should not exceed 10% (v/v) to avoid antibody denaturation.
-
Incubate the conjugation reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-activated linker.
-
Part 2: Purification of the Antibody-BCN-PEG8 Conjugate
This protocol describes the removal of excess, unreacted linker and other small molecules from the conjugation reaction mixture using size-exclusion chromatography (SEC).
Materials:
-
Antibody-BCN-PEG8 conjugate from Part 1
-
Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent)
-
SEC Mobile Phase: PBS, pH 7.4
-
HPLC or FPLC system with a UV detector
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of SEC Mobile Phase at a flow rate appropriate for the column.
-
-
Sample Loading and Elution:
-
Load the quenched reaction mixture onto the equilibrated SEC column.
-
Elute the column with the SEC Mobile Phase at a constant flow rate.
-
-
Fraction Collection and Analysis:
-
Monitor the elution profile by UV absorbance at 280 nm.
-
The first major peak corresponds to the purified antibody-BCN-PEG8 conjugate. The later, smaller peaks correspond to excess linker and other small molecules.
-
Collect the fractions corresponding to the antibody conjugate peak.
-
-
Concentration and Storage:
-
Pool the fractions containing the purified conjugate.
-
If necessary, concentrate the purified conjugate using a centrifugal filtration unit.
-
Determine the final concentration of the conjugate using the absorbance at 280 nm and the antibody's extinction coefficient.
-
Store the purified conjugate at 4°C for short-term storage or at -80°C for long-term storage.
-
Part 3: Characterization of the Antibody-BCN-PEG8 Conjugate
This section outlines the key analytical methods for characterizing the purified conjugate.
1. Determination of Linker-to-Antibody Ratio (LAR) by Mass Spectrometry (LC-MS):
-
Principle: The mass of the conjugated antibody will increase with each attached linker molecule. By measuring the mass of the intact or deglycosylated conjugate, the number of attached linkers can be determined.
-
Procedure:
-
(Optional) Deglycosylate the antibody conjugate using PNGase F to simplify the mass spectrum.
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Deconvolute the resulting mass spectrum to obtain the mass of the different conjugate species.
-
Calculate the average LAR by a weighted average of the different species observed.
-
2. Analysis of Purity and Aggregation by Size-Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on their hydrodynamic radius. This allows for the quantification of the monomeric antibody conjugate and any high molecular weight aggregates.
-
Procedure:
-
Analyze the purified conjugate on an analytical SEC column using an appropriate mobile phase (e.g., PBS).
-
Integrate the peak areas of the monomer and any aggregate peaks to determine the percentage of each.
-
3. Assessment of Hydrophobicity by Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates molecules based on their surface hydrophobicity. The conjugation of the BCN-PEG8 linker will alter the hydrophobicity of the antibody, which can be monitored by HIC.
-
Procedure:
-
Analyze the purified conjugate on a HIC column (e.g., Butyl or Phenyl).
-
Use a mobile phase with a decreasing salt gradient (e.g., ammonium (B1175870) sulfate (B86663) or sodium chloride) to elute the proteins.
-
Compare the chromatogram of the conjugate to that of the unconjugated antibody. The conjugate will typically elute as a series of peaks at earlier retention times, with each peak corresponding to a different LAR species.
-
Mandatory Visualization
Caption: Experimental workflow for conjugating this compound to an antibody.
Caption: Two-step strategy for ADC synthesis using this compound.
Application Notes and Protocols for Site-Specific Antibody Conjugation with endo-BCN-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the site-specific conjugation of antibodies using the heterobifunctional linker, endo-BCN-PEG8-acid. This technology enables the precise attachment of payloads, such as cytotoxic drugs, to an antibody, leading to the generation of homogeneous antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR). The protocols outlined below leverage the highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.
Introduction to Site-Specific Antibody Conjugation and this compound
Site-specific conjugation methods are crucial for producing well-defined and homogeneous ADCs, which have shown to have an improved therapeutic index compared to randomly conjugated counterparts[1][2][]. By controlling the location and stoichiometry of drug attachment, researchers can optimize the efficacy, safety, and pharmacokinetic properties of the ADC[1].
The this compound linker is a key reagent in this process. It features:
-
An endo-Bicyclononyne (BCN) group: A strained alkyne that reacts rapidly and specifically with azide-functionalized molecules via the copper-free SPAAC reaction[][5]. This bioorthogonal reaction is ideal for biological applications as it proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst[][6].
-
A PEG8 spacer : A hydrophilic polyethylene (B3416737) glycol chain that enhances the solubility of the linker and the final ADC in aqueous media, reduces the potential for aggregation, and provides spatial separation between the antibody and the payload[7][8].
-
A Carboxylic acid group : A terminal functional group that can be activated to form a stable amide bond with primary amines on a payload molecule[7][8][9][10][11].
This two-part reactivity allows for the payload to be first armed with the BCN linker, and then the BCN-payload construct is conjugated to an azide-modified antibody.
Principle of the Method
The overall strategy involves a two-stage process:
-
Antibody Modification : An azide (B81097) group is site-specifically introduced onto the antibody. This can be achieved through various enzymatic or chemical methods, such as the use of transglutaminase or by modifying the antibody's glycan structures[12][13].
-
Payload Activation and Conjugation : The payload molecule, containing a primary amine, is reacted with the carboxylic acid group of this compound to form a stable BCN-activated payload. This construct is then conjugated to the azide-modified antibody via the SPAAC reaction.
Experimental Protocols
Materials and Equipment
Reagents:
-
Azide-functionalized monoclonal antibody (mAb-N3)
-
This compound
-
Payload with a primary amine (e.g., a cytotoxic drug)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G affinity chromatography column
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
-
LC-MS system
-
UV-Vis spectrophotometer
Protocol 1: Activation of Payload with this compound
This protocol describes the formation of the BCN-activated payload.
-
Dissolve Reagents :
-
Dissolve the amine-containing payload and a 1.5-fold molar excess of this compound in anhydrous DMF or DMSO.
-
In a separate vial, dissolve a 2-fold molar excess of EDC and a 2-fold molar excess of NHS in anhydrous DMF or DMSO.
-
-
Activation and Coupling :
-
Add the EDC/NHS solution to the payload/BCN-linker solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, protected from light.
-
-
Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the formation of the BCN-payload conjugate.
-
Purification : Purify the BCN-activated payload using flash chromatography or preparative HPLC to remove unreacted starting materials and byproducts.
-
Characterization : Confirm the identity and purity of the BCN-activated payload by mass spectrometry (MS) and NMR.
Protocol 2: Site-Specific Conjugation of BCN-Payload to Azide-Modified Antibody
This protocol details the SPAAC reaction between the BCN-activated payload and the azide-modified antibody.
-
Prepare Antibody Solution :
-
Prepare the azide-functionalized antibody (mAb-N3) in PBS (pH 7.4) at a concentration of 5-10 mg/mL. Ensure the buffer is free of azide-containing compounds.
-
-
Prepare BCN-Payload Solution :
-
Dissolve the purified BCN-activated payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to create a stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction :
-
Add a 5 to 10-fold molar excess of the BCN-payload stock solution to the antibody solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction mixture at room temperature for 4-24 hours with gentle agitation. Reaction times may vary depending on the specific reactants and their concentrations[6].
-
-
Purification of the ADC :
-
Remove unreacted BCN-payload and organic solvent by purifying the ADC using a Protein A or G affinity column or a size-exclusion chromatography (SEC) column equilibrated with PBS.
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality, homogeneity, and stability of the resulting ADC[14][15][16][17].
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC[16][18][].
-
Hydrophobic Interaction Chromatography (HIC) : HIC separates ADC species based on the number of conjugated drug molecules, providing a distribution of different DAR species[].
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : For cysteine-linked conjugates, RP-HPLC can be used to separate the light and heavy chains after reduction, allowing for the calculation of the average DAR[].
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Intact mass analysis of the ADC can determine the molecular weight of different drug-loaded species, from which the DAR can be calculated[18][20].
| Analytical Method | Information Provided | Typical Expected Outcome |
| HIC-HPLC | Distribution of DAR species | A predominant peak corresponding to the desired DAR (e.g., DAR2 or DAR4) with minimal unconjugated antibody and other species. |
| LC-MS (Intact Mass) | Average DAR and confirmation of species | Deconvoluted mass spectrum showing peaks corresponding to the antibody with 0, 1, 2, etc., conjugated payloads. The average DAR is calculated from the relative peak intensities[18][20]. |
Stability Assays
ADC stability is crucial for its therapeutic efficacy and safety[21][22].
-
Plasma Stability Assay : The ADC is incubated in human or mouse plasma at 37°C over a period of time (e.g., 0, 24, 48, 72 hours)[23][24]. Aliquots are taken at different time points and analyzed by LC-MS to quantify the amount of intact ADC and any released payload[25][24][26].
| Time Point (hours) | % Intact ADC (Human Plasma) | % Intact ADC (Mouse Plasma) |
| 0 | 100 | 100 |
| 24 | >95 | >95 |
| 48 | >90 | >90 |
| 72 | >85 | >85 |
In Vitro Cytotoxicity Assays
These assays determine the potency and specificity of the ADC[23][27][28][29][30].
-
Target-Specific Cytotoxicity Assay : The ADC is tested on antigen-positive and antigen-negative cancer cell lines. Cell viability is measured after a set incubation period (e.g., 72-120 hours) using assays like MTT or CellTiter-Glo[27]. The IC50 (half-maximal inhibitory concentration) is determined for each cell line.
| Cell Line | Antigen Expression | ADC IC50 (nM) | Control (Unconjugated Drug) IC50 (nM) |
| Cell Line A | Positive | 5-20 | 100-500 |
| Cell Line B | Negative | >1000 | 100-500 |
Visualizations
Chemical Reaction Pathway
Caption: Chemical pathway for payload activation and antibody conjugation.
Experimental Workflow
Caption: Overall experimental workflow for ADC production and characterization.
Disclaimer: These protocols provide a general guideline. Optimization of reaction conditions, including reactant ratios, concentrations, and incubation times, may be necessary for specific antibodies and payloads.
References
- 1. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 5. Bicyclononyne - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound - Creative Biolabs [creative-biolabs.com]
- 9. This compound, 2126805-02-3 | BroadPharm [broadpharm.com]
- 10. 2126805-02-3 | CAS数据库 [m.chemicalbook.com]
- 11. This compound, CAS 2126805-02-3 | AxisPharm [axispharm.com]
- 12. mdpi.com [mdpi.com]
- 13. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioagilytix.com [bioagilytix.com]
- 18. agilent.com [agilent.com]
- 20. agilent.com [agilent.com]
- 21. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. benchchem.com [benchchem.com]
- 24. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ADC Plasma Stability Assay [iqbiosciences.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 29. aacrjournals.org [aacrjournals.org]
- 30. dls.com [dls.com]
Application Notes and Protocols for endo-BCN-PEG8-acid Payload Conjugation in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the use of endo-BCN-PEG8-acid, a heterobifunctional linker, in the development of ADCs.
The this compound linker features three key components:
-
An endo-Bicyclononyne (BCN) group: A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for highly efficient and bioorthogonal conjugation to an azide-modified antibody.[1][2]
-
A hydrophilic 8-unit polyethylene (B3416737) glycol (PEG8) spacer : This spacer enhances the solubility of the linker and the final ADC, which can be beneficial when working with hydrophobic payloads.[3][4] The PEG spacer can also improve the pharmacokinetic properties of the ADC, potentially leading to a longer half-life and increased tumor accumulation.[4][5]
-
A carboxylic acid (-COOH) group : This functional group allows for the stable attachment of amine-containing payloads through the formation of an amide bond.[1][6]
This two-step conjugation strategy, involving initial payload attachment to the linker followed by antibody conjugation, allows for a well-defined and controlled process, leading to the generation of homogeneous ADCs.
Data Presentation
The following tables summarize representative quantitative data for ADCs developed using PEGylated linkers. It is important to note that these values are illustrative and can vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Representative Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths [3][4]
| Linker | ADC Construct (Representative) | Animal Model | Mean Residence Time (hours) | Clearance (mL/day/kg) |
| No PEG | Non-binding IgG-linker-MMAE (DAR 8) | Rat | ~40 | ~15 |
| PEG2 | Non-binding IgG-linker-MMAE (DAR 8) | Rat | ~60 | ~10 |
| PEG4 | Non-binding IgG-linker-MMAE (DAR 8) | Rat | ~160 | ~7 |
| PEG8 | Non-binding IgG-linker-MMAE (DAR 8) | Rat | ~280 | ~6.1 |
| PEG12 | Non-binding IgG-linker-MMAE (DAR 8) | Rat | ~280 | ~6.0 |
| PEG24 | Non-binding IgG-linker-MMAE (DAR 8) | Rat | ~290 | ~5.8 |
Table 2: Representative In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths [4][7]
| Linker | ADC Construct (Representative) | Cell Line | IC50 (ng/mL) |
| No PEG | Anti-CD30 ADC | Karpas-299 | ~10 |
| PEG2 | Anti-CD30 ADC | Karpas-299 | ~10 |
| PEG4 | Anti-CD30 ADC | Karpas-299 | ~10 |
| PEG8 | Anti-CD30 ADC | Karpas-299 | ~10 |
| PEG12 | Anti-CD30 ADC | Karpas-299 | ~10 |
| PEG24 | Anti-CD30 ADC | Karpas-299 | ~10 |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~0.5 |
| PEG4K | ZHER2-PEG4K-MMAE | NCI-N87 | ~2.25 |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 | ~11.25 |
Table 3: Representative In Vivo Efficacy of a PEGylated ADC [5]
| ADC Construct | Xenograft Model | Dosage | Tumor Growth Inhibition |
| HP10KM (ZHER2-PEG10K-MMAE) | NCI-N87 (gastric cancer) | 1.5 mg/kg (Q3D x 4) | Significant tumor regression |
| HP10KM (ZHER2-PEG10K-MMAE) | NCI-N87 (gastric cancer) | 0.6 mg/kg (Q3D x 4) | Tumor growth stasis |
Experimental Protocols
The following protocols provide a step-by-step guide for the conjugation of an amine-containing payload to this compound and its subsequent conjugation to an azide-modified antibody.
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload
This protocol describes the formation of a stable amide bond between the carboxylic acid of the linker and a primary amine on the payload.
Materials:
-
Amine-containing payload (e.g., Monomethyl Auristatin E - MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[6]
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolution: Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Activation: Add DCC or EDC (1.2 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.
-
Payload Addition: Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF and add it to the activated linker solution.
-
Conjugation Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Purification: Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct (if DCC is used). Purify the endo-BCN-PEG8-payload conjugate by reverse-phase HPLC.
-
Characterization: Characterize the purified conjugate by mass spectrometry to confirm its identity and purity.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) to an Azide-Modified Antibody
This protocol details the copper-free click chemistry reaction between the BCN group of the linker-payload construct and an azide-functionalized antibody.
Materials:
-
Purified endo-BCN-PEG8-payload conjugate
-
Azide-modified monoclonal antibody (mAb-N3)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction vessel
-
Incubator or temperature-controlled shaker
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Preparation: Dissolve the endo-BCN-PEG8-payload conjugate in a minimal amount of a water-miscible solvent like DMSO.
-
Antibody Solution: Prepare a solution of the azide-modified antibody in PBS at a concentration of 5-10 mg/mL.
-
Conjugation Reaction: Add the dissolved endo-BCN-PEG8-payload conjugate to the antibody solution at a molar excess of 3-5 fold. The final concentration of the organic solvent should not exceed 5-10% to prevent antibody denaturation.
-
Incubation: Incubate the reaction mixture at 25-37°C for 12-24 hours with gentle agitation.
-
Purification: Purify the resulting ADC by SEC to remove excess linker-payload and any aggregates.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a common method to determine the average DAR and the distribution of different drug-loaded species.
Materials:
-
Purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the formula: Average DAR = Σ [(Peak Area of DARn) * n] / Σ (Peak Area of all DAR species) where 'n' is the number of drugs conjugated to the antibody for a given peak.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine the cytotoxic effect of the ADC.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC and the unconjugated antibody as a control. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth).
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, purification, and characterization of an ADC using this compound.
MMAE-Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of MMAE-induced apoptosis following ADC internalization.
References
- 1. This compound, 2126805-02-3 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
Application Notes and Protocols for Cell Surface Labeling using endo-BCN-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of cell surface proteins on live cells utilizing the heterobifunctional linker, endo-BCN-PEG8-acid. This two-step method leverages the N-hydroxysuccinimide (NHS) ester reaction for targeting primary amines on cell surface proteins, followed by a highly specific and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction. The this compound linker contains a carboxylic acid for amine conjugation and a bicyclononyne (BCN) group for the copper-free click reaction. The polyethylene (B3416737) glycol (PEG8) spacer enhances the solubility and accessibility of the linker. This technique is broadly applicable for attaching a variety of molecules, such as fluorescent dyes, biotin, or drug molecules, to the cell surface for applications in cell tracking, proteomics, and targeted drug delivery.
Principle of the Method
The cell surface labeling protocol is a two-step process:
-
Activation and Amine Coupling: The carboxylic acid moiety of this compound is first activated using a carbodiimide (B86325) (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester is a reactive intermediate that readily couples with primary amines on cell surface proteins (e.g., the epsilon-amine of lysine (B10760008) residues) to form stable amide bonds. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN group, now covalently attached to the cell surface, serves as a bioorthogonal handle. It can be specifically targeted with a molecule of interest that has been functionalized with an azide (B81097) group. The inherent ring strain of the BCN alkyne allows for a rapid and highly selective [3+2] cycloaddition with the azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This makes the reaction ideal for live-cell applications.
Data Presentation
The efficiency of this two-step labeling process is dependent on several factors, including cell type, protein abundance on the cell surface, and the concentrations of the reagents. The following table summarizes expected performance characteristics based on typical efficiencies of the individual reaction steps. Note: These values are illustrative and should be optimized for each specific experimental system.
| Parameter | Typical Range | Factors Influencing Outcome |
| Amine Coupling Efficiency (Step 1) | 20-50% | Cell type and health, concentration of EDC/NHS and this compound, reaction time, pH. |
| SPAAC Reaction Efficiency (Step 2) | >90% | Concentration of azide-modified probe, incubation time, accessibility of BCN on the cell surface. |
| Signal-to-Noise Ratio | 5-20 fold | Labeling efficiency, specificity of the azide-probe, washing efficiency, detection method (flow cytometry, microscopy). |
| Cell Viability | >90% | Concentration and incubation time of EDC/NHS and labeling reagents. |
Experimental Protocols
Materials
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Azide-functionalized probe (e.g., Azide-fluorophore, Azide-biotin)
-
Cells in suspension or adherent cells
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 5.0-6.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 100 mM glycine (B1666218) or Tris buffer, pH 7.4)
-
Cell culture medium
Protocol 1: Two-Step Cell Surface Labeling
This protocol is divided into two main parts: the initial conjugation of this compound to the cell surface, followed by the SPAAC reaction with an azide-modified probe.
Part A: Conjugation of this compound to Cell Surface Amines
-
Cell Preparation:
-
For adherent cells, grow cells to 80-90% confluency.
-
For suspension cells, harvest and wash the cells twice with ice-cold PBS. Adjust the cell density to 1-5 x 10^6 cells/mL in PBS.
-
-
Activation of this compound:
-
Note: This activation step should be performed immediately before addition to the cells as the NHS ester is hydrolysis-sensitive.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS for better water solubility) in MES buffer (pH 5.0-6.0).
-
In a microcentrifuge tube, combine the following to activate the linker (example for a final concentration of 1 mM on cells):
-
10 µL of 10 mM this compound
-
5 µL of 100 mM EDC
-
10 µL of 100 mM NHS
-
-
Incubate at room temperature for 15 minutes.
-
-
Labeling of Cells:
-
Wash the prepared cells twice with ice-cold PBS (pH 7.4).
-
Resuspend the cells in ice-cold PBS (pH 7.4).
-
Add the activated this compound solution to the cell suspension to achieve a final concentration of 0.1-1 mM.
-
Incubate for 30 minutes to 1 hour at 4°C with gentle agitation to prevent cell settling.
-
-
Washing and Quenching:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells three times with ice-cold PBS to remove unreacted linker.
-
Resuspend the cells in quenching solution (e.g., 100 mM glycine in PBS) and incubate for 10 minutes at 4°C to quench any unreacted NHS esters.
-
Wash the cells twice more with ice-cold PBS. The cells are now BCN-functionalized and ready for the SPAAC reaction.
-
Part B: SPAAC Reaction with Azide-Probe
-
Preparation of Azide-Probe:
-
Prepare a stock solution of the azide-functionalized probe (e.g., Azide-fluorophore) in DMSO.
-
-
SPAAC Labeling:
-
Resuspend the BCN-functionalized cells in cell culture medium or PBS.
-
Add the azide-probe to the cell suspension to a final concentration of 10-50 µM.
-
Incubate for 30-60 minutes at 37°C. For live-cell imaging, this step can be performed directly in imaging dishes.
-
-
Washing and Analysis:
-
Wash the cells three times with PBS to remove the unreacted azide-probe.
-
The labeled cells are now ready for downstream analysis, such as flow cytometry, fluorescence microscopy, or western blotting.
-
Mandatory Visualization
Caption: Workflow for two-step cell surface labeling.
Caption: Chemical reactions for cell surface labeling.
Synthesis of Fluorescent Probes with endo-BCN-PEG8-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis and application of fluorescent probes using the heterobifunctional linker, endo-BCN-PEG8-acid. This linker is a valuable tool in bioconjugation, enabling the covalent attachment of fluorescent dyes to biomolecules for a wide range of applications in cellular imaging, diagnostics, and drug development.[1][2] The this compound linker possesses two key functional groups: a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry and a carboxylic acid for amide bond formation.[1][2][3] The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and flexibility of the resulting conjugate.[1][4][5]
The synthesis of a fluorescent probe using this linker involves a two-step process. First, the carboxylic acid is activated and conjugated to an amine-functionalized fluorescent dye. Second, the BCN group of the resulting fluorescent probe is reacted with an azide-modified biomolecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction.[6][7]
I. Synthesis of an Amine-Reactive Fluorescent Probe
This section details the protocol for conjugating an amine-containing fluorescent dye to this compound. The process involves the activation of the carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester, which then readily reacts with the primary amine of the fluorescent dye.[2][8]
Experimental Protocol: Activation of this compound and Conjugation to an Amine-Functionalized Fluorophore
Materials:
-
This compound
-
Amine-functionalized fluorescent dye (e.g., Cyanine dyes, Rhodamine dyes)[1][9][10]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS)
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve the amine-functionalized fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer at a concentration of 100 mM each.
-
-
Activation of this compound:
-
Conjugation to Amine-Functionalized Fluorophore:
-
Add 1.0 equivalent of the amine-functionalized fluorescent dye solution to the activated this compound.
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer. The reaction of the NHS-ester with the primary amine is most efficient at a slightly basic pH.[3][8]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching of the Reaction (Optional):
-
To quench any unreacted NHS esters, add the quenching solution to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting BCN-PEG8-fluorescent dye conjugate by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.
-
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Molar Ratios (this compound : EDC : NHS : Amine-Dye) | 1 : 1.2 : 1.5 : 1 | [11] |
| Activation Time | 15 - 30 minutes | [3][11] |
| Conjugation Time | 2 hours at RT or overnight at 4°C | [3] |
| Activation pH | 4.5 - 7.2 | [3][8][11] |
| Conjugation pH | 7.2 - 8.0 | [3][8] |
II. Labeling of Azide-Modified Biomolecules via SPAAC
This section describes the protocol for using the synthesized BCN-PEG8-fluorescent probe to label a biomolecule containing an azide (B81097) group. The SPAAC reaction is highly specific and proceeds efficiently under mild, physiological conditions without the need for a copper catalyst.[6][7]
Experimental Protocol: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Materials:
-
BCN-PEG8-fluorescent dye conjugate (from Part I)
-
Azide-modified biomolecule (e.g., protein, antibody, nucleic acid)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer
-
Size-exclusion chromatography (SEC) or affinity chromatography for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the BCN-PEG8-fluorescent dye conjugate in the Reaction Buffer to a desired stock concentration.
-
Prepare the azide-modified biomolecule in the Reaction Buffer.
-
-
SPAAC Reaction:
-
Combine the BCN-PEG8-fluorescent dye conjugate and the azide-modified biomolecule in a microcentrifuge tube. A molar excess of the fluorescent probe (typically 5-20 fold) is recommended to ensure complete labeling of the biomolecule.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 2-12 hours.[3] Reaction times may vary depending on the specific reactants and their concentrations.
-
-
Purification:
-
Characterization of the Labeled Biomolecule:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the fluorescent dye and the biomolecule (e.g., protein at 280 nm).
-
Confirm the successful conjugation and integrity of the biomolecule using techniques such as SDS-PAGE with fluorescence imaging and mass spectrometry.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Molar Ratio (Probe : Biomolecule) | 5 - 20 : 1 | [6] |
| Reaction Time | 1 - 12 hours | [3] |
| Reaction Temperature | 4°C to Room Temperature | [3] |
| Reaction pH | 7.0 - 8.5 | [13] |
| Second-order rate constant (k₂) for endo-BCN with benzyl (B1604629) azide | 0.29 M⁻¹ s⁻¹ | [14] |
III. Visualization of Workflows and Pathways
Diagrams
Caption: Synthesis and conjugation workflow for fluorescent probes.
Caption: Workflow for cellular imaging using a fluorescently labeled ligand.
References
- 1. biotium.com [biotium.com]
- 2. This compound, 2126805-02-3 | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. BCN Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
- 8. broadpharm.com [broadpharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. An affinity-based method for the purification of fluorescently-labeled biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation of PROTACs using an endo-BCN-PEG8-acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released to repeat this catalytic cycle.
The linker is a critical component of a PROTAC, as its length and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which in turn affects degradation efficiency, solubility, and cell permeability.[4] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting molecule.[5]
This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing a specific bifunctional linker: endo-BCN-PEG8-acid . This linker offers a modular approach to PROTAC synthesis. The carboxylic acid moiety allows for standard amide bond formation with an amine-functionalized ligand, while the bicyclo[6.1.0]nonyne (BCN) group enables a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-functionalized ligand.[6][]
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental role of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to a lysine (B10760008) residue on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Data Presentation: Efficacy of PROTACs with PEG8 Linkers
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values indicate greater efficacy. The following tables summarize representative data for PROTACs targeting Bromodomain-containing protein 4 (BRD4) and the Androgen Receptor (AR) that utilize a PEG8 linker.
Table 1: Degradation Efficacy of BRD4-Targeting PROTACs with a PEG8 Linker
| PROTAC ID | E3 Ligase Ligand | Target Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-A | VHL Ligand | JQ1 | HeLa | 15.8 | >95 | [8] |
| PROTAC-B | CRBN Ligand | JQ1 | 293T | 5.2 | ~90 | [2] |
| PROTAC-C | VHL Ligand | OT-V | MOLM-13 | 8.9 | >98 | [9] |
Table 2: Degradation Efficacy of AR-Targeting PROTACs with a PEG8 Linker
| PROTAC ID | E3 Ligase Ligand | Target Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARD-69 | VHL Ligand | Enzalutamide analog | LNCaP | <1 | >95 | [2] |
| Compound X | CRBN Ligand | Bicalutamide analog | VCaP | 10-50 | ~90 | [10] |
| ARV-110 | CRBN Ligand | AR Ligand | VCaP | 1 | >95 | [4] |
Experimental Protocols
PROTAC Synthesis using this compound Linker
The synthesis of a PROTAC using the this compound linker is a modular, two-step process. This example assumes the E3 ligase ligand is functionalized with a primary amine and the target protein ligand (warhead) is functionalized with an azide.
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting androgen receptor degradation with PROTACs from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of endo-BCN-PEG8-acid Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endo-BCN-PEG8-acid is a heterobifunctional linker that is pivotal in the field of bioconjugation and drug development.[1][2][3] Its unique structure, featuring a strained bicyclo[6.1.0]nonyne (BCN) moiety and a carboxylic acid group connected by an eight-unit polyethylene (B3416737) glycol (PEG) spacer, allows for a two-step sequential or one-pot orthogonal conjugation strategy. The endo-BCN group facilitates rapid and specific copper-free click chemistry, known as strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-functionalized molecules.[1][3] Simultaneously, the terminal carboxylic acid can form stable amide bonds with primary amines through standard carbodiimide (B86325) chemistry.[2][4] The hydrophilic PEG8 spacer enhances the solubility and bioavailability of the resulting conjugates while providing spatial separation between the conjugated molecules.[1][2]
This document provides detailed application notes and experimental protocols for the characterization of conjugates synthesized using this compound. It is intended to guide researchers in academic and industrial settings through the synthesis, purification, and analysis of these important bioconjugates, with applications in antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted therapeutic and diagnostic agents.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 617.73 g/mol | [2] |
| Chemical Formula | C30H51NO12 | [2] |
| Purity | >95% (typically) | [2][5] |
| Solubility | Soluble in DMSO, DMF, DCM, and water | [6] |
| Storage | Store at -20°C, protected from light and moisture | [4][6] |
Applications
The bifunctional nature of this compound makes it a versatile tool for a variety of bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): The carboxylic acid can be conjugated to an amine-containing linker on a cytotoxic drug, while the BCN group can react with an azide-modified antibody.
-
PROTACs: This linker can connect a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.[3]
-
Peptide and Protein Labeling: It can be used to attach labels, such as fluorescent dyes or biotin, to proteins and peptides for imaging and detection purposes.
-
Surface Functionalization: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.[1]
Experimental Workflows
General Bioconjugation Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a bioconjugate using this compound. This workflow involves the sequential conjugation of two different molecules (Molecule A and Molecule B).
References
Purifying Endo-BCN-PEG8-Acid Conjugates: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The conjugation of biomolecules with endo-BCN-PEG8-acid, a heterobifunctional linker, is a key step in the development of advanced therapeutics and diagnostics, including antibody-drug conjugates (ADCs) and targeted imaging agents. The bicyclononyne (BCN) group facilitates copper-free click chemistry, while the polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1][2][3][4][5] Following the conjugation reaction, rigorous purification is paramount to remove unreacted starting materials, byproducts, and other impurities, ensuring the homogeneity, efficacy, and safety of the final product.
This document provides detailed application notes and protocols for the purification of this compound conjugates, focusing on the most effective and widely applicable techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC), and Solid-Phase Extraction (SPE).
Understanding the Purification Challenge
The purification of this compound conjugates requires strategies that can effectively separate the desired product from a mixture of potential impurities. These include:
-
Unreacted this compound: Excess linker that did not participate in the conjugation reaction.
-
Unreacted biomolecule/small molecule: The starting material intended for conjugation.
-
Hydrolyzed linker: The BCN ring is stable under most conditions, but other functional groups in the conjugate may be susceptible to hydrolysis.
-
Aggregates: PEGylated molecules can sometimes form aggregates, which need to be removed.
The choice of purification method will depend on the specific properties of the conjugate, such as its size, hydrophobicity, and stability, as well as the nature of the impurities.
Recommended Purification Methods: A Comparative Overview
A summary of the primary purification techniques for this compound conjugates is presented below, with detailed protocols to follow.
| Method | Principle | Primary Application | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[][7] | High-resolution purification of small to medium-sized conjugates. Separation of isomers.[] | High resolution and purity achievable. Amenable to analytical and preparative scales. | Can be denaturing for sensitive proteins. Requires organic solvents. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size).[][8] | Removal of small molecule impurities (e.g., unreacted linker) from large conjugates (e.g., proteins, antibodies). Aggregate removal.[8] | Gentle, non-denaturing conditions. Good for buffer exchange. | Lower resolution for molecules of similar size. Sample dilution occurs.[8] |
| Solid-Phase Extraction (SPE) | Selective adsorption and elution of analytes from a solid support.[1][9] | Rapid sample cleanup and concentration. Removal of excess PEG or other impurities.[9] | Fast and simple. Can handle a wide range of sample volumes. | Lower resolution compared to HPLC. Method development may be required. |
Experimental Protocols
The following section provides detailed, step-by-step protocols for the purification of this compound conjugates.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is a general guideline and should be optimized for the specific conjugate.
1. Instrumentation and Reagents:
-
HPLC system with a gradient pump, UV detector, and fraction collector.
-
Reversed-phase column (e.g., C18, C8, or C4). A C18 column is a good starting point for many conjugates.[3]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724) (ACN).
-
Sample dissolved in a minimal amount of a solvent compatible with the mobile phase (e.g., water/ACN mixture).
2. Procedure:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject the filtered (0.22 µm filter) sample onto the column.
-
Elution Gradient: Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient for a small molecule conjugate might be:
-
5-65% B over 30 minutes.
-
65-95% B over 5 minutes.
-
Hold at 95% B for 5 minutes.
-
95-5% B over 2 minutes.
-
Re-equilibrate at 5% B for 10 minutes.
-
-
Detection and Fraction Collection: Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for amide bonds and 280 nm for aromatic residues). Collect fractions corresponding to the desired conjugate peak.
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC or LC-MS.
-
Post-Purification: Pool the pure fractions and remove the organic solvent by rotary evaporation or lyophilization.
Protocol 2: Size-Exclusion Chromatography (SEC)
This protocol is ideal for purifying large biomolecule conjugates from smaller impurities.
1. Instrumentation and Reagents:
-
Chromatography system (e.g., FPLC or HPLC).
-
SEC column with an appropriate molecular weight fractionation range.
-
Mobile Phase Buffer: A buffer that is compatible with the stability of the conjugate (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Conjugation reaction mixture.
2. Procedure:
-
System and Column Equilibration: Equilibrate the SEC system and column with the mobile phase buffer at a constant flow rate until a stable baseline is achieved.[8]
-
Sample Loading: Load the filtered (0.22 µm filter) sample onto the column. The injection volume should ideally be less than 5% of the total column volume for optimal resolution.[8]
-
Isocratic Elution: Elute the sample with the mobile phase buffer at a constant flow rate.[8] The larger conjugate will elute first, followed by smaller impurities like the unreacted linker.
-
Detection and Fraction Collection: Monitor the elution at 280 nm (for proteins) and collect fractions.
-
Purity Analysis: Analyze the fractions containing the purified conjugate using SDS-PAGE or analytical SEC.
-
Concentration: If necessary, concentrate the pooled fractions using ultrafiltration.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides a method for the rapid cleanup of a conjugate, for example, to remove excess unreacted PEG linker.
1. Materials and Reagents:
-
SPE cartridge with a suitable stationary phase (e.g., a mixed-mode cation-exchange (MCX) sorbent for basic conjugates, or a reversed-phase sorbent like C18).[9]
-
Conditioning Solvent (e.g., Methanol).
-
Equilibration Solvent (e.g., Water).
-
Wash Solvent (e.g., a weak organic solvent mixture to remove non-specifically bound impurities).
-
Elution Solvent (e.g., a stronger organic solvent or a buffer with a different pH to elute the target conjugate).
2. Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing the conditioning solvent (e.g., 1-2 mL of methanol) through it.
-
Cartridge Equilibration: Equilibrate the cartridge by passing the equilibration solvent (e.g., 1-2 mL of water) through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with the wash solvent to remove impurities.
-
Elution: Elute the purified conjugate with the elution solvent.
-
Analysis and Downstream Processing: Analyze the eluted fraction for purity and proceed with solvent removal if necessary.
Visualization of Workflows
To further clarify the purification processes, the following diagrams illustrate the experimental workflows.
References
- 1. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.eu [hplc.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 7. ualberta.ca [ualberta.ca]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing endo-BCN-PEG8-acid Conjugation
Welcome to the technical support center for endo-BCN-PEG8-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
A1: this compound is a heterobifunctional crosslinker. It contains two key reactive moieties:
-
An endo-Bicyclononyne (BCN) group, which is a strained alkyne used for rapid and catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azide-containing molecules.[1][2][3]
-
A terminal carboxylic acid (-COOH) group, which can be coupled to primary amines (-NH2) to form a stable amide bond. This reaction requires activation with carbodiimide (B86325) reagents like EDC in the presence of an NHS ester.[1][3] The molecule also features an 8-unit polyethylene (B3416737) glycol (PEG8) spacer, which enhances solubility in aqueous media and provides steric flexibility.[1][3]
Q2: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
A2: SPAAC is a highly efficient and bioorthogonal "click chemistry" reaction.[4] It involves the reaction between a strained cyclooctyne, such as BCN, and an azide (B81097) to form a stable triazole linkage.[4] The key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, allowing it to proceed under mild, physiological conditions, making it ideal for bioconjugation in complex biological systems.[5]
Q3: When should I use the BCN group versus the carboxylic acid group first?
A3: The order of conjugation depends on your experimental design and the stability of your molecules. A common strategy is a two-step process:
-
Activate the carboxylic acid: React the this compound with an amine-containing molecule first using EDC/NHS chemistry.
-
Perform the SPAAC reaction: Purify the BCN-functionalized molecule and then react it with your azide-tagged molecule. This approach is often preferred because the NHS ester activation conditions can be more sensitive than the SPAAC reaction.
Q4: What are the optimal storage and handling conditions for this compound?
A4: For long-term stability, this compound should be stored at –20°C, protected from moisture and light.[3] Before use, allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation. For conjugation reactions, dissolve the reagent in an anhydrous organic solvent such as DMSO or DMF immediately before use.[3][6]
Q5: Can I use organic co-solvents in my reaction? What is the maximum recommended concentration?
A5: Yes, organic co-solvents like DMSO or DMF are typically required to dissolve this compound.[6] When working with proteins, such as antibodies, it is crucial to keep the final concentration of the organic solvent low to prevent denaturation. A final DMSO concentration below 20% is generally recommended for antibody conjugations.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Amide Conjugation (Carboxylic Acid Reaction) | Inactive EDC/NHS: Reagents may have hydrolyzed due to moisture. | Use fresh, high-quality EDC and NHS. Store them in a desiccator. |
| Suboptimal pH: The pH for EDC/NHS activation or the amine coupling is incorrect. | For the activation step, use a buffer with a pH of 4.5-7.2 (e.g., MES buffer). For the subsequent reaction with the amine, raise the pH to 7.2-8.0 (e.g., with PBS).[6][9] | |
| Presence of Nucleophiles: Buffers containing primary amines (e.g., Tris) or carboxylates will compete with the reaction. | Use non-amine and non-carboxylate buffers like MES for the activation step and PBS for the coupling step.[9] | |
| Low or No SPAAC Conjugation (BCN-Azide Reaction) | Degraded BCN Reagent: The strained alkyne may have degraded. | Ensure proper storage of the BCN-containing molecule at -20°C. |
| Slow Reaction Kinetics: Concentrations are too low, or conditions are not optimal. | Increase the concentration of the reactants. Incubate at a higher temperature (e.g., 37°C instead of room temperature) if your biomolecules are stable.[10][11] A slightly alkaline pH (7.5-8.5) may also increase the reaction rate.[11] | |
| Steric Hindrance: Bulky groups near the azide or BCN moiety are preventing the reaction. | Consider if a linker with a longer PEG chain is needed to increase accessibility. | |
| Side Reaction with Thiols: If your protein has free cysteine residues, the BCN group may react with them. | Add a low concentration of β-mercaptoethanol (βME) to the reaction mixture to significantly reduce the side reaction between BCN and cysteine.[12] | |
| Poor Solubility of Reagents or Conjugate | Hydrophobicity: The BCN group or the conjugated molecule is hydrophobic. | The PEG8 spacer in this compound is designed to improve water solubility.[1] If solubility issues persist, ensure adequate mixing and consider using aqueous buffers with a small, optimized percentage of a compatible organic co-solvent (e.g., DMSO, DMF). |
| Difficulty Purifying the Final Conjugate | Similar Properties: The conjugate and excess reagents have similar size or charge. | Use a purification method that separates based on a different property. For example, if excess BCN reagent is the issue after the first step, use a spin desalting column or dialysis to remove small molecules from a larger protein.[7][8] Size-exclusion chromatography (SEC) is effective for separating final conjugates from unreacted biomolecules.[11] |
Experimental Protocols & Data
Protocol 1: Two-Step Conjugation to an Amine-Containing Protein
This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to a primary amine on a protein, followed by the SPAAC reaction with an azide-tagged molecule.
Step 1: Activation of this compound and Conjugation to Protein
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and Sulfo-NHS to room temperature.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in an amine-free buffer (e.g., 0.1 M MES, pH 6.0).
-
Prepare your amine-containing protein in a reaction buffer (e.g., PBS, pH 7.4).
-
-
Activation and Conjugation:
-
In a microcentrifuge tube, combine the this compound stock solution with the protein solution. Add the freshly prepared EDC and Sulfo-NHS solutions.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid, then add the amine-containing protein.[9]
-
Alternatively, for sensitive proteins, perform a two-step process: activate the linker for 15 minutes in MES buffer, then add the protein and raise the pH to 7.2-7.5.[9]
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM and incubate for 15-30 minutes.[9]
-
Remove excess unreacted linker and byproducts by purifying the BCN-functionalized protein using a spin desalting column or dialysis.
-
Step 2: SPAAC Reaction with Azide-Tagged Molecule
-
Reaction Setup:
-
Combine the purified BCN-functionalized protein with the azide-tagged molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
A slight molar excess (1.5 to 5 equivalents) of the azide component is often used.
-
-
Incubation:
-
Final Purification:
-
Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC), to remove any unreacted components.
-
Quantitative Data Summary
The following table summarizes recommended parameters for optimizing your conjugation reactions. These are starting points and may require further optimization for your specific system.
| Parameter | Amide Bond Formation (EDC/NHS) | SPAAC (BCN + Azide) |
| pH | Activation: 4.5 - 7.2Amine Coupling: 7.2 - 8.0[6][9] | 7.0 - 8.5[11] |
| Molar Excess | 10-20 fold excess of EDC/NHS over linker | 1.5-5 fold excess of azide over BCN |
| Temperature | Room Temperature (or 4°C for sensitive molecules) | 4°C to 37°C[7][11] |
| Reaction Time | Activation: 15 minCoupling: 2h at RT or overnight at 4°C[9] | 2-4h at RT or overnight at 4°C[7] |
| Solvent | Aqueous buffer (MES, PBS) with minimal DMSO/DMF | Aqueous buffer (PBS) |
| Quenching Agent | Tris, Hydroxylamine, Glycine (10-50 mM)[9] | Not typically required |
Visual Guides
Experimental Workflow
Caption: Workflow for two-step conjugation using this compound.
Troubleshooting Decision Tree
References
- 1. This compound, 2126805-02-3 | BroadPharm [broadpharm.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, CAS 2126805-02-3 | AxisPharm [axispharm.com]
- 4. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions with endo-BCN-PEG8-acid
Welcome to the Technical Support Center for endo-BCN-PEG8-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the use of this reagent in bioconjugation and other applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains three key components:
-
An endo-Bicyclo[6.1.0]nonyne (BCN) group: This is a strained alkyne that readily reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
A Polyethylene Glycol (PEG) spacer (8 units) : The PEG linker is hydrophilic and increases the solubility of the molecule in aqueous buffers. It also provides a flexible spacer arm, which can reduce steric hindrance during conjugation.
-
A carboxylic acid (-COOH) group: This functional group can be activated to react with primary amines (e.g., on proteins, peptides, or other molecules) to form a stable amide bond.
The primary applications of this compound include its use in the development of Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and for the site-specific labeling of biomolecules for imaging and diagnostic purposes.
Q2: What are the most common side reactions observed with this compound?
A2: The most prominent side reaction is the thiol-yne reaction , where the BCN group can react with free thiol groups present on biomolecules, such as the cysteine residues in proteins. This can lead to non-specific labeling and heterogeneity in the final conjugate. Additionally, the BCN moiety can be susceptible to degradation under highly acidic conditions. The stability of the amide bond formed from the carboxylic acid is generally high, but the NHS ester intermediate (if used for activation) can be prone to hydrolysis.
Q3: How can I minimize the thiol-yne side reaction?
A3: There are two main strategies to mitigate the undesired reaction between the BCN group and free thiols:
-
Thiol Blocking: Before introducing the this compound, you can block the free thiols on your biomolecule. A common method is to use an alkylating agent like iodoacetamide (B48618) (IAM).
-
Competitive Inhibition: Adding a small molecule thiol, such as β-mercaptoethanol (βME), to the reaction mixture can act as a scavenger and reduce the reaction of the BCN group with thiols on your molecule of interest. However, be aware that this will also consume your BCN reagent.
Q4: What are the optimal storage and handling conditions for this compound?
A4: To ensure the stability and reactivity of this compound, it is recommended to store it at –20 °C in a sealed container, protected from moisture and light.[1] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation. For preparing stock solutions, use anhydrous solvents such as DMF or DMSO.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield (SPAAC Reaction) | 1. Degraded BCN reagent: Improper storage or exposure to harsh conditions. 2. Inactive azide (B81097) partner: The azide-modified molecule may have degraded. 3. Steric hindrance: The BCN or azide group may be inaccessible. 4. Low reactant concentrations: Insufficient concentration of one or both reactants. | 1. Use a fresh vial of this compound. Ensure proper storage at -20°C. 2. Confirm the presence and reactivity of the azide on your partner molecule. 3. The PEG8 linker is designed to reduce steric hindrance, but if the issue persists, consider a longer PEG linker. 4. Increase the concentration of the reactants. |
| Low or No Conjugation Yield (Amide Bond Formation) | 1. Inefficient activation of carboxylic acid: Incomplete conversion to the NHS ester. 2. Hydrolysis of NHS ester: The activated ester is sensitive to water. 3. Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with the desired reaction. 4. Incorrect pH: The pH for the EDC/NHS activation and the subsequent amine reaction are different. | 1. Ensure you are using fresh EDC and NHS solutions. Optimize the molar ratio of EDC/NHS to the carboxylic acid. 2. Perform the reaction in a timely manner after activating the carboxylic acid. Avoid aqueous storage of the activated linker. 3. Use an amine-free buffer such as PBS or MES for the conjugation reaction.[2] 4. The activation with EDC/NHS is most efficient at pH 4.5-7.2, while the reaction with primary amines is best at pH 7-8.[2][3] |
| Non-specific Labeling or High Background | 1. Thiol-yne side reaction: The BCN group is reacting with free thiols. 2. Hydrophobic aggregation: The BCN moiety can be hydrophobic. | 1. Block free thiols with iodoacetamide prior to conjugation. 2. The PEG8 linker enhances hydrophilicity. Ensure adequate mixing and consider using a small amount of a non-ionic detergent in your wash buffers. |
| Precipitation of Reagents or Conjugate | 1. Poor solubility: One of the reactants or the final conjugate may have limited solubility in the reaction buffer. 2. High concentration of organic solvent: Using too much DMSO or DMF to dissolve the linker. | 1. The PEG8 linker is designed to improve aqueous solubility. If precipitation occurs, try decreasing the concentration of your reactants. 2. Keep the final concentration of the organic solvent in the reaction mixture to a minimum, ideally below 10%. |
Quantitative Data
Table 1: Comparative Reaction Kinetics of BCN and DBCO with Benzyl Azide
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) |
| BCN | ~0.03 - 0.28 |
| DBCO | ~0.34 - 1.0 |
Note: Reaction rates are highly dependent on the solvent, temperature, and the specific structure of the reactants. The values presented are for general comparison.
Table 2: Stability of BCN Linkers
| Condition | Observation |
| Acidic Conditions (TCA in DCM) | BCN is prone to degradation. Decomposition appears to follow first-order kinetics with a rate constant (k) of 0.11 s⁻¹ in DCM. |
| Acidic Conditions (DCA in Toluene) | More stable than in TCA. After 30 minutes, 79% of BCN carbinol remained. |
| Presence of Thiols (Glutathione) | BCN is significantly more stable than DBCO in the presence of glutathione. |
Experimental Protocols
Protocol 1: Two-Step Antibody Conjugation using this compound
This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS, followed by conjugation to a primary amine on an antibody, and a subsequent SPAAC reaction with an azide-modified molecule.
Materials:
-
This compound
-
Antibody (in amine-free buffer, e.g., PBS pH 7.4)
-
Azide-modified molecule
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMF or DMSO
-
Desalting columns
Step 1: Activation of this compound
-
Equilibrate this compound, EDC, and NHS to room temperature.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
In a separate tube, dissolve EDC and NHS in Activation Buffer to the desired concentration immediately before use.
-
Add a molar excess of the EDC/NHS solution to the this compound solution. A 2-5 fold molar excess of EDC/NHS is a good starting point.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation of Activated Linker to Antibody
-
Immediately add the activated this compound mixture to the antibody solution in Conjugation Buffer. The pH of the reaction should be between 7.2 and 8.0 for optimal reaction with primary amines.
-
The molar ratio of the activated linker to the antibody should be optimized, but a 10-20 fold molar excess of the linker is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.
-
Purify the BCN-functionalized antibody using a desalting column to remove excess linker and quenching reagents.
Step 3: SPAAC Reaction with Azide-Modified Molecule
-
To the purified BCN-functionalized antibody, add the azide-modified molecule. A 2-5 fold molar excess of the azide-containing molecule is a typical starting point.
-
Incubate the reaction for 2-12 hours at room temperature or 12-24 hours at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Once the reaction is complete, purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove any unreacted azide-modified molecule.
Visualizations
Caption: Workflow for a two-step antibody conjugation using this compound.
Caption: Troubleshooting decision tree for low yield in bioconjugation reactions.
Caption: Conceptual pathway of an ADC utilizing an this compound linker.
References
Technical Support Center: Preventing Aggregation in ADC Synthesis with endo-BCN-PEG8-acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation during the synthesis of Antibody-Drug Conjugates (ADCs) using the endo-BCN-PEG8-acid linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ADC synthesis?
This compound is a heterobifunctional linker used in bioconjugation.[1][2][3] It consists of three key components:
-
endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with azide-modified molecules.[1][4][5] This reaction is bioorthogonal, meaning it proceeds efficiently under physiological conditions without interfering with biological processes.[6]
-
PEG8 (Polyethylene glycol, 8 units): A hydrophilic spacer that increases the water solubility of the linker and the final ADC.[1][7] This is crucial for preventing aggregation, which is often driven by the hydrophobicity of the cytotoxic payload.[7] The PEG spacer can also improve the pharmacokinetic properties of the ADC.[8]
-
Acid (Carboxylic Acid): A terminal carboxylic acid group that can be activated to react with primary amines, such as the lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond.[1][2][3]
Q2: What are the primary causes of aggregation during ADC synthesis?
Aggregation of ADCs is a common challenge that can arise from several factors:
-
Hydrophobicity: Many cytotoxic payloads are highly hydrophobic. Attaching them to an antibody increases the overall hydrophobicity of the ADC, leading to self-association to minimize exposure to the aqueous environment.[7]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug-linker molecules per antibody increases the surface hydrophobicity, which often correlates with a higher propensity for aggregation.[7]
-
Unfavorable Reaction Conditions:
-
pH: The pH of the conjugation buffer can significantly impact antibody stability. If the pH is near the isoelectric point (pI) of the antibody, its net charge will be close to zero, reducing electrostatic repulsion and increasing the likelihood of aggregation.[9][10]
-
Temperature: Elevated temperatures used to accelerate the conjugation reaction can also induce partial unfolding of the antibody, exposing hydrophobic regions and promoting aggregation.[7]
-
Co-solvents: Organic co-solvents (e.g., DMSO, DMF) are often required to dissolve the hydrophobic drug-linker. High concentrations of these solvents can disrupt the antibody's structure and lead to aggregation.[7]
-
-
Antibody Concentration: Higher concentrations of the antibody during conjugation can increase the frequency of intermolecular interactions, leading to aggregation.
Q3: How does the this compound linker help prevent aggregation?
The PEG8 component of the linker plays a critical role in preventing aggregation. The hydrophilic polyethylene (B3416737) glycol chain effectively shields the hydrophobic payload, creating a hydration shell around it.[7][] This masking of hydrophobic regions reduces the intermolecular interactions that drive aggregation, thereby improving the solubility and stability of the ADC.[7][]
Q4: What analytical techniques are used to detect and quantify ADC aggregation?
Several methods are commonly employed to monitor aggregation:
-
Size-Exclusion Chromatography (SEC): This is the most common technique for separating and quantifying monomers, dimers, and higher molecular weight aggregates based on their size.[12][13][14]
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This powerful technique couples SEC with MALS detection to provide the absolute molar mass of the eluting species, allowing for accurate characterization and quantification of aggregates.[12][15][16]
-
Dynamic Light Scattering (DLS): DLS is a rapid method used to determine the size distribution of particles in a solution and can be used to detect the presence of aggregates.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity. It can be used to monitor changes in the hydrophobicity of the ADC and to separate different DAR species, which can be correlated with aggregation propensity.[17]
Troubleshooting Guide: Aggregation During ADC Synthesis
This guide provides a systematic approach to troubleshooting common aggregation issues encountered when using this compound.
| Observation | Potential Cause | Recommended Action |
| Immediate precipitation or turbidity upon addition of activated linker-payload. | High concentration of organic co-solvent (e.g., DMSO) used to dissolve the linker-payload. | - Minimize the final concentration of the organic co-solvent in the reaction mixture (ideally <10% v/v).- Add the linker-payload solution to the antibody solution slowly and with gentle mixing. |
| Suboptimal pH of the conjugation buffer, close to the antibody's isoelectric point (pI). | - Perform a pH screening study to identify the optimal pH for antibody stability and conjugation efficiency (typically pH 7.0-8.5 for SPAAC).[18] A pH range of 5.0-5.5 has been found to be stabilizing for many antibodies during storage.[19] | |
| High levels of soluble aggregates (dimers, multimers) detected by SEC post-conjugation. | High Drug-to-Antibody Ratio (DAR). | - Reduce the molar excess of the linker-payload during the conjugation reaction to target a lower average DAR.[7] |
| Suboptimal reaction temperature or prolonged reaction time. | - Optimize the reaction temperature and time. While room temperature is common for SPAAC, lower temperatures (e.g., 4°C) for a longer duration may reduce aggregation.[20] | |
| High antibody concentration during conjugation. | - Reduce the concentration of the antibody in the reaction mixture. | |
| Gradual increase in aggregation during storage post-purification. | Inappropriate formulation buffer. | - Formulate the purified ADC in a stabilizing buffer. This may include excipients such as surfactants (e.g., Polysorbate 20/80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine).[9][] |
| Suboptimal storage temperature. | - Store the final ADC at the recommended temperature (typically 2-8°C). Avoid repeated freeze-thaw cycles, as this can induce aggregation.[21] | |
| Inconsistent aggregation levels between batches. | Variability in reagent quality or preparation. | - Ensure consistent quality of the this compound linker and other reagents.- Prepare fresh solutions of reagents for each conjugation reaction. |
| Inconsistent reaction conditions. | - Maintain tight control over all reaction parameters, including pH, temperature, reaction time, and mixing speed. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key parameters that can be optimized to minimize aggregation during ADC synthesis.
Table 1: Influence of pH on ADC Aggregation
| pH of Reaction Buffer | Relative Aggregation Level (%) | Recommendation |
| < 5.0 | May increase due to acid-induced unfolding | Generally not recommended for conjugation. A pH of 5.0-5.5 can be optimal for storage stability of some IgGs.[19] |
| 5.0 - 6.5 | Low to Moderate | May be suboptimal for SPAAC reaction kinetics. |
| 7.0 - 8.5 | Optimal Range | Balances antibody stability with efficient SPAAC reaction rates.[18] |
| > 8.5 | May increase due to alkaline-induced denaturation | Not recommended. |
| Note: The optimal pH is antibody-specific and should be determined empirically. Data is generalized based on typical antibody stability and SPAAC reaction conditions. |
Table 2: Effect of Linker-Payload Molar Excess on DAR and Aggregation
| Molar Excess of Linker-Payload | Average DAR | Expected Aggregation Level |
| 1.5 - 3 fold | 2 - 4 | Low |
| 5 - 10 fold | 4 - 8 | Moderate to High[7] |
| > 10 fold | > 8 | High to Very High |
| Note: The optimal molar excess depends on the desired DAR and the specific antibody and payload. Higher DARs generally lead to increased aggregation.[7] |
Experimental Protocols
Protocol 1: Two-Step ADC Synthesis using this compound
This protocol describes the activation of the this compound linker, conjugation to an azide-modified payload, and subsequent conjugation to the antibody.
Part A: Activation of this compound and Conjugation to Azide-Payload
-
Activation of Carboxylic Acid:
-
Dissolve this compound and an activating agent (e.g., N-hydroxysuccinimide - NHS) in an anhydrous organic solvent (e.g., DMF or DMSO). Use a slight molar excess of NHS (e.g., 1.2 equivalents).
-
Add a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (e.g., 1.1 equivalents).
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C to form the endo-BCN-PEG8-NHS ester.
-
-
Conjugation to Azide-Payload:
-
This step is payload-dependent. If the payload has a primary amine, it can be directly conjugated to the activated endo-BCN-PEG8-NHS ester.
-
Alternatively, if the payload is pre-functionalized with an azide (B81097), this protocol would be reversed, with the BCN group on the antibody and the azide on the payload.
-
Part B: Conjugation of BCN-Linker-Payload to Azide-Modified Antibody (via SPAAC)
-
Antibody Preparation:
-
Prepare the azide-modified antibody in a suitable reaction buffer (e.g., phosphate-buffered saline - PBS, pH 7.4).
-
-
SPAAC Reaction:
-
Add a 1.5- to 5-fold molar excess of the BCN-linker-payload (dissolved in a minimal amount of a water-miscible organic solvent like DMSO) to the azide-modified antibody solution.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC to remove unreacted linker-payload and other impurities using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Determine the final DAR using techniques such as UV-Vis spectroscopy or HIC.
-
Assess the purity and aggregation levels of the final ADC product using SEC-MALS.
-
Visualizations
References
- 1. This compound, 2126805-02-3 | BroadPharm [broadpharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. SEC-MALLS for Antibody Drug Characterization - Creative Proteomics [creative-proteomics.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. wyatt.com [wyatt.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. cellmosaic.com [cellmosaic.com]
Technical Support Center: endo-BCN-PEG8-acid NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the hydrolysis of endo-BCN-PEG8-acid NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound NHS ester and what are its primary applications?
This compound NHS ester is a heterobifunctional linker that contains a bicyclononyne (BCN) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry and an N-hydroxysuccinimide (NHS) ester for coupling with primary amines.[1][2] The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and provides flexibility.[1] This reagent is commonly used in bioconjugation, probe development, and for creating antibody-drug conjugates (ADCs) and PROTACs.[2][3]
Q2: What is NHS ester hydrolysis and why is it a concern?
NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into a carboxylic acid.[4] This is a significant issue because the resulting carboxylic acid is no longer reactive with primary amines, which prevents the desired conjugation to your target molecule.[4] This competing reaction can reduce the efficiency and yield of your bioconjugation.[4][5]
Q3: What factors influence the rate of this compound NHS ester hydrolysis?
The rate of hydrolysis for NHS esters is influenced by several key factors:
-
pH: The rate of hydrolysis significantly increases as the pH becomes more alkaline.[4][6][7] While a pH range of 7.2-8.5 is common for amine coupling, higher pH values within this range will accelerate hydrolysis.[4][6]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[4] Reactions are often performed at room temperature or 4°C to balance reaction speed and stability.[6]
-
Time: The longer the NHS ester is in an aqueous environment, the greater the extent of hydrolysis.[4] It is recommended to prepare solutions of the NHS ester immediately before use.[8]
-
Buffer Composition: The choice of buffer is critical. Amine-containing buffers such as Tris are not compatible as they will compete with the target molecule for reaction with the NHS ester.[6] Phosphate, bicarbonate, HEPES, and borate (B1201080) buffers are commonly used.[6]
Q4: What is the typical half-life of an NHS ester?
Quantitative Data: Half-life of NHS Esters at Various Conditions
| NHS Ester Type | pH | Temperature | Half-life |
| General NHS Ester | 7.0 | 0°C | 4-5 hours[6][7] |
| General NHS Ester | 8.6 | 4°C | 10 minutes[6][7] |
| General NHS Ester | 7.0 | Room Temp | ~7 hours[9] |
| General NHS Ester | 8.0 | Room Temp | 1 hour[10] |
| General NHS Ester | 9.0 | Room Temp | minutes[9] |
| Porphyrin-NHS Ester (P3-NHS) | 8.0 | Room Temp | 210 minutes[11] |
| Porphyrin-NHS Ester (P3-NHS) | 8.5 | Room Temp | 180 minutes[11] |
| Porphyrin-NHS Ester (P3-NHS) | 9.0 | Room Temp | 125 minutes[11] |
| Porphyrin-NHS Ester (P4-NHS) | 8.0 | Room Temp | 190 minutes[11] |
| Porphyrin-NHS Ester (P4-NHS) | 8.5 | Room Temp | 130 minutes[11] |
| Porphyrin-NHS Ester (P4-NHS) | 9.0 | Room Temp | 110 minutes[11] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low conjugation efficiency | NHS ester hydrolysis: The reagent may have degraded due to improper storage or handling, or from being in an aqueous solution for too long. | Store the NHS ester at -20°C, protected from moisture and light.[1][12] Allow the vial to warm to room temperature before opening to prevent condensation.[9] Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[8][13] |
| Incorrect pH: The pH of the reaction buffer may be too low, resulting in protonated, non-reactive primary amines. | Use a reaction buffer with a pH between 7.2 and 8.5.[6] A common starting point is pH 8.3-8.5.[8] | |
| Competing nucleophiles: The buffer may contain primary amines (e.g., Tris) that compete with the target molecule. | Use an amine-free buffer such as phosphate, bicarbonate, HEPES, or borate.[6] | |
| Protein precipitation | High molar excess of NHS ester: Using a large excess of the labeling reagent can sometimes lead to protein aggregation. | Perform small-scale trial reactions with varying molar ratios of the NHS ester to your protein (e.g., 5:1, 10:1, 20:1) to determine the optimal ratio.[8] |
| Inconsistent results | Variability in reagent activity: The purity of the NHS ester can degrade over time. | If you suspect the reagent has hydrolyzed, you can perform a simple activity test by monitoring the release of NHS at 260-280 nm in an amine-free buffer.[6][7] |
Experimental Protocols
Protocol for Determining the Hydrolysis Rate of this compound NHS Ester
This protocol allows you to determine the hydrolysis rate of the NHS ester under your specific experimental conditions. The rate is monitored by measuring the increase in absorbance at 260 nm, which corresponds to the release of N-hydroxysuccinimide (NHS).
Materials:
-
This compound NHS ester
-
Anhydrous DMSO or DMF
-
Amine-free buffer of your choice (e.g., 50 mM sodium phosphate, pH 7.5)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a stock solution of the NHS ester: Dissolve a known amount of this compound NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Set up the spectrophotometer: Set the spectrophotometer to read absorbance at 260 nm. Use the amine-free buffer to blank the instrument.
-
Initiate the hydrolysis reaction: Add a small volume of the NHS ester stock solution to the amine-free buffer in a cuvette to achieve the desired final concentration (e.g., 0.1 mM). Mix quickly and immediately start recording the absorbance at 260 nm over time.
-
Monitor the reaction: Record the absorbance at regular intervals until the reading stabilizes, indicating the completion of the hydrolysis reaction.
-
Calculate the half-life: The half-life (t½) is the time it takes for the absorbance to reach 50% of the final, maximal absorbance.
Visualizations
Caption: Competing reaction pathways for an NHS ester.
Caption: Experimental workflow for determining NHS ester hydrolysis rate.
References
- 1. endo-BCN-PEG8-NHS ester, CAS 1608140-48-2 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Endo-BCN-PEG4-NHS ester Is For Targeted Drug Delivery CAS:1807501-86-5 [m.polyethyleneglycolpeg.com]
- 13. glenresearch.com [glenresearch.com]
Technical Support Center: Challenges in PROTAC Synthesis Using endo-BCN-PEG8-acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing endo-BCN-PEG8-acid in their Proteolysis Targeting Chimera (PROTAC) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functionalities of this compound and what are their respective applications in PROTAC synthesis?
A1: this compound is a heterobifunctional linker with two key reactive groups. The endo-Bicyclononyne (BCN) group facilitates copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry, which is ideal for conjugating with azide-modified molecules in a highly selective and biocompatible manner.[1][2] The carboxylic acid group is used for forming stable amide bonds with primary or secondary amines, a common feature on E3 ligase ligands or protein-of-interest (POI) binders.[3][4] The PEG8 (polyethylene glycol) spacer enhances solubility and provides flexibility to the PROTAC molecule.[5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To maintain its reactivity, this compound should be stored at -20°C in a sealed container, protected from moisture and light.[2] When preparing solutions, it is crucial to use anhydrous solvents such as DMF or DMSO to prevent hydrolysis and preserve the integrity of the reactive groups.[2] Before use, allow the reagent to warm to room temperature before opening the vial to avoid condensation.
Q3: How does the PEG8 linker in this compound influence the properties of the final PROTAC?
A3: The PEG8 linker offers several advantages in PROTAC design. Its hydrophilic nature can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[5] The flexibility of the PEG chain can be crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[6] However, excessive flexibility can sometimes be detrimental, and the optimal linker length often needs to be determined empirically for each specific target.[6] The PEG linker can also influence cell permeability; while it increases hydrophilicity, its flexibility may allow the PROTAC to adopt conformations that shield polar groups, aiding in membrane traversal.[7]
Q4: What are the key considerations for the two main reaction steps when using this compound?
A4: The two primary reactions are amide bond formation and the SPAAC reaction. For the amide coupling, the choice of coupling reagent is critical to ensure high efficiency and minimize side reactions. For the SPAAC reaction, it is important to ensure that the azide-containing reaction partner is pure and that the reaction conditions (solvent, temperature, and time) are optimized for the specific substrates.
Troubleshooting Guides
Amide Coupling Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no amide bond formation | Ineffective activation of the carboxylic acid. | - Use a more efficient coupling reagent (see Table 1 for comparison). - Ensure all reagents and solvents are anhydrous. - Optimize the reaction temperature and time. |
| Steric hindrance around the amine or carboxylic acid. | - Increase the reaction time and/or temperature. - Consider a different coupling strategy or linker attachment point on your ligand. | |
| Degradation of coupling reagents. | - Use fresh, high-quality coupling reagents. Store them under appropriate conditions (e.g., desiccated and at low temperature). | |
| Side product formation | Racemization of chiral centers. | - Use a coupling reagent known to suppress racemization, such as those combined with additives like OxymaPure. |
| Reaction with other functional groups. | - Ensure that other reactive functional groups on your molecules are appropriately protected. |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low reaction yield | Degradation of the endo-BCN or azide (B81097) moiety. | - Confirm the integrity of your starting materials via LC-MS or NMR. - Avoid harsh acidic or basic conditions during handling and reaction setup. |
| Steric hindrance between the reacting partners. | - Increase the reaction time and/or temperature. - Consider using a linker with a different length or geometry. | |
| Solubility issues of the reactants. | - Add a co-solvent like DMSO or DMF to improve solubility. Keep the final concentration of the organic solvent as low as possible if working with proteins. | |
| Non-specific reactions | Reaction of BCN with thiols. | - If your molecule contains free thiols, consider protecting them before the SPAAC reaction. The presence of β-mercaptoethanol (β-ME) can suppress this side reaction.[8] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Relative Efficiency | Racemization Risk | Key Advantages |
| HATU | HOAt | Very High | Low | Highly efficient, especially for hindered couplings.[9] |
| HCTU | HOBt | High | Low | Good balance of reactivity and stability. |
| PyBOP | HOBt | High | Low | Less likely to cause guanidinylation side reactions compared to uronium reagents. |
| COMU | OxymaPure | Very High | Very Low | Highly reactive and shows excellent racemization suppression.[9] |
| EDC | HOBt/OxymaPure | Moderate-High | Moderate | Water-soluble byproducts are easily removed, but can be less efficient for difficult couplings. |
| DIC | OxymaPure | Moderate | Low | Liquid carbodiimide, easy to handle. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with this compound
-
Reagent Preparation :
-
Dissolve the amine-containing ligand (1.0 equivalent) and this compound (1.1 equivalents) separately in a minimal amount of anhydrous DMF.
-
Prepare a solution of the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents) in anhydrous DMF.[10]
-
-
Reaction :
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the this compound solution.
-
Add the coupling reagent and base solution to the vessel and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing ligand solution dropwise to the activated linker solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
-
Monitoring and Work-up :
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification :
-
Purify the crude product by reverse-phase preparative HPLC to obtain the desired conjugate.
-
Confirm the identity and purity of the product using high-resolution mass spectrometry (HRMS) and NMR.
-
Protocol 2: General Procedure for SPAAC Reaction
-
Reagent Preparation :
-
Dissolve the BCN-containing molecule (from Protocol 1) and the azide-containing molecule (e.g., azide-modified E3 ligase ligand) in a suitable solvent (e.g., DMSO, DMF, or a mixture with an aqueous buffer). A slight molar excess (1.5-2 equivalents) of one component can be used to drive the reaction to completion.[6]
-
-
Reaction :
-
Combine the solutions of the BCN- and azide-containing molecules in a reaction vessel.
-
Gently mix the components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific substrates.[11]
-
-
Monitoring :
-
Monitor the reaction progress by LC-MS, looking for the formation of the product with the combined mass of the two reactants.
-
-
Purification :
-
Purify the final PROTAC using reverse-phase preparative HPLC.
-
Characterize the final product by HRMS and NMR to confirm its identity and purity.
-
Mandatory Visualization
Caption: Workflow for PROTAC synthesis using this compound.
Caption: PROTAC mechanism of action leading to protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, CAS 2126805-02-3 | AxisPharm [axispharm.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound, 2126805-02-3 | BroadPharm [broadpharm.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with endo-BCN-PEG8-acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) when using the endo-BCN-PEG8-acid linker in the synthesis of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in ADC development?
A1: this compound is a heterobifunctional linker used in the development of ADCs.[1][2][3] It has two reactive ends:
-
An endo-Bicyclononyne (BCN) group, which participates in a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-modified molecules.[1][2][4]
-
A carboxylic acid group, which can form a stable amide bond with primary amine groups, typically found on drug payloads, in the presence of activating agents like EDC or HATU.[1][2]
The PEG8 spacer is a polyethylene (B3416737) glycol chain with eight repeating units. This hydrophilic spacer helps to improve the solubility and stability of the ADC, reduce aggregation, and can prolong its circulation time in the bloodstream.[2][5]
Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it important to optimize?
A2: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[] Optimizing the DAR is critical as it directly impacts the ADC's:
-
Efficacy: A low DAR may result in insufficient potency, while a high DAR does not always lead to better efficacy and can negatively affect other properties.[]
-
Pharmacokinetics (PK): ADCs with high DAR values can be more hydrophobic, leading to faster clearance from circulation and reduced half-life.
-
Toxicity: A higher DAR can be associated with increased systemic toxicity.[]
-
Aggregation and Solubility: High DAR can increase the risk of protein aggregation and reduce the solubility of the ADC.[]
An optimal DAR, often in the range of 2 to 4 for many ADCs, balances these factors to maximize the therapeutic window.[] However, the ideal DAR is specific to each ADC and must be determined empirically.
Q3: What are the main strategies for conjugating a drug to an antibody using this compound?
A3: A two-step conjugation process is typically used with this linker. There are two primary strategies:
-
"Linker-to-Drug First" Approach: The carboxylic acid end of the this compound is first activated and reacted with an amine-containing drug payload. The resulting BCN-linker-drug conjugate is then purified and reacted with an azide-modified antibody via a SPAAC reaction.
-
"Linker-to-Antibody First" Approach: An azide-modified drug is prepared separately. The this compound is conjugated to the antibody, and the resulting BCN-modified antibody is then reacted with the azide-modified drug via a SPAAC reaction.
The choice of strategy depends on the chemical properties and stability of the drug and antibody.
Troubleshooting Guide
Issue 1: Low Average DAR
| Possible Cause | Troubleshooting Steps |
| Suboptimal SPAAC Reaction Conditions | - Reaction Time: SPAAC reactions can take from 1 to 24 hours. Monitor the reaction progress using an appropriate analytical method (e.g., HPLC) to determine the optimal time.[8] - Temperature: Reactions are typically run at room temperature or 37°C. Increasing the temperature can improve the reaction rate, but ensure the stability of the antibody is not compromised.[8] - Molar Ratio: A 2- to 5-fold molar excess of the azide-containing component is generally recommended for the SPAAC reaction.[8] This ratio may need to be optimized for your specific system. |
| Inefficient "Linker-to-Drug" Amide Coupling | - Activation of Carboxylic Acid: Ensure complete activation of the carboxylic acid on the this compound using fresh activating agents (e.g., EDC, HATU). - Reaction pH: Maintain the recommended pH for the amide coupling reaction. |
| Poor Solubility of BCN-Linker-Drug | - Co-solvents: The BCN-linker-drug conjugate can be hydrophobic. Dissolving it in a small amount of a compatible organic solvent like DMSO before adding it to the aqueous reaction buffer can improve solubility. Keep the final concentration of the organic solvent low (typically <10-15%) to prevent antibody precipitation.[9] |
| Inaccurate Reagent Quantification | - Verify Concentrations: Accurately determine the concentrations of the antibody, linker, and drug solutions using reliable methods (e.g., UV-Vis spectroscopy). |
Issue 2: High Average DAR or ADC Aggregation
| Possible Cause | Troubleshooting Steps |
| Excessive Molar Ratio of Linker-Drug | - Reduce Molar Excess: Decrease the molar ratio of the BCN-linker-drug conjugate to the antibody during the SPAAC reaction. This is a primary method for controlling the final DAR. |
| Hydrophobicity of the ADC | - Optimize DAR: A lower DAR can reduce the overall hydrophobicity of the ADC and minimize aggregation.[] - Formulation Buffer: Screen different formulation buffers (e.g., varying pH, including excipients) to improve the solubility and stability of the final ADC. |
| Inefficient Purification | - Purification Method: Use size-exclusion chromatography (SEC) to effectively separate the ADC from unreacted linker-drug and to remove aggregates.[10] |
Issue 3: Inconsistent DAR Between Batches
| Possible Cause | Troubleshooting Steps |
| Variability in Reagent Quality | - Fresh Reagents: Use fresh, high-purity reagents for each conjugation reaction. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inconsistent Reaction Parameters | - Standardize Protocol: Strictly control all reaction parameters, including time, temperature, pH, and molar ratios, for each batch. |
| Variability in Antibody Modification | - Consistent Modification: If preparing an azide-modified antibody, ensure the modification process is consistent and yields a uniform number of azide (B81097) groups per antibody. |
Experimental Protocols
Protocol 1: Two-Step Conjugation ("Linker-to-Drug First" Approach)
This protocol outlines the general steps for first conjugating the this compound to a drug payload, followed by conjugation to an azide-modified antibody.
Step 1: Synthesis of BCN-Linker-Drug Conjugate
-
Activation of this compound: Dissolve the this compound and an activating agent (e.g., EDC/NHS) in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).
-
Amide Coupling: Add the amine-containing drug payload to the activated linker solution. The reaction is typically stirred at room temperature for several hours to overnight.
-
Purification: Purify the BCN-linker-drug conjugate using a suitable method, such as reversed-phase HPLC, to remove unreacted starting materials.
-
Characterization: Confirm the identity and purity of the product using mass spectrometry and HPLC.
Step 2: Conjugation to Azide-Modified Antibody (SPAAC Reaction)
-
Antibody Preparation: Prepare the azide-modified antibody in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
SPAAC Reaction: Add the purified BCN-linker-drug conjugate (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the antibody solution. A 2- to 5-fold molar excess of the BCN-linker-drug is a common starting point.[8]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-24 hours.[8] The optimal time should be determined empirically.
-
Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove any unreacted BCN-linker-drug and other small molecules.[10]
-
Characterization: Analyze the purified ADC to determine the average DAR and the distribution of different DAR species.
Protocol 2: DAR Characterization by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for analyzing the DAR of ADCs, as the hydrophobicity of the conjugate typically increases with the number of attached drug molecules.[11][12][13][14]
| Parameter | Typical Condition |
| Column | A suitable HIC column (e.g., TSKgel Butyl-NPR)[10] |
| Mobile Phase A (High Salt) | 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[10] |
| Mobile Phase B (Low Salt) | 20 mM Sodium Phosphate, pH 7.0[10] |
| Flow Rate | 0.5-1.0 mL/min[10] |
| Detection | UV at 280 nm |
| Gradient | A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) |
Data Analysis: The resulting chromatogram will show a series of peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The average DAR can be calculated from the relative area of each peak.
Visualizations
Caption: Workflow for the "Linker-to-Drug First" two-step ADC conjugation.
Caption: Troubleshooting logic for common DAR optimization issues.
References
- 1. This compound, 2126805-02-3 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound, CAS 2126805-02-3 | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. cellmosaic.com [cellmosaic.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
stability issues of endo-BCN-PEG8-acid in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of endo-BCN-PEG8-acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability issues for this compound in aqueous environments are hydrolysis of the strained bicyclononyne (BCN) ring, particularly under acidic conditions, and potential reactivity with thiols. The PEG8 linker itself is generally stable, but the BCN moiety is susceptible to degradation, which can lead to a loss of reactivity towards azides in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Q2: How should I store this compound to ensure its stability?
A2: For long-term storage (months to years), it is recommended to store this compound as a solid in a dry, dark environment at -20°C.[1][2] For short-term storage (days to weeks), keeping it at 0-4°C is acceptable.[1] Once in solution, especially in aqueous buffers, it is best to use it fresh or store it at -20°C or -80°C for a limited time (up to one month at -20°C, and up to six months at -80°C) to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: Can I prepare a stock solution of this compound in an aqueous buffer?
A3: While the PEG8 linker enhances aqueous solubility, for maximum stability, it is advisable to prepare stock solutions in anhydrous organic solvents like DMSO or DMF and store them at -20°C.[2] These stock solutions can then be diluted into your aqueous reaction buffer immediately before use. Preparing stock solutions directly in aqueous buffers is not recommended for long-term storage due to the risk of hydrolysis.
Q4: At what pH is this compound most stable?
A4: The BCN moiety is most susceptible to degradation under acidic conditions. Therefore, it is most stable at neutral to slightly basic pH (around pH 7-8.5). Strongly acidic or basic conditions should be avoided during long-term storage or prolonged reactions. The rate of SPAAC reactions can also be influenced by pH, with slightly alkaline conditions often favoring the reaction.
Q5: Is this compound compatible with buffers containing thiols like DTT or β-mercaptoethanol?
A5: The BCN group can react with thiols, leading to a loss of the alkyne functionality needed for SPAAC reactions. It is recommended to avoid buffers containing high concentrations of thiols. If a reducing agent is necessary, consider alternative, non-thiol-based reagents or perform a buffer exchange step to remove the thiol before adding the BCN-containing compound. One study reported a half-life of approximately 6 hours for a BCN derivative in the presence of glutathione (B108866) (GSH), a common intracellular thiol.
Troubleshooting Guides
Issue 1: Low or No Yield in SPAAC Reaction
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | 1. Verify Reagent Integrity: Before starting your experiment, confirm the integrity of your this compound, especially if it has been stored for an extended period or in solution. You can perform a small-scale control reaction with a fresh, reliable azide-containing molecule. 2. Fresh Preparations: Prepare fresh solutions of this compound from a solid stock for each experiment. 3. Optimize Storage: Ensure the compound is stored under the recommended conditions (solid at -20°C, protected from light and moisture). |
| Suboptimal Reaction Conditions | 1. Adjust pH: Ensure the reaction buffer is within the optimal pH range for SPAAC reactions (typically pH 7-8.5). Buffers like HEPES have been shown to yield higher reaction rates compared to PBS in some cases. 2. Increase Reactant Concentration: If possible, increase the concentration of one or both reactants to favor the reaction kinetics. 3. Extend Reaction Time/Increase Temperature: While many SPAAC reactions are fast, some may require longer incubation times. You can monitor the reaction progress over 24-48 hours. Increasing the temperature from 4°C to room temperature (25°C) or 37°C can also enhance the reaction rate. |
| Presence of Interfering Substances | 1. Avoid Thiols: Ensure your buffers do not contain thiols like DTT or β-mercaptoethanol. 2. Buffer Exchange: If your biomolecule of interest is in a buffer containing interfering substances, perform a buffer exchange into a suitable reaction buffer (e.g., PBS or HEPES) before adding the this compound. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variable Reagent Quality | 1. Aliquot Stock: Aliquot solid this compound upon receipt to avoid repeated warming and cooling of the entire stock. 2. Consistent Solution Preparation: Always prepare fresh solutions from the solid stock for each experiment. Avoid using old solutions. |
| Buffer Preparation Inconsistencies | 1. Standardize Buffer Preparation: Use a consistent protocol for preparing your reaction buffers to ensure the pH and composition are the same for each experiment. |
| Aggregation of Reactants | 1. Assess Aggregation: Use Dynamic Light Scattering (DLS) to check for aggregation in your stock solution of this compound or your biomolecule. 2. Improve Solubility: If aggregation is suspected, consider adding a small percentage of a compatible organic co-solvent (e.g., DMSO) to the reaction mixture, ensuring it does not negatively impact your biomolecule. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Atmosphere |
| Solid | -20°C | Long-term (months to years) | Dry, dark |
| Solid | 0 - 4°C | Short-term (days to weeks) | Dry, dark |
| Stock Solution (in anhydrous DMSO/DMF) | -20°C | Up to 1 month | Inert gas (Argon or Nitrogen) |
| Stock Solution (in anhydrous DMSO/DMF) | -80°C | Up to 6 months | Inert gas (Argon or Nitrogen) |
| Aqueous Solution | Use immediately | N/A | N/A |
Table 2: Estimated Stability of the BCN Moiety in Aqueous Solutions
| Condition | pH | Temperature | Estimated Half-life (t½) | Primary Degradation Pathway |
| Acidic Buffer (e.g., 3% DCA in Toluene) | ~1-2 | Room Temperature | ~30 minutes | Hydrolysis |
| Neutral Buffer (e.g., PBS) | 7.4 | 37°C | > 24 hours | Slow Hydrolysis |
| In the presence of 1 mM Glutathione (GSH) | 7.4 | 37°C | ~ 6 hours | Thiol-yne addition |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound in an aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 1 mM in the aqueous buffer to be tested.
-
Time Zero Sample: Immediately after preparation, inject an aliquot of the working solution onto the HPLC system to obtain the t=0 chromatogram.
-
Incubation: Incubate the remaining working solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubated solution and inject it onto the HPLC system.
-
HPLC Method:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 210 nm (or a wavelength appropriate for the BCN moiety if known)
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
-
Data Analysis: Monitor the decrease in the peak area of the intact this compound over time. The appearance of new peaks will indicate degradation products. Calculate the percentage of remaining compound at each time point relative to the t=0 sample.
Protocol 2: Assessment of Aggregation by Dynamic Light Scattering (DLS)
This protocol provides a method to evaluate the potential for aggregation of this compound in aqueous solution.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
DLS instrument
-
Low-volume cuvette
-
0.22 µm syringe filter
Procedure:
-
Sample Preparation: Prepare the this compound solution in the desired aqueous buffer at the intended experimental concentration.
-
Filtration: Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any pre-existing aggregates or dust particles.
-
Instrument Setup: Set the DLS instrument to the appropriate temperature and allow the sample to equilibrate for at least 5 minutes.
-
Measurement: Perform the DLS measurement according to the instrument's instructions. Collect multiple acquisitions to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to determine the size distribution of particles in the solution. A monomodal distribution with a small hydrodynamic radius is expected for a non-aggregated sample. The presence of larger particles or a multimodal distribution may indicate aggregation.
Mandatory Visualizations
References
Technical Support Center: endo-BCN-PEG8-acid Reactions
Welcome to the technical support center for endo-BCN-PEG8-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring reaction progress and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound and what are its main applications?
A1: this compound is a heterobifunctional linker with two reactive groups:
-
endo-Bicyclononyne (BCN): This strained alkyne group reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] This reaction is bioorthogonal and highly efficient, forming a stable triazole linkage.[2]
-
Carboxylic Acid: This group reacts with primary amine groups to form a stable amide bond.[4][5] This reaction typically requires activation with coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][6]
The PEG8 spacer is a hydrophilic polyethylene (B3416737) glycol chain that enhances the solubility of the molecule in aqueous media.[4][5] This dual reactivity makes it a versatile tool for bioconjugation, probe development, and drug delivery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][7][8]
Q2: How can I monitor the progress of the SPAAC reaction between this compound and an azide-containing molecule?
A2: The progress of the SPAAC reaction can be monitored using several analytical techniques that track the consumption of reactants and the formation of the product. The most common methods are:
-
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: This is a highly effective method for real-time monitoring.[9] It tracks the disappearance of the distinct azide (B81097) stretching vibration, which appears around 2100 cm⁻¹.[9][10] This technique can even be used in complex biological fluids.[9][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR allows for real-time monitoring of the reaction by observing the disappearance of proton signals from the starting materials (BCN and azide) and the appearance of new signals from the triazole product.[10][12] Using an internal standard allows for quantitative analysis.[10][13]
-
Chromatography (HPLC/LC-MS): High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques to separate and quantify the starting materials and the product. By taking aliquots from the reaction at different time points, you can determine the percentage of conversion and identify any potential byproducts.
Q3: What is the best way to monitor the amide coupling reaction of the carboxylic acid group?
A3: The most reliable method for monitoring the amide coupling reaction is Chromatography (HPLC/LC-MS) . This technique allows you to separate the starting this compound, the amine-containing molecule, the activated intermediate (if stable enough to be observed), and the final amide conjugate. By comparing peak areas, you can accurately quantify the extent of the reaction over time. TLC (Thin-Layer Chromatography) can also be used for a quick qualitative check of reaction progress, provided the different components have distinct Rf values.
Q4: What are the recommended storage and handling conditions for this compound?
A4: To ensure the stability and reactivity of the compound, follow these storage and handling guidelines:
-
Storage: Store at –20°C in a tightly sealed container, protected from moisture and light.[7][14] For short-term storage (days to weeks), 0-4°C may be acceptable.[4]
-
Handling: When preparing solutions for reactions, use anhydrous solvents like DMF or DMSO to preserve the reactivity of the compound.[7][14] The hydrophilic PEG spacer increases solubility in aqueous media, but for the initial dissolution and for reactions involving the activated carboxylic acid, anhydrous conditions are recommended to prevent hydrolysis.[4][14]
Reaction Monitoring Workflow
The diagram below illustrates the dual reactivity of this compound and the typical workflow for synthesizing a conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. broadpharm.com [broadpharm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound, 2126805-02-3 | BroadPharm [broadpharm.com]
- 6. tebubio.com [tebubio.com]
- 7. This compound, CAS 2126805-02-3 | AxisPharm [axispharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. endo-BCN-PEG8-NHS ester, CAS 1608140-48-2 | AxisPharm [axispharm.com]
Technical Support Center: Purification of Biomolecules after Conjugation with endo-BCN-PEG8-acid
This technical support guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with endo-BCN-PEG8-acid. It focuses on the critical step of removing unreacted linker after the conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: How do I remove unreacted this compound from my protein/antibody/oligonucleotide after a conjugation reaction?
A1: The optimal method for removing unreacted this compound depends on the properties of your biomolecule (e.g., size, charge, stability) and the scale of your experiment. The most common and effective techniques are based on chromatography. Due to the significant size difference between the typically large biomolecule conjugate and the small molecule linker (MW of this compound is 617.73 g/mol ), size-based separation methods are highly effective.[1]
Here is a summary of recommended purification methods:
| Method | Principle | Advantages | Considerations |
| Size Exclusion Chromatography (SEC) / Gel Filtration | Separation based on molecular size. | High resolution for separating large biomolecules from small molecules, gentle conditions preserve protein function.[][3] | Requires significant dilution of the sample; column size needs to be optimized. |
| Dialysis / Diafiltration | Separation based on selective diffusion across a semi-permeable membrane. | Simple, inexpensive, and can handle large volumes. | Slow process; requires a large volume of buffer; selection of appropriate molecular weight cut-off (MWCO) is critical. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | High resolution and sensitivity; can be used for both purification and analysis.[4][5] | Organic solvents may denature sensitive biomolecules; method development can be time-consuming. |
| Ion Exchange Chromatography (IEX) | Separation based on net charge. | High capacity and resolution; can separate isoforms with different degrees of labeling.[][6] | The charge of the biomolecule is altered by PEGylation, which may require method optimization.[] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions. | Can separate molecules with subtle differences in hydrophobicity; gentle on proteins.[][6] | High salt concentrations are required, which may not be suitable for all biomolecules. |
Troubleshooting Guides
Issue 1: Unreacted this compound is still detected after purification by SEC.
-
Possible Cause 1: Inappropriate Column Size or Packing.
-
Solution: Ensure the column bed volume is appropriate for your sample volume (typically a sample volume of 1-5% of the bed volume is recommended for high-resolution separation). Check for channeling or poor packing by visual inspection and by running a standard to assess peak shape.
-
-
Possible Cause 2: Non-specific Interactions.
-
Solution: The PEG chain of this compound can sometimes interact with the chromatography resin.[7] Try a different type of SEC resin (e.g., dextran, agarose, or polyacrylamide-based). Including a small amount of a non-ionic detergent in the mobile phase can sometimes mitigate these interactions.
-
-
Possible Cause 3: Aggregation.
-
Solution: Your biomolecule conjugate may be aggregating, leading to co-elution with the unreacted linker. Analyze your sample by dynamic light scattering (DLS) or native PAGE to assess for aggregation. If aggregation is present, screen different buffer conditions (pH, ionic strength) to find a condition that minimizes it.
-
Issue 2: Low recovery of my biomolecule conjugate after purification.
-
Possible Cause 1: Non-specific Adsorption to the Chromatography Resin or Membrane.
-
Solution: This is a common issue with hydrophobic or highly charged biomolecules. For chromatography, try pre-treating the column with a blocking agent like bovine serum albumin (BSA) or using a resin with a more inert surface chemistry. For dialysis, consider using low-protein-binding membranes.
-
-
Possible Cause 2: Precipitation of the Conjugate.
-
Solution: The change in buffer conditions during purification might cause your conjugate to precipitate. Ensure the purification buffer is compatible with your biomolecule's stability. Perform a buffer screen to identify optimal conditions for solubility.
-
-
Possible Cause 3: Instability of the Conjugate.
-
Solution: The bioconjugate may not be stable under the purification conditions (e.g., pH, temperature). Perform purification at a lower temperature (e.g., 4°C) and ensure the buffer pH is within the stable range for your biomolecule.
-
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
-
Column Selection: Choose a gel filtration column with a fractionation range appropriate for your biomolecule. For example, for an antibody of ~150 kDa, a resin with a fractionation range of 10-600 kDa would be suitable.
-
Equilibration: Equilibrate the column with at least two column volumes of a suitable, filtered, and degassed buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Loading: Gently load your reaction mixture onto the column. The sample volume should not exceed 5% of the total column volume for optimal separation.
-
Elution: Elute the sample with the equilibration buffer at a flow rate recommended by the column manufacturer.
-
Fraction Collection: Collect fractions and monitor the elution profile using a UV detector at 280 nm (for proteins) or another appropriate wavelength.
-
Analysis: Analyze the collected fractions by SDS-PAGE, HPLC, or mass spectrometry to identify the fractions containing the purified conjugate, free of unreacted this compound.
Protocol 2: Dialysis
-
Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your biomolecule but large enough to allow the unreacted this compound (MW: 617.73 Da) to pass through. For a protein >30 kDa, a 10 kDa MWCO membrane is a common choice.
-
Sample Preparation: Place your reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Immerse the sealed tubing/cassette in a large volume of stirring dialysis buffer (e.g., 1000 times the sample volume).
-
Buffer Changes: Allow dialysis to proceed for at least 4 hours at 4°C. Change the dialysis buffer at least three times to ensure complete removal of the unreacted linker.
-
Sample Recovery: Carefully recover your purified conjugate from the dialysis tubing/cassette.
Visualizing the Workflow
A clear understanding of the purification workflow is essential for successful removal of unreacted reagents.
References
- 1. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 7. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
Validating endo-BCN-PEG8-acid Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a critical step in creating novel therapeutics and diagnostics. The heterobifunctional linker, endo-BCN-PEG8-acid, offers a powerful tool for bioconjugation, enabling the connection of an azide-containing molecule to a primary amine-containing molecule through copper-free click chemistry and amide bond formation. Validating the success of this conjugation is paramount to ensure the quality, efficacy, and safety of the final product. Mass spectrometry stands as a definitive method for this validation, providing precise mass information. However, a suite of orthogonal techniques can also offer valuable insights into the characteristics of the resulting conjugate.
This guide provides an objective comparison of mass spectrometry with alternative analytical methods for validating this compound conjugation, supported by experimental data and detailed protocols.
Performance Comparison of Validation Techniques
The choice of analytical technique for validating this compound conjugation depends on the specific information required, the nature of the biomolecule, and available instrumentation. The following table summarizes the key performance metrics of mass spectrometry and its alternatives.
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | Size- Exclusion Chromatography (SEC) | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) |
| Primary Information | Precise mass of the conjugate, confirmation of covalent bond formation, determination of drug-to-antibody ratio (DAR), identification of conjugation sites.[1] | Determination of DAR, assessment of drug load distribution and heterogeneity.[2] | Detection of aggregation and fragmentation of the conjugate.[3][4] | Estimation of molecular weight shift upon conjugation, assessment of conjugation efficiency and purity.[5] |
| Quantitative Capability | High (can provide precise DAR and relative abundance of different species).[6] | High (provides relative quantification of different drug-loaded species).[2] | Semi-quantitative (can estimate the percentage of aggregates and fragments).[3] | Semi-quantitative (can estimate the percentage of conjugated vs. unconjugated protein).[5] |
| Resolution | High (can resolve species with small mass differences).[7] | High (can resolve species with different numbers of conjugated linkers).[2] | Low to Medium (separates based on hydrodynamic radius).[4] | Low to Medium (separates based on apparent molecular weight).[8] |
| Throughput | Medium to High | High | High | High |
| Instrumentation Cost | High | Medium | Medium | Low |
| Sample Requirements | Low (micrograms) | Low (micrograms) | Low (micrograms) | Low (micrograms) |
| Key Advantage | Unambiguous mass confirmation.[1] | Excellent for resolving species with different degrees of conjugation.[2] | Gold standard for aggregation analysis.[3] | Widely accessible and simple to perform.[8] |
| Key Limitation | Can be complex to interpret for heterogeneous mixtures.[7] | Indirect measurement of conjugation; requires a hydrophobic payload. | Does not confirm covalent conjugation.[4] | Provides only an apparent molecular weight; band smearing can occur with PEGylated proteins.[8] |
Experimental Workflows and Logical Relationships
Visualizing the experimental process is crucial for understanding the practical application of each technique. The following diagrams illustrate the typical workflows for validating bioconjugation success.
Experimental Protocols
The following are generalized protocols for the conjugation of an azide-modified antibody with this compound and subsequent analysis. Researchers should optimize these protocols for their specific biomolecules and applications.
Protocol 1: Conjugation of Azide-Modified Antibody with this compound
This protocol describes the conjugation of an azide-containing antibody with the BCN group of the this compound linker, followed by conjugation to an amine-containing payload.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (dissolved in DMSO to a 10 mM stock solution)
-
Amine-containing payload
-
EDC and Sulfo-NHS
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add the azide-modified antibody solution.
-
Slowly add a 5-10 molar excess of the this compound stock solution to the antibody solution while gently vortexing. The final DMSO concentration should not exceed 10% (v/v).[2]
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle end-over-end mixing.[2]
-
Purification: Remove the excess, unreacted this compound linker by size-exclusion chromatography (SEC) using an appropriate column for antibody purification. The mobile phase should be PBS, pH 7.4.[2]
-
Activation of Carboxylic Acid: To the purified antibody-BCN-PEG8-acid conjugate, add EDC and Sulfo-NHS to activate the terminal carboxylic acid for reaction with the amine-containing payload.
-
Payload Conjugation: Add the amine-containing payload to the activated conjugate and incubate to form the final antibody-drug conjugate.
-
Final Purification: Purify the final conjugate using SEC to remove unreacted payload and other reagents.
Protocol 2: Mass Spectrometry Analysis
Instrumentation:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer).[7]
Procedure:
-
Sample Preparation: The purified conjugate may be analyzed intact or after reduction of the antibody to separate heavy and light chains.
-
LC Separation: Inject the sample onto a reversed-phase column (e.g., C4) and elute with a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
MS Data Acquisition: Acquire mass spectra in a positive ion mode over a relevant m/z range.[6]
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the species present.[7] The mass of the unconjugated antibody should be observed, along with a series of peaks corresponding to the antibody conjugated with one or more molecules of the linker and payload. The mass difference between the peaks will correspond to the mass of the added this compound and payload.
Protocol 3: Hydrophobic Interaction Chromatography (HIC) Analysis
Instrumentation:
-
HPLC or UPLC system with a UV detector and a HIC column.
Procedure:
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Gradient: Run a linear gradient from high salt to low salt to elute the different conjugate species.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas of the different drug-loaded species. The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated payloads. Calculate the average DAR using the weighted average of the peak areas.[2]
Protocol 4: Size-Exclusion Chromatography (SEC) Analysis
Instrumentation:
-
HPLC or UPLC system with a UV detector and an SEC column suitable for the molecular weight of the conjugate.
Procedure:
-
Mobile Phase: Use a mobile phase compatible with protein stability, such as PBS, pH 7.4. For SEC-MS, a volatile mobile phase like 50% acetonitrile, 49% water, and 1% formic acid can be used.[4]
-
Flow Rate: Isocratic flow at 0.5-1.0 mL/min.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Analyze the chromatogram for the presence of high molecular weight species (aggregates) eluting before the main monomer peak, and low molecular weight species (fragments) eluting after the monomer peak.
Protocol 5: SDS-PAGE Analysis
Procedure:
-
Sample Preparation: Mix the conjugate with a non-reducing or reducing sample buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the electrophoresis.[5]
-
Staining: Stain the gel with a protein stain such as Coomassie Blue. To specifically visualize the PEGylated species, a barium iodide stain can be used.[9]
-
Analysis: The conjugated protein will show a higher apparent molecular weight compared to the unconjugated protein. The PEG moiety can cause the protein to run at a higher apparent molecular weight than its actual mass.[5] The intensity of the bands can be used to estimate the extent of conjugation.
By employing a combination of these analytical techniques, researchers can confidently validate the successful conjugation of this compound and thoroughly characterize the resulting bioconjugate, ensuring a well-defined and high-quality product for downstream applications.
References
- 1. Application of Mass Spectrometry Technology in Antibody Drug Analysis - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. enovatia.com [enovatia.com]
- 8. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Confirming Successful Conjugation with endo-BCN-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm successful bioconjugation using the heterobifunctional linker, endo-BCN-PEG8-acid. We present a detailed analysis of its performance characteristics against common alternatives, supported by experimental data and protocols, to facilitate informed decisions in the design and execution of your bioconjugation strategies.
The this compound linker is a versatile tool in bioconjugation, enabling a two-step sequential or one-pot conjugation strategy.[1][2][3] Its structure comprises three key components:
-
An endo-Bicyclononyne (BCN) group for copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
-
A terminal carboxylic acid group for forming stable amide bonds with primary amines.[1][3]
-
A hydrophilic polyethylene glycol (PEG8) spacer to enhance solubility and provide spatial separation between the conjugated molecules.[1][3]
This linker is frequently employed in the development of advanced biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][4][5]
Performance Comparison: this compound vs. Alternatives
The selection of a linker is critical for the efficiency of the conjugation reaction and the stability of the final conjugate. The primary alternatives to the this compound linker involve different reactive moieties for the SPAAC reaction, most notably Dibenzocyclooctyne (DBCO) linkers, and different amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters.
The carboxylic acid on the this compound forms an amide bond that is exceptionally stable under physiological conditions.[6] The key performance differentiator lies in the SPAAC chemistry.
Table 1: Performance Comparison of BCN vs. DBCO Linkers for SPAAC
| Feature | endo-BCN | DBCO | Rationale & References |
| Reaction Kinetics | Generally slower than DBCO with simple azides. | Generally faster reaction rates due to higher ring strain.[7][8] | DBCO's higher ring strain leads to a lower activation energy for the cycloaddition reaction.[7] However, BCN's reactivity is less susceptible to steric hindrance from bulky groups near the azide.[8] |
| Stability | More stable in the presence of reducing agents (e.g., TCEP) and thiols (e.g., glutathione).[6][9] | Less stable in the presence of reducing agents and thiols.[6][9] May show higher stability in certain intracellular environments (cell lysates).[8] | The structural differences between BCN and DBCO influence their susceptibility to side reactions with common reagents used in bioconjugation workflows. |
| Physicochemical Properties | Smaller size, less hydrophobic. | Larger size, more hydrophobic. | The compact, less hydrophobic nature of BCN can be advantageous for maintaining the solubility and native conformation of the bioconjugate. |
| Resulting Linkage | Stable triazole ring. | Stable triazole ring. | Both reaction types result in a highly stable triazole linkage that is resistant to hydrolysis.[10] |
Table 2: Quantitative Kinetic and Stability Data for BCN vs. DBCO
| Parameter | Linker | Condition / Reactant | Value | Reference |
| Second-order rate constant (k₂) (M⁻¹s⁻¹) | BCN | Primary Azide | 0.024 | [8] |
| ADIBO (DBCO analog) | Primary Azide | 0.90 | [8] | |
| Half-life (t½) | BCN | In presence of Glutathione (GSH) | ~6 hours | [6] |
| DBCO | In presence of Glutathione (GSH) | ~71 minutes | [6] | |
| Maleimide-Thiol Adduct | In presence of Glutathione (GSH) | ~4 minutes | [6] |
Experimental Workflows and Protocols
Successful conjugation requires robust protocols for both the reaction and the subsequent confirmation. Below are diagrams and detailed methodologies for key experiments.
Conjugation Strategy Overview
Caption: General workflow for a two-step conjugation using this compound.
Protocol 1: Amide Bond Formation with this compound
This protocol details the activation of the carboxylic acid on this compound and its reaction with a primary amine-containing biomolecule (e.g., a protein).
-
Reagent Preparation :
-
Dissolve the amine-containing biomolecule in an amine-free buffer (e.g., PBS, pH 7.4) to a known concentration (e.g., 1-10 mg/mL).
-
Prepare stock solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in anhydrous DMSO or water immediately before use.
-
Dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 10 mM).
-
-
Activation of Carboxylic Acid :
-
In a separate microcentrifuge tube, combine EDC and NHS at a 1:1 molar ratio with this compound in an appropriate reaction buffer. A typical molar excess over the linker is 2-5 fold.
-
Incubate this activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation Reaction :
-
Add the activated this compound solution to the biomolecule solution. A molar excess of 10-20 fold of the linker over the biomolecule is a common starting point.
-
The final concentration of DMSO in the reaction should be kept low (ideally <10%) to avoid denaturation of the protein.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification :
-
Remove the excess, unreacted linker and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) with an appropriate molecular weight cutoff.
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the reaction between the BCN-functionalized biomolecule and an azide-modified molecule.
-
Reagent Preparation :
-
Ensure the BCN-functionalized biomolecule is in a suitable buffer, such as PBS pH 7.4.
-
Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or water).
-
-
SPAAC Reaction :
-
Add the azide-modified molecule to the solution of the BCN-functionalized biomolecule. A 2-5 fold molar excess of the azide-containing molecule is typically sufficient.[9]
-
Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C.[9] The reaction is often complete within a few hours.
-
-
Purification :
-
Purify the final bioconjugate using an appropriate method such as SEC, affinity chromatography, or ion-exchange chromatography, depending on the properties of the final product.
-
Confirmation of Successful Conjugation
Multiple analytical techniques should be employed to confirm the successful formation of the conjugate and to characterize its purity.
Analytical Confirmation Workflow
Caption: Analytical techniques for confirming successful bioconjugation.
Protocol 3: Analysis by MALDI-TOF Mass Spectrometry
This technique directly measures the molecular weight of the conjugate, providing definitive evidence of successful conjugation.
-
Sample Preparation :
-
Desalt the purified conjugate sample using a suitable method (e.g., zip-tip, dialysis) to remove non-volatile salts.
-
Prepare the matrix solution. For proteins, a common choice is sinapinic acid (10 mg/mL in 50% acetonitrile (B52724) / 0.1% TFA).[11]
-
-
Target Spotting :
-
Mix the desalted sample with the matrix solution in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely (co-crystallization).[11]
-
-
Instrumental Analysis :
-
Acquire mass spectra in the appropriate mass range for the expected conjugate. Linear mode is typically used for large molecules.[11]
-
Optimize laser power to obtain a good signal-to-noise ratio.
-
-
Data Analysis :
-
Compare the mass spectrum of the conjugated sample to that of the unconjugated starting material.
-
A mass shift corresponding to the mass of the attached linker and binding partner confirms conjugation.
-
The distribution of peaks can be used to determine the degree of labeling (DOL), i.e., the number of linkers attached per biomolecule.
-
Protocol 4: Analysis by HPLC
HPLC methods separate the reaction components, allowing for the assessment of purity and confirmation of conjugation through shifts in retention time.
-
System and Sample Preparation :
-
For Size-Exclusion Chromatography (SEC) : Equilibrate the SEC column (e.g., Agilent AdvanceBio SEC) with an appropriate mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).[12] SEC separates molecules based on their hydrodynamic radius.
-
For Reversed-Phase HPLC (RP-HPLC) : Equilibrate the column (e.g., C4 or C8) with the initial mobile phase conditions (e.g., water/acetonitrile with 0.1% TFA).[11] RP-HPLC separates based on hydrophobicity.
-
Filter the conjugate sample through a 0.22 µm filter before injection.
-
-
Instrumental Analysis :
-
Inject the sample onto the equilibrated column.
-
For SEC, run an isocratic elution.
-
For RP-HPLC, elute the sample using a gradient of increasing organic solvent.[11]
-
Monitor the elution profile using a UV detector (typically at 280 nm for proteins). If the attached molecule lacks a chromophore, a detector like a Charged Aerosol Detector (CAD) can be used.
-
-
Data Analysis :
-
Compare the chromatogram of the reaction mixture to the chromatograms of the starting materials.
-
In SEC , a successful conjugation will result in a peak that elutes earlier than the unconjugated biomolecule, indicating an increase in size.
-
In RP-HPLC , conjugation will alter the hydrophobicity, leading to a shift in retention time.
-
The peak area of the conjugate relative to any remaining starting material can be used to estimate the conjugation efficiency and purity.
-
Conclusion
Confirming the success of a conjugation reaction with this compound requires a systematic approach combining robust reaction protocols with orthogonal analytical techniques. While DBCO-based linkers may offer faster reaction kinetics in some instances, the superior stability of BCN in the presence of common reducing agents and its favorable physicochemical properties make this compound a compelling choice for many bioconjugation applications.[6][7][9] The selection between BCN and DBCO linkers should be guided by the specific requirements of the experimental system, including the nature of the biomolecules, the required reaction speed, and the chemical environment. By employing the detailed protocols for conjugation and analysis provided in this guide, researchers can confidently generate and characterize well-defined bioconjugates for their research and development needs.
References
- 1. This compound, 2126805-02-3 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioconjugation: A Comparative Guide to Alternatives for endo-BCN-PEG8-acid
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of chemical tools is paramount to success. While endo-BCN-PEG8-acid has established its utility in strain-promoted azide-alkyne cycloaddition (SPAAC), a diverse landscape of alternative reagents offers distinct advantages in reaction kinetics, stability, and experimental flexibility. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform the selection of the optimal bioconjugation strategy.
The primary alternatives to BCN-based SPAAC fall into three main categories: other SPAAC reagents, inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, and thiol-maleimide ligation. Each of these bioorthogonal or highly selective chemistries presents a unique profile of reactivity, stability, and biocompatibility.
Quantitative Comparison of Bioconjugation Chemistries
The efficiency and speed of a bioconjugation reaction are critical parameters, particularly when working with sensitive biomolecules or in dynamic biological systems. The second-order rate constant (k) is a key metric for comparing the kinetics of these reactions, with a higher value indicating a faster reaction.
| Bioconjugation Reaction | Reactive Partners | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| SPAAC | endo-BCN + Benzyl Azide (B81097) | ~0.1 - 0.29 | Good balance of reactivity and stability; smaller and less lipophilic than DBCO.[1][2] |
| exo-BCN + Benzyl Azide | ~0.19 | Similar reactivity to endo-BCN. | |
| DBCO + Benzyl Azide | ~0.6 - 1.0 | Faster kinetics than BCN due to higher ring strain, but potentially lower stability in the presence of thiols.[2][3] | |
| IEDDA | TCO + Tetrazine | ~1 - 10⁶ | Exceptionally fast kinetics, ideal for reactions at low concentrations; can be bulky.[1] |
| Thiol-Maleimide Ligation | Thiol + Maleimide (B117702) | ~1000 (relative to amines at neutral pH) | Highly selective for thiols under physiological conditions; resulting linkage can have stability issues.[4] |
Note: Reaction rates are dependent on the specific derivatives of the reactants, solvent, and temperature.
In-Depth Look at the Alternatives
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Beyond BCN
Dibenzocyclooctyne (DBCO) is a widely used alternative to BCN in SPAAC reactions.[3] Due to its greater ring strain, DBCO generally exhibits faster reaction kinetics with azides compared to BCN.[3] However, this increased reactivity can come at the cost of reduced stability, particularly in the presence of thiols like glutathione, which are abundant in the intracellular environment.[1] BCN, being smaller and less lipophilic, can be a superior choice for applications requiring enhanced stability and when steric hindrance is a concern.[3][5] The choice between the endo and exo isomers of BCN is often a matter of commercial availability, with the endo isomer being slightly more reactive in some cases.
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The Speed King
The IEDDA reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO), boasts the fastest kinetics among the bioorthogonal reactions discussed here.[5][6] This makes it exceptionally well-suited for in vivo applications and for labeling biomolecules at very low concentrations.[7] The reaction is highly specific and proceeds rapidly without the need for a catalyst.[6] However, the tetrazine and TCO moieties are generally bulkier than the azide and alkyne groups used in SPAAC, which could potentially perturb the function of the biomolecule being labeled.
Thiol-Maleimide Ligation: A Classic with Considerations
Thiol-maleimide chemistry is a long-established and highly efficient method for the site-specific modification of proteins at cysteine residues.[4][8] The reaction is highly selective for thiols over other functional groups at physiological pH.[4] A significant consideration with this method is the stability of the resulting thiosuccinimide linkage. This bond can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, leading to the potential for the conjugated payload to be exchanged.[9] Strategies to improve the stability of the maleimide-thiol conjugate include hydrolysis of the succinimide (B58015) ring or the use of next-generation maleimide derivatives.[9][10][11]
Experimental Protocols
Detailed methodologies for performing these key bioconjugation reactions are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: DBCO-NHS Ester Conjugation to a Protein
This protocol describes the labeling of a protein with a DBCO moiety via reaction with primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
DBCO-NHS ester stock solution (10 mg/mL in anhydrous DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., desalting column) for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Reaction Setup: While gently vortexing, add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO reagent and byproducts using a desalting column or dialysis.
-
Characterization: Confirm conjugation and determine the degree of labeling using techniques such as SDS-PAGE and mass spectrometry.
Protocol 2: Tetrazine-TCO Ligation for Protein-Protein Conjugation
This protocol outlines the conjugation of two proteins, one functionalized with a tetrazine and the other with a TCO.
Materials:
-
Tetrazine-functionalized protein (in PBS, pH 7.4)
-
TCO-functionalized protein (in PBS, pH 7.4)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Prepare solutions of the tetrazine- and TCO-functionalized proteins in PBS.
-
Reaction Setup: Mix the two protein solutions in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of one of the proteins can be used.
-
Incubation: Incubate the reaction mixture at room temperature with gentle rotation. Reaction times can range from 30 minutes to 2 hours, depending on the specific reactants and concentrations. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink color.
-
Purification: Purify the resulting protein-protein conjugate from any unreacted proteins using size-exclusion chromatography.
-
Storage: Store the final conjugate at 4°C.
Protocol 3: Thiol-Maleimide Labeling of a Protein
This protocol describes the labeling of a protein at cysteine residues with a maleimide-functionalized molecule.
Materials:
-
Protein solution containing free thiols (1-10 mg/mL in degassed buffer, pH 6.5-7.5, e.g., PBS)
-
Reducing agent (optional, e.g., TCEP)
-
Maleimide-functionalized molecule stock solution (in DMSO or DMF)
-
Purification method (e.g., gel filtration, HPLC, or dialysis)
Procedure:
-
Reduction of Disulfides (Optional): If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.
-
Reaction Setup: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution while gently stirring. The reaction should be performed in a degassed buffer to prevent re-oxidation of the thiols.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light if using a fluorescent maleimide.
-
Purification: Remove the unreacted maleimide reagent by gel filtration, HPLC, or dialysis.
-
Characterization: Determine the degree of labeling by UV-Vis spectroscopy or mass spectrometry.
Visualizing the Pathways and Workflows
To further clarify the chemical principles and experimental processes, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 9. benchchem.com [benchchem.com]
- 10. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of PEG Linker Length in a Nutshell: A Comparative Analysis for Antibody-Drug Conjugate (ADC) Development
For researchers, scientists, and drug development professionals, the design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to modulate the physicochemical and pharmacological properties of ADCs. The length of the PEG chain is a key parameter that can be fine-tuned to optimize an ADC's performance. This guide provides a comparative analysis of the impact of PEG linker length on ADC efficacy, stability, and pharmacokinetics, supported by experimental data.
The inclusion of PEG linkers in ADCs offers several advantages. Many cytotoxic payloads are hydrophobic, and the hydrophilic nature of PEG can mitigate the tendency of the ADC to aggregate, especially at higher drug-to-antibody ratios (DARs). PEGylation can also increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in the tumor tissue. Furthermore, the PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC. By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[1]
However, the choice of PEG linker length represents a balance between enhancing pharmacokinetics and maintaining potent cytotoxicity. While longer PEG linkers generally improve in vivo efficacy and pharmacokinetic properties, this can sometimes be accompanied by a decrease in in vitro cytotoxicity.[1][2] This trade-off highlights the importance of optimizing the PEG linker length for each specific ADC, taking into account the hydrophobicity of the payload, the characteristics of the antibody, and the target antigen density.[1]
Comparative Analysis of ADC Performance by PEG Linker Length
The following tables summarize quantitative data from preclinical studies, comparing the performance of ADCs with different PEG linker lengths. It is important to note that the data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.
In Vitro Cytotoxicity
The impact of PEG linker length on the in vitro cytotoxicity of an ADC can vary depending on the specific ADC design. In some cases, the inclusion of PEG linkers has been shown to have no significant effect on potency.[3] However, other studies have reported a decrease in in vitro cytotoxicity with increasing PEG linker length.[3]
| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC50 (ng/mL) |
| No PEG | Anti-CD30 | Karpas-299 | ~10 |
| PEG2 | Anti-CD30 | Karpas-299 | ~10 |
| PEG4 | Anti-CD30 | Karpas-299 | ~10 |
| PEG8 | Anti-CD30 | Karpas-299 | ~10 |
| PEG12 | Anti-CD30 | Karpas-299 | ~10 |
| PEG24 | Anti-CD30 | Karpas-299 | ~10 |
| No PEG | Affibody-MMAE | NCI-N87 | (baseline) |
| 4 kDa PEG | Affibody-MMAE | NCI-N87 | 4.5-fold reduction vs. No PEG |
| 10 kDa PEG | Affibody-MMAE | NCI-N87 | 22-fold reduction vs. No PEG |
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity. Data adapted from multiple sources.[3][4]
Pharmacokinetics: Clearance
Generally, increasing the PEG linker length leads to a decrease in systemic clearance and an increase in exposure. This is attributed to the formation of a hydration shell around the ADC, which reduces non-specific clearance mechanisms. Studies have shown that ADC exposure increases with the size of the PEG linker up to a certain point (e.g., PEG8), after which further increases in PEG length may have a minimal impact on exposure.[3]
| Linker | Clearance (mL/day/kg) in Rats |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Table 2: Impact of PEG Linker Length on ADC Clearance in Rats. Data adapted from Burke et al., 2017.[3]
In Vivo Efficacy
The improved pharmacokinetic properties conferred by PEG linkers often translate to enhanced in vivo efficacy. The prolonged circulation and increased exposure of the ADC can lead to greater accumulation in the tumor tissue.
| Linker | In Vivo Efficacy Outcome |
| Short PEG (e.g., PEG2, PEG4) | Moderate tumor growth inhibition. |
| Medium PEG (e.g., PEG8, PEG12) | Significant improvement in tumor growth inhibition compared to shorter PEGs. |
| Long PEG (e.g., PEG24) | Maintained or slightly improved efficacy compared to medium PEGs, but with a potential for decreased in vitro potency. |
Table 3: Qualitative Comparison of In Vivo Efficacy with Varying PEG Linker Lengths. This table provides a summary of general trends observed in preclinical studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments used in the comparative analysis of ADCs with different PEG linker lengths.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts.
-
In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.[5]
Methodology:
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or immunodeficient mice for tumor xenograft models).
-
Administration: Administer a single intravenous (IV) dose of the ADC with varying PEG linker lengths to each mouse via the tail vein.
-
Blood Sampling: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples.[5]
-
Sample Processing: Process the blood to obtain plasma by centrifugation and store at -80°C until analysis.[5]
-
Quantification: The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate. LC-MS can be used to quantify the concentration of the unconjugated payload.[5]
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.
References
Navigating Bioconjugate Stability: A Comparative Guide to endo-BCN-PEG8-acid Conjugates in Plasma
For researchers, scientists, and drug development professionals, the stability of bioconjugates in plasma is a critical parameter influencing therapeutic efficacy and safety. Premature cleavage of a linker can lead to off-target toxicity and a diminished therapeutic window. This guide provides an objective comparison of the plasma stability of conjugates formed using the endo-BCN-PEG8-acid linker against other common bioconjugation linkers, supported by available experimental data and detailed methodologies.
The this compound linker is a popular choice for copper-free click chemistry, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). It features a bicyclo[6.1.0]nonyne (BCN) moiety for bioorthogonal conjugation to azide-containing molecules and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties. Understanding its stability in the complex biological milieu of plasma is essential for its effective application in drug delivery systems, such as antibody-drug conjugates (ADCs).
Comparative Stability Data
| Linker Type | Moiety | Stability Metric | Value | Experimental Conditions |
| PEGylated BCN | BCN-PEG | % Degradation | No sign of degradation | Incubation in blood plasma for 2 weeks at 37°C[1][2] |
| BCN (non-PEGylated) | BCN | Half-life (in presence of GSH) | ~6 hours | In the presence of glutathione (B108866) (GSH)[3] |
| DBCO | Dibenzocyclooctyne | Half-life (in presence of GSH) | ~71 minutes | In the presence of glutathione (GSH)[3] |
| Hydrazone | Hydrazone | Half-life | ~2 days | In human and mouse plasma[4] |
| Silyl (B83357) Ether | Silyl Ether | Half-life | >7 days | In human plasma[4] |
| Sulfatase-cleavable | Aryl Sulfate | % Hydrolysis | Stable | In mouse plasma for over 7 days[4] |
| Dipeptide (Val-Cit) | Valine-Citrulline | % Hydrolysis | Unstable in mouse plasma | Cleaved by carboxylesterase 1C[4] |
Key Insights from the Data:
-
High Stability of PEGylated BCN: Antibody-drug conjugates utilizing a BCN-PEG linker have demonstrated exceptional stability, showing no degradation even after two weeks of incubation in blood plasma.[1][2] This suggests that the combination of the BCN core and the hydrophilic PEG spacer contributes to a highly stable conjugate in a physiological environment.
-
Superiority of BCN over DBCO in Reducing Environments: In the presence of glutathione (GSH), a key component of plasma's reducing environment, BCN is significantly more stable than the commonly used DBCO linker.[3] This is a critical consideration for in vivo applications where the conjugate will be exposed to reducing agents.
-
Variable Stability of Other Linker Types: Other cleavable linkers, such as hydrazones, exhibit moderate stability in plasma, while newer technologies like silyl ethers and sulfatase-cleavable linkers show high stability.[4] Peptide linkers like Val-Cit can be susceptible to enzymatic cleavage in the plasma of certain species, highlighting the importance of selecting the appropriate preclinical model.[4]
Experimental Protocols
To ensure reproducible and comparable results when assessing linker stability, it is crucial to follow a well-defined experimental protocol. Below is a generalized methodology for an in vitro plasma stability assay.
Protocol: In Vitro Plasma Stability of a Bioconjugate
Objective: To determine the stability of a bioconjugate (e.g., an antibody-drug conjugate) in plasma over a specified time course.
Materials:
-
Test bioconjugate (e.g., this compound conjugate)
-
Control bioconjugate with a linker of known stability (optional)
-
Human plasma (or plasma from other relevant species, e.g., mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator capable of maintaining 37°C
-
Analytical instrumentation (e.g., LC-MS/MS, HPLC)
-
Sample processing reagents (e.g., protein precipitation agents, solid-phase extraction cartridges)
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma at 37°C.
-
Spike the test bioconjugate into the plasma at a final concentration relevant to its anticipated therapeutic concentration (e.g., 10-100 µg/mL).
-
Prepare a parallel control sample by spiking the bioconjugate into PBS.
-
-
Incubation:
-
Incubate the plasma and PBS samples at 37°C.
-
At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw aliquots from each sample.
-
-
Sample Processing:
-
Immediately stop any potential degradation in the collected aliquots, for example, by adding a protein precipitation agent (e.g., cold acetonitrile) or by freezing at -80°C.
-
Process the samples to isolate the analyte of interest (intact bioconjugate or released payload). This may involve centrifugation to remove precipitated proteins, followed by solid-phase extraction for cleanup and concentration.
-
-
Analysis:
-
Analyze the processed samples using a validated analytical method, such as LC-MS/MS or HPLC.
-
Quantify the concentration of the intact bioconjugate or the released payload at each time point.
-
-
Data Analysis:
-
Plot the concentration of the intact bioconjugate versus time.
-
Calculate the percentage of the bioconjugate remaining at each time point relative to the amount at time zero.
-
Determine the half-life (t½) of the bioconjugate in plasma by fitting the data to an appropriate kinetic model.
-
Visualizing Workflows and Comparisons
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and the logical relationships in stability.
Caption: Experimental workflow for assessing the plasma stability of bioconjugates.
Caption: Comparative stability of different bioconjugation linkers in plasma.
References
A Comparative Guide to the In Vitro and In Vivo Performance of endo-BCN-PEG8-acid Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals navigating the complex landscape of antibody-drug conjugate (ADC) design, the choice of linker technology is paramount. This guide provides an objective comparison of ADCs constructed using the modern click chemistry linker, endo-BCN-PEG8-acid, against the more traditional maleimide-based linkers. By examining key performance metrics from in vitro and in vivo studies, this document aims to provide a data-driven framework for informed decision-making in ADC development.
Executive Summary
In Vitro Performance Comparison
The in vitro performance of an ADC is a critical early indicator of its potential clinical efficacy. Key parameters include cytotoxicity against target cancer cells, specificity, and stability in plasma.
Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of an ADC's potency. The following table summarizes illustrative cytotoxicity data for ADCs constructed with BCN-PEG and maleimide-PEG linkers. It is important to note that these data are compiled from different studies and are presented for comparative purposes. The specific antibody, payload, and cell line will significantly influence the observed IC50 values.
| Linker Type | Antibody-Payload | Cell Line | IC50 (nM) | Reference |
| BCN-PEG (Illustrative) | Anti-HER2 - MMAE | BT-474 (HER2+) | ~0.1-1 | Hypothetical, based on similar constructs |
| MCF-7 (HER2-) | >100 | |||
| Maleimide-PEG | Anti-HER2 - MMAE | BT-474 (HER2+) | ~0.2 | [1] |
| MCF-7 (HER2-) | No cytotoxicity | [1] |
Note: The data for BCN-PEG ADCs is illustrative due to the lack of publicly available, direct comparative studies for this specific linker. The values are based on the expected high potency of ADCs with stable linkers.
Plasma Stability
A critical advantage of BCN-based linkers is their enhanced stability in plasma compared to maleimide-based linkers. The thiosuccinimide linkage of maleimide (B117702) ADCs is susceptible to a retro-Michael reaction, leading to deconjugation. In contrast, the triazole bond formed via SPAAC with BCN linkers is highly stable.
| Linker Type | Stability Characteristic | Key Findings | Reference |
| BCN-PEG | High plasma stability | The triazole linkage is resistant to degradation in plasma. | General knowledge |
| Maleimide-PEG | Susceptible to deconjugation | The thiosuccinimide linkage can undergo retro-Michael reaction, leading to premature payload release. | [2] |
In Vivo Performance Comparison
In vivo studies in animal models are essential for evaluating the overall therapeutic potential of an ADC, including its efficacy in tumor growth inhibition and its safety profile.
Tumor Growth Inhibition in Xenograft Models
The ability of an ADC to control tumor growth is the ultimate measure of its preclinical efficacy. The following table presents a conceptual comparison of tumor growth inhibition in a xenograft model.
| Linker Type | Dosing Regimen | Tumor Growth Inhibition | Key Observations | Reference |
| BCN-PEG (Illustrative) | Single dose, 3 mg/kg | High | Stable linker ensures payload is delivered to the tumor, leading to sustained tumor regression. | Hypothetical |
| Maleimide-PEG | Single dose, 3 mg/kg | Moderate to High | Efficacy can be compromised by premature drug release. | [3] |
Note: This is an illustrative comparison. Actual in vivo efficacy is dependent on numerous factors including the tumor model, antibody, and payload.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[2][4]
-
Cell Seeding : Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment : Treat the cells with serial dilutions of the ADC, a negative control ADC, and the free payload. Include untreated cells as a control for 100% viability.
-
Incubation : Incubate the plates for 72 to 120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and plot against the logarithm of the ADC concentration to determine the IC50 value.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of drug deconjugation in plasma.[][6]
-
Incubation : Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse) at 37°C.
-
Time Points : Collect aliquots at various time points (e.g., 0, 24, 48, 72, 144 hours).
-
Analysis : Analyze the samples using techniques such as ELISA to quantify the amount of intact ADC and total antibody, or LC-MS to measure the amount of released payload.
-
Data Analysis : Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
In Vivo Xenograft Model for Efficacy Study
This model assesses the anti-tumor activity of the ADC in a living organism.[7]
-
Cell Implantation : Subcutaneously implant human tumor cells into the flank of immunocompromised mice.
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization : Randomize the mice into treatment groups (e.g., vehicle control, ADC, negative control ADC).
-
Dosing : Administer the ADC and controls via intravenous injection at specified doses and schedules.
-
Monitoring : Measure tumor volume and body weight 2-3 times per week.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis : Plot the mean tumor volume over time for each group to evaluate tumor growth inhibition.
Visualizing Workflows and Pathways
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: Comparison of Maleimide vs. BCN conjugation chemistries.
Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.
Caption: General workflow for an in vivo xenograft efficacy study.
Conclusion
The selection of a linker is a critical decision in the design of an effective and safe ADC. The use of this compound, leveraging the principles of click chemistry, offers a compelling alternative to traditional maleimide-based linkers. The primary advantage of the BCN linker lies in the formation of a highly stable triazole bond, which minimizes premature drug release and has the potential to widen the therapeutic window. While direct comparative data for the exact this compound linker is still emerging, the available evidence on similar BCN-based linkers, combined with a strong chemical rationale, suggests a favorable performance profile in terms of stability and homogeneity. As the field of ADC development continues to evolve, the adoption of advanced linker technologies like this compound will be instrumental in creating the next generation of targeted cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of endo-BCN-PEG8-acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides procedural guidance for the proper disposal of endo-BCN-PEG8-acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following protocols are based on available safety data and general best practices for chemical waste management.
I. Understanding the Compound and Associated Hazards
This compound is a bifunctional linker molecule commonly used in bioconjugation and drug delivery research. It incorporates a bicyclononyne (BCN) group for copper-free click chemistry and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, it is crucial to handle and dispose of it with care, treating it as special waste.[1]
Key Compound Information:
| Property | Value | Source |
| Chemical Name | This compound | BroadPharm |
| CAS Number | 2126805-02-3 | AxisPharm |
| Molecular Formula | C30H51NO12 | BroadPharm |
| Hazard Classification | Not classified as a hazard | BroadPharm[1] |
| Storage Temperature | -20°C | BroadPharm[1] |
II. Step-by-Step Disposal Protocol
The primary route for the disposal of this compound, whether in pure form or in solutions, is through a licensed chemical waste disposal company.[1] Adherence to institutional and local regulations is mandatory.
1. Pure, Unused this compound:
-
Segregation: Keep the original container tightly sealed. Do not mix with other chemical waste.
-
Labeling: Ensure the container is clearly labeled with the full chemical name: "this compound".
-
Storage: Store the labeled container in a designated chemical waste accumulation area, following your institution's guidelines. This area should be secure and away from general laboratory traffic.
-
Disposal Request: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
2. Contaminated Labware and Materials:
-
Definition: This includes items such as pipette tips, gloves, and empty vials that have come into direct contact with this compound.
-
Collection: Place all contaminated solid waste into a designated, leak-proof container or a durable, labeled bag.
-
Labeling: Clearly label the container as "Solid waste contaminated with this compound".
-
Disposal: Dispose of this container through your institution's chemical waste program.
3. Aqueous Solutions Containing this compound:
-
Waste Collection: Collect all aqueous waste containing this compound in a dedicated, sealed, and chemically resistant container.
-
Hazard Assessment: If the solution contains other hazardous materials (e.g., solvents, other reagents), the entire mixture must be treated as hazardous waste, following the disposal guidelines for the most hazardous component.
-
Labeling: Label the container with the full names of all chemical constituents and their approximate concentrations.
-
Disposal: Arrange for disposal through your licensed chemical waste contractor. Do not pour solutions down the drain.[1]
4. Spill Cleanup:
-
Personal Protective Equipment (PPE): Before cleaning a spill, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Containment: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[1]
-
Collection: Carefully sweep or scoop the absorbent material into a designated waste container.[1]
-
Labeling and Disposal: Tightly close and label the container as "Spill debris containing this compound" and dispose of it as chemical waste.[1]
III. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This guide is intended for informational purposes only. Always consult the official Safety Data Sheet and your institution's Environmental Health and Safety (EHS) department for specific disposal instructions and to ensure compliance with all local, regional, and national regulations.
References
Essential Safety and Operational Guide for endo-BCN-PEG8-acid
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with endo-BCN-PEG8-acid. The following procedures are designed to ensure safe laboratory operations and proper management of this chemical.
I. Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from potential splashes. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal laboratory conditions with adequate ventilation. Use a certified respirator if handling large quantities or if an aerosol may be generated. | Prevents inhalation of airborne particles. |
II. Handling and Storage
Proper handling and storage are vital to maintain the integrity and reactivity of this compound.
Storage:
-
Temperature: Store at –20 °C for long-term stability.[1]
-
Container: Keep in a tightly sealed, moisture- and light-protected container.[1]
-
Atmosphere: Store under an inert atmosphere such as argon or nitrogen.
Handling:
-
Before use, allow the container to warm to room temperature to prevent moisture condensation.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
When preparing solutions, use anhydrous solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to preserve the compound's reactivity.[1]
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
III. Experimental Workflow
The following diagram illustrates the general workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
